molecular formula C13H11NO3 B1322841 3-(4-Aminophenoxy)benzoic acid CAS No. 54579-63-4

3-(4-Aminophenoxy)benzoic acid

Cat. No.: B1322841
CAS No.: 54579-63-4
M. Wt: 229.23 g/mol
InChI Key: ZIKOFLSRJZCPKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Aminophenoxy)benzoic acid (CAS 54579-63-4) is a key aromatic building block in organic synthesis and materials science research. Its primary significance lies in its role as a monomer for producing high-performance polymers. The structure of this compound, featuring both an amino group and a carboxylic acid group, allows it to participate in polycondensation reactions to create aromatic polyamides (aramids) and polyimides . These classes of polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance . The incorporation of the flexible ether linkage (-O-) from this monomer is a strategic approach to improve the solubility and processability of the resulting polymers without significantly compromising their desirable thermal and mechanical properties . Research has demonstrated that polymers derived from related aminophenoxy monomers exhibit high elastic moduli, tensile strengths, and decomposition temperatures exceeding 420°C, making them suitable for advanced applications . Beyond polymer synthesis, the structural motifs of this compound make it a candidate for interdisciplinary exploration in fields like coordination chemistry, where it could potentially serve as an organic linker for constructing Metal-Organic Frameworks (MOFs) . This product is intended for research and development purposes only. It is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-aminophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKOFLSRJZCPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

solubility of 3-(4-Aminophenoxy)benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-(4-Aminophenoxy)benzoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Recognizing the limited availability of public domain experimental data for this specific molecule, this document establishes a framework for understanding its solubility through structural analysis, comparison with analogous compounds, and detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties for applications in medicinal chemistry, materials science, and pharmaceutical formulation.

Introduction: The Significance of this compound and its Solubility

This compound is a unique organic molecule that incorporates a benzoic acid moiety, an aminophenol group, and an ether linkage.[1] This trifunctional structure offers a versatile scaffold for the synthesis of novel compounds in drug discovery and advanced materials. The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter that influences every stage of its development, from synthesis and purification to formulation and bioavailability.[2][3] A comprehensive understanding of its solubility profile allows for:

  • Optimal Solvent Selection: For crystallization, purification, and formulation processes.

  • Prediction of Biopharmaceutical Properties: Influencing absorption, distribution, metabolism, and excretion (ADME).

  • Informed Drug Delivery System Design: Including the development of amorphous solid dispersions or lipid-based formulations.[2]

This guide will provide both a theoretical framework and a practical, actionable protocol for determining the solubility of this compound.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which is dictated by the interplay of its functional groups and the polarity of the solvent.[4] The structure of this compound features:

  • A Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This group will contribute to solubility in polar protic solvents like alcohols and water.[5][6]

  • An Amino Group (-NH2): A polar, protic group that can also engage in hydrogen bonding, enhancing solubility in polar solvents.[7]

  • An Ether Linkage (-O-): A polar, aprotic group that can act as a hydrogen bond acceptor.

  • Two Phenyl Rings: These are large, nonpolar, hydrophobic structures. Their presence will contribute to solubility in nonpolar or less polar organic solvents and will generally decrease solubility in highly polar solvents like water.[4]

The presence of both acidic (carboxylic acid) and basic (amino) functional groups makes this compound an amphoteric molecule.[1] Its solubility will, therefore, be highly dependent on the pH of the medium in aqueous systems. In organic solvents, the balance between the polar functional groups and the nonpolar aromatic rings will dictate its solubility.

Predicted Solubility Trends:
  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) which can effectively solvate both the polar and nonpolar parts of the molecule.

  • Moderate to Good Solubility: Expected in polar protic solvents like methanol, ethanol, and other short-chain alcohols, due to hydrogen bonding with the carboxylic acid and amino groups.[7]

  • Limited Solubility: Expected in less polar solvents like ethyl acetate and acetone.[8]

  • Poor to Insoluble: Expected in nonpolar solvents like toluene, hexane, and cyclohexane, where the polar functional groups cannot be effectively solvated.[5][6]

Comparative Analysis with Structurally Related Compounds

Due to the absence of specific experimental solubility data for this compound in the public literature, a comparative analysis with structurally similar compounds can provide valuable insights.[1]

CompoundStructureRelevant Properties
Benzoic Acid C₆H₅COOHSoluble in alcohols, benzene, and acetone.[9] Sparingly soluble in cold water.[4]
4-Aminobenzoic Acid (PABA) H₂NC₆H₄COOHSoluble in ethanol and ethyl acetate; slightly soluble in benzene.[7][8] Its solubility is pH-dependent.[7]

The addition of the aminophenoxy group to the benzoic acid backbone in our target molecule increases the molecular weight and introduces another aromatic ring and an ether linkage. This is expected to decrease its solubility in highly polar solvents like water compared to PABA, but potentially increase its solubility in solvents with intermediate polarity that can interact with the ether and the additional aromatic system.

Experimental Protocol for Determining Equilibrium Solubility

The following is a detailed, step-by-step methodology for the accurate determination of the equilibrium solubility of this compound in various organic solvents. This protocol is designed to be a self-validating system, ensuring data accuracy and reproducibility.

Materials and Apparatus
  • Solute: this compound (purity > 98%)

  • Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, DMSO).

  • Apparatus:

    • Analytical balance (± 0.1 mg)

    • Temperature-controlled shaker bath or incubator.[1]

    • Vials with screw caps

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[1][10]

    • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess amount of this compound prep2 Add to a known volume of organic solvent in a sealed vial prep1->prep2 Dispense equil Agitate in a temperature-controlled shaker bath (e.g., 25°C) for 24-48 hours prep2->equil Incubate sample1 Allow suspension to settle equil->sample1 Reach Equilibrium sample2 Filter an aliquot of the supernatant using a 0.22 µm syringe filter sample1->sample2 Clarify sample3 Dilute the filtrate with a suitable mobile phase or solvent sample2->sample3 Prepare for Analysis sample4 Analyze by validated HPLC or UV-Vis method sample3->sample4 Inject/Measure quant Determine concentration against a standard calibration curve sample4->quant Calculate

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble, e.g., DMSO).

    • Perform serial dilutions to create a set of standard solutions of known concentrations.

    • Analyze these standards using a validated HPLC or UV-Vis method to generate a calibration curve. The linearity of this curve is crucial for accurate quantification.

  • Sample Preparation (Shake-Flask Method): [11]

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation has been reached.[11]

    • Seal the vials tightly to prevent solvent evaporation.

    • Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is achieved.[1] A preliminary kinetic study can determine the minimum time required to reach equilibrium.

  • Sampling and Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using the pre-validated analytical method (HPLC or UV-Vis).[10]

  • Data Calculation:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the solubility in the original solvent by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Factors Influencing Solubility and Experimental Causality

Understanding the "why" behind experimental choices is paramount for robust scientific outcomes.

The Role of Solvent Polarity

The choice of solvents for screening should cover a range of polarities to build a comprehensive solubility profile.

G cluster_solvents Solvent Types Solute This compound (Polar & Nonpolar Moieties) PolarProtic Polar Protic (e.g., Methanol) H-Bonding Solute->PolarProtic Good Interaction (H-Bonding with -COOH, -NH2) PolarAprotic Polar Aprotic (e.g., DMSO) Dipole-Dipole Solute->PolarAprotic Strong Interaction (Solvates entire molecule) Nonpolar Nonpolar (e.g., Toluene) van der Waals Solute->Nonpolar Poor Interaction (Polar groups not solvated)

Caption: Solute-Solvent Interaction Model.

Temperature Dependence

The solubility of most solid compounds in organic solvents increases with temperature.[12] Therefore, specifying the temperature at which solubility is determined is critical. For pharmaceutical applications, data at both ambient temperature (e.g., 25°C) and physiological temperature (37°C) can be valuable.[1]

Crystalline Form (Polymorphism)

Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is crucial to characterize the solid form of the this compound used in the study and to check for any polymorphic transformations during the equilibration process.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25°C

SolventSolvent TypePredicted SolubilityExperimentally Determined Solubility (mg/mL)
TolueneNonpolarPoorTo be determined
Ethyl AcetateIntermediate PolarityLimitedTo be determined
EthanolPolar ProticModerateTo be determined
MethanolPolar ProticGoodTo be determined
DMSOPolar AproticHighTo be determined

Interpreting this data in the context of the molecular structure provides a powerful tool for rational solvent selection in subsequent research and development activities.

Conclusion

While direct experimental data on the solubility of this compound is scarce, a robust understanding can be built through structural analysis and comparison with analogous compounds. This guide provides the theoretical foundation and a detailed, practical experimental protocol to empower researchers to determine the solubility of this compound in a range of organic solvents. The rigorous application of the described methodology will yield reliable and reproducible data, which is fundamental for the successful development of new chemical entities and materials based on this versatile molecular scaffold.

References

  • BenchChem. (2025). Physicochemical Properties of 4-(4-aminophenoxy)benzoic Acid: An In-depth Technical Guide.
  • Solubility of Things. (n.d.). 4-Aminobenzoic acid.
  • PubChem. (2026). 4-Amino-3-hydroxybenzoic acid. National Center for Biotechnology Information.
  • Wikipedia. (2026). Phenol. Retrieved from [Link]

  • PubChem. (2025). 4-(4-Aminophenyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2025). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]

  • ScienceDirect. (2024). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]

  • ResearchGate. (2021). Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K. Retrieved from [Link]

  • CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • PubChem. (2025). 4-Aminobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ResearchGate. (2025). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • Reddit. (2023). carboxylic acid solubility + TLC. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Understanding and Designing Tailor-Made Additives for Controlling Nucleation: Case Study of p-Aminobenzoic Acid Crystallizing fr. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • ResearchGate. (2025). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

  • PharmaCompass. (n.d.). 3-hydroxy-4-aminobenzoic acid. Retrieved from [Link]

  • Turito. (2023). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of p ABA in several solvents (data in Table 1), from above:. Retrieved from [Link]

  • Reddit. (2025). Solubility of 4-Aminophenol & 3-Nitrobenzaldehyde in Ethyl Acetate. Retrieved from [Link]

  • BYJU'S. (n.d.). Properties of Benzoic Acid. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Thermal Stability Analysis of 3-(4-Aminophenoxy)benzoic Acid by TGA

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of 3-(4-Aminophenoxy)benzoic acid using Thermogravimetric Analysis (TGA). As a crucial monomer for high-performance polymers like polyimides and a key intermediate in pharmaceutical synthesis, understanding its thermal decomposition profile is paramount for ensuring material integrity, optimizing processing parameters, and predicting product shelf-life.[1][2] This document outlines the fundamental principles of TGA, presents a detailed, field-proven experimental protocol, and offers expert insights into the interpretation of the resulting data, including potential decomposition mechanisms. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust and self-validating system for the thermal characterization of this and structurally related compounds.

Introduction: The Critical Role of Thermal Stability

This compound is a bifunctional aromatic compound possessing an amine (-NH2) group, a carboxylic acid (-COOH) group, and an ether linkage (-O-). This unique combination of functional groups makes it a valuable building block in several advanced applications. In polymer science, it serves as a precursor for polyimides, which are prized for their exceptional thermal and chemical stability.[1][3] In the pharmaceutical industry, its structural motif is found in various active pharmaceutical ingredients (APIs), where stability directly impacts safety, efficacy, and storage.[2][4]

The thermal stability of a material dictates the temperature limits within which it can be processed, stored, and used without undergoing unwanted chemical changes.[5][6] For this compound, thermal decomposition can lead to the loss of structural integrity, the formation of impurities, and a complete failure of the end-product. Thermogravimetric Analysis (TGA) is an essential analytical technique for probing this stability.[7][8] It provides precise data on the temperatures at which a material's mass changes, offering a clear window into its decomposition behavior.[9]

This guide will provide the necessary expertise to not only perform the TGA experiment correctly but also to interpret the results with a high degree of scientific rigor.

Foundational Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a thermal analysis technique that measures the change in the mass of a sample as a function of temperature or time in a controlled atmosphere.[7][9] A high-precision balance continuously monitors the sample's weight as it is subjected to a controlled temperature program in a furnace.[8][10]

The output of a TGA experiment is a thermogram, or TGA curve, which plots the percent mass of the sample remaining on the y-axis against the temperature on the x-axis. Key information derived from this curve includes:

  • Onset Temperature of Decomposition (T_onset): The temperature at which significant mass loss begins. This is a primary indicator of the material's thermal stability.

  • Decomposition Steps: The number of distinct steps in the mass loss curve, which can correspond to different chemical reactions (e.g., dehydration, decarboxylation, fragmentation).

  • Residual Mass: The amount of mass remaining at the end of the experiment, which can indicate the formation of a stable char or inorganic residue.

By analyzing the TGA curve, one can quantify the thermal stability, determine the temperature limits for processing, and gain insights into the mechanisms of decomposition.[11][12]

Experimental Protocol: A Validated TGA Workflow

The following protocol is a self-validating system designed for accuracy and reproducibility. The causality behind each parameter selection is crucial for obtaining meaningful data.

Instrumentation and Materials
  • Instrument: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q50, Netzsch STA449F3, or equivalent).[3][13]

  • Sample: High-purity this compound, finely ground to ensure uniform heating.

  • Pans: Platinum or alumina sample pans.

  • Purge Gas: High-purity Nitrogen (N2) gas (99.999% purity).

Experimental Workflow Diagram

TGA_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: TGA Execution cluster_analysis Phase 3: Data Analysis A 1. Instrument Calibration (Weight & Temperature) B 2. Sample Preparation (Grind ~5-10 mg of sample) A->B C 3. Tare Sample Pan B->C D 4. Load Sample into Pan C->D E 5. Place in Furnace under N2 Purge (50 mL/min) D->E F 6. Equilibrate at 30°C E->F G 7. Heat from 30°C to 800°C at 10°C/min F->G H 8. Record Mass Loss vs. Temp G->H I 9. Plot TGA & DTG Curves H->I J 10. Determine Tonset, Tpeak, and % Mass Loss I->J K 11. Interpret Decomposition Mechanism J->K

Caption: Standardized workflow for TGA of this compound.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's guidelines. This is a critical step for data trustworthiness.

  • Sample Preparation: Weigh approximately 5-10 mg of finely powdered this compound into a tared TGA pan.

    • Expertise & Experience: A small sample mass is essential to minimize thermal gradients within the sample, ensuring that the entire sample heats uniformly and the recorded temperature is representative of the true sample temperature.

  • Atmosphere Control: Place the sample pan into the TGA furnace. Purge the system with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes before starting the analysis.

    • Expertise & Experience: An inert nitrogen atmosphere is chosen to study the inherent thermal stability of the molecule.[10] Running the analysis in air would introduce oxidative decomposition, complicating the interpretation of the thermogram.[14]

  • Thermal Program:

    • Equilibrate the sample at 30°C and hold for 5 minutes to establish a stable mass baseline.

    • Ramp the temperature from 30°C to 800°C at a heating rate of 10 °C/min.

    • Expertise & Experience: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution of thermal events and analysis time. Faster rates can shift decomposition temperatures higher and merge distinct events, while slower rates may not be time-efficient.[3] The upper limit of 800°C ensures that the complete decomposition profile is captured.

  • Data Acquisition: Continuously record the sample mass as a function of temperature. Most modern instruments will also simultaneously calculate the first derivative of the mass loss curve (the DTG curve), which shows the rate of mass loss.

Data Interpretation and Mechanistic Insights

The TGA curve of this compound is expected to show a multi-stage decomposition process due to its different functional groups.

Analysis of the TGA and DTG Curves

The TGA curve (mass vs. temperature) will show the overall mass loss, while the DTG curve (rate of mass loss vs. temperature) is invaluable for identifying the temperature at which the rate of decomposition is maximal (T_peak) for each step.

Expected Thermal Events:

  • Initial Stability: The compound is expected to be stable up to approximately 200-250°C.

  • First Decomposition Step (Decarboxylation): The carboxylic acid group is often the least stable functionality on an aromatic ring. The first significant mass loss is likely due to decarboxylation (loss of CO2). This event for similar aromatic carboxylic acids typically occurs in the 250-400°C range.[15] The theoretical mass loss for CO2 (molar mass 44.01 g/mol ) from this compound (molar mass 229.23 g/mol ) is approximately 19.2%.

  • Second and Third Decomposition Steps (Ether and Amine Fragmentation): Following decarboxylation, the remaining structure will continue to decompose at higher temperatures. The ether linkage and the aromatic amine structure will fragment.[16] This complex degradation of the main chain would result in further mass loss steps, likely occurring above 400°C.[16]

Quantitative Data Summary

The key quantitative data from the TGA thermogram should be summarized for clear reporting and comparison.

ParameterDescriptionExpected Value Range
T_onset Onset temperature of the first major decomposition step.250 - 300 °C
T_peak1 Peak temperature of the first decomposition step (from DTG).300 - 350 °C
Mass Loss (Step 1) Percent mass loss associated with the first decomposition.~19% (decarboxylation)
T_peak2 Peak temperature of the second decomposition step.> 400 °C
Mass Loss (Step 2) Percent mass loss associated with the second decomposition.Varies
Final Residue @ 800°C Percentage of material remaining at the end of the test.< 10%
Postulated Decomposition Pathway

A logical diagram can illustrate the hypothesized sequence of thermal degradation.

Decomposition_Pathway A This compound (Stable below Tonset) B Step 1: Decarboxylation (Loss of CO2) ~250-400°C A->B Heat (Δ) C Intermediate Structure (4-Aminophenyl phenyl ether) B->C D Step 2: Fragmentation (Cleavage of Ether & Amine) >400°C C->D Heat (Δ) E Volatile Fragments (e.g., CO, NH3, hydrocarbons) D->E F Char Residue D->F

Caption: Hypothesized thermal decomposition pathway in an inert atmosphere.

Conclusion

Thermogravimetric Analysis is an indispensable tool for characterizing the thermal stability of this compound. This guide provides a comprehensive and scientifically grounded protocol for conducting this analysis. The results indicate that the compound undergoes a multi-step decomposition, likely initiated by decarboxylation, followed by the fragmentation of the core structure at higher temperatures. The quantitative data obtained, such as the onset temperature of decomposition, serves as a critical parameter for defining the upper temperature limit for storage, handling, and processing in both pharmaceutical and polymer applications. By adhering to this validated workflow, researchers can ensure the generation of high-quality, reliable data to support their development and quality control objectives.

References

  • ChemRxiv. (n.d.). Thermal Decomposition Kinetics of Glyphosate (GP) and its Metabolite Aminomethylphosphonic Acid (AMPA). Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) data for polyimide-ionene derivatives. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. Journal of Undergraduate Research. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. Retrieved from [Link]

  • ACS Publications. (2022). Structural Effect of Polyimide Precursors on Highly Thermally Conductive Graphite Films. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2009). Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole. Retrieved from [Link]

  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

  • MDPI. (2022). Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO2 and Mg(OH)2. Polymers. Retrieved from [Link]

  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

  • MDPI. (2024). Thermal Decomposition Mechanism of P(DAC-AM) with Serial Cationicity and Intrinsic Viscosity. Polymers. Retrieved from [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • Purdue University Graduate School. (2021). UNDERSTANDING THE DECOMPOSITION PROCESSES OF HIGH-ENERGY DENSITY MATERIALS. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO3. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Phosphorus-containing polyimide fibers and their thermal properties. RSC Advances. Retrieved from [Link]

  • LMA Leidykla. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. Retrieved from [Link]

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

  • PubMed. (n.d.). The mechanism and kinetics of decomposition of 5-aminotetrazole. Retrieved from [Link]

  • Scribd. (n.d.). DSC TGA Polyimide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]

  • ACS Publications. (2026). Effect of Conjugation Degree on Solvation Behavior and Performance of Carboxyl-Containing Polyimide Binders for Silicon Anode. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • (n.d.). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(4-Aminophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(4-Aminophenoxy)benzoic acid. Designed for researchers, scientists, and professionals in drug development and organic chemistry, this document offers a detailed interpretation of spectral data, outlines field-proven experimental protocols, and is grounded in authoritative scientific principles.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of more complex structures. Its precise structural confirmation is paramount for ensuring the integrity of subsequent research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, we can precisely map the atomic connectivity and chemical environment of every atom within the molecule.

This guide will delve into a detailed, atom-by-atom assignment of the ¹H and ¹³C NMR spectra. Due to the limited availability of public, peer-reviewed experimental spectra for this specific molecule, this analysis synthesizes data from analogous structures and established principles of NMR theory to provide a robust predictive interpretation.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following standardized numbering system for the atoms of this compound is used throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides critical information on the number of different proton environments, their electronic state, and their proximity to neighboring protons. For a molecule like this compound, the spectrum can be divided into three main regions: the downfield acidic protons, the aromatic region, and the upfield amine protons. The analysis is based on spectra obtained in a polar aprotic solvent like DMSO-d₆, which is excellent for dissolving compounds with both acidic (carboxylic acid) and basic (amine) functionalities.[1]

Key Features of the ¹H NMR Spectrum (Predicted in DMSO-d₆):

  • Carboxylic Acid Proton (H of COOH): A very broad singlet is expected far downfield, typically in the δ 12.0-13.5 ppm region.[2] Its breadth is a result of hydrogen bonding and rapid chemical exchange with trace amounts of water in the solvent.

  • Amine Protons (-NH₂): A broad singlet corresponding to the two amine protons is anticipated around δ 5.0-6.0 ppm . The chemical shift and broadness can be variable, as they are also affected by hydrogen bonding and exchange rates.

  • Aromatic Protons (Ar-H): The eight aromatic protons will appear in the region of δ 6.5-8.0 ppm . Their specific shifts and coupling patterns are dictated by the electronic effects of their substituents (the amino, ether, and carboxylic acid groups).

Detailed Aromatic Region Assignments:

  • Ring B (Aminophenoxy moiety): The electron-donating amino group (-NH₂) strongly shields the ortho (H2', H6') and para protons. However, since the para position is substituted, only the ortho and meta protons are observed. The ether linkage also influences the shifts.

    • H2'/H6' and H3'/H5': This portion of the molecule presents a classic AA'BB' system, which often appears as two apparent doublets. The protons ortho to the amino group (H3', H5') are expected to be more shielded (further upfield) than those ortho to the ether linkage (H2', H6').

      • H3'/H5': ~δ 6.6-6.8 ppm (d, J ≈ 8-9 Hz).

      • H2'/H6': ~δ 6.9-7.1 ppm (d, J ≈ 8-9 Hz).

  • Ring A (Benzoic acid moiety): The carboxylic acid group is electron-withdrawing, which deshields the protons on its ring, shifting them downfield relative to benzene (δ 7.37 ppm).

    • H2: This proton is ortho to the strongly deshielding carbonyl group and is expected to be a singlet or a narrow triplet. It is anticipated around δ 7.7 ppm .

    • H6: This proton, also ortho to a substituent (the ether oxygen), will be deshielded and appear as a doublet of doublets. Expected around δ 7.5-7.6 ppm .

    • H5: This proton is expected to be a triplet, coupled to both H4 and H6. It will likely resonate around δ 7.4-7.5 ppm .[3]

    • H4: This proton, meta to the carboxyl group and ortho to the ether, will likely appear as a doublet of doublets around δ 7.2-7.3 ppm .

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Due to molecular asymmetry, all 13 carbon atoms in this compound are chemically non-equivalent and should produce 13 distinct signals.[4]

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

  • Carbonyl Carbon (C7): The carboxylic acid carbon is the most deshielded, appearing significantly downfield around δ 167-168 ppm .[5]

  • Quaternary Carbons (C-O, C-N, C-C): These carbons, which are not attached to any protons, typically show weaker signals.

    • C3 (attached to COOH): ~δ 132 ppm.

    • C1' (attached to O): ~δ 155-157 ppm (deshielded by oxygen).

    • C6 (attached to O): ~δ 148-150 ppm.

    • C4' (attached to N): ~δ 145-147 ppm.

  • Protonated Aromatic Carbons (Ar-C): These signals appear between δ 114-132 ppm .

    • Ring A: C1, C2, C4, and C5 will be influenced by their position relative to the electron-withdrawing carboxyl group and the ether oxygen.

    • Ring B: C2', C3', C5', and C6' will be strongly influenced by the electron-donating amino group and the ether oxygen. The carbons ortho and para to the amino group (C2', C6', and C4') are typically shielded, while the amino-bearing carbon itself (C1') is deshielded.[1]

Summary of Spectral Data

The following table summarizes the predicted ¹H and ¹³C NMR spectral data for this compound in DMSO-d₆.

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm)
COOH12.0 - 13.5br s167.5 (C7)
NH₂5.0 - 6.0br s-
H2~7.7t~125.0 (C2)
H4~7.2 - 7.3dd~120.0 (C4)
H5~7.4 - 7.5t~130.5 (C5)
H6~7.5 - 7.6dd~119.0 (C1)
H2'/H6'~6.9 - 7.1d~122.0 (C2'/C6')
H3'/H5'~6.6 - 6.8d~115.0 (C3'/C5')
C3--~132.0
C6--~156.0
C1'--~149.0
C4'--~146.0

br s = broad singlet, t = triplet, d = doublet, dd = doublet of doublets. Chemical shifts are predictive and may vary slightly based on experimental conditions.

Field-Proven Experimental Protocol

Acquiring high-quality, reproducible NMR data is contingent upon a meticulous experimental approach. The protocol described below is a self-validating system designed for small organic molecules like this compound.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg for ¹H NMR or 30-50 mg for ¹³C NMR of the dried analyte.[1]

  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.8% D). This solvent is ideal for compounds containing acidic and amine protons.[1][6]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. Gentle warming or brief sonication can aid dissolution.

  • Transfer & Filtration: Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.[1]

  • Internal Standard: Add a small amount of a solution containing an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).[3][4]

NMR Data Acquisition

The following workflow and parameters are recommended for a 400 or 500 MHz spectrometer.[6][7]

G cluster_prep Sample Preparation cluster_acq Spectrometer Setup & Acquisition cluster_proc Data Processing prep1 Weigh Sample (10-50 mg) prep2 Dissolve in DMSO-d6 (0.6 mL) prep1->prep2 prep3 Add TMS (Internal Standard) prep2->prep3 prep4 Filter into NMR Tube prep3->prep4 acq1 Insert Sample & Lock on Deuterium Signal prep4->acq1 acq2 Tune & Match Probe (¹H or ¹³C) acq1->acq2 acq3 Shim Magnetic Field (Optimize Homogeneity) acq2->acq3 acq4 Acquire Data (Set Parameters) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference to TMS (δ 0.00 ppm) proc3->proc4

Caption: Standardized experimental workflow for NMR spectral analysis.

Recommended Acquisition Parameters:

Parameter¹H NMR¹³C NMRRationale & Causality
Pulse Angle 45°30-45°A compromise between signal intensity and ensuring full relaxation for semi-quantitative results.[8]
Acquisition Time 3-4 seconds1-2 secondsEnsures high digital resolution to resolve fine coupling patterns.[7][8]
Relaxation Delay 2-5 seconds2-5 secondsAllows protons to return to equilibrium, crucial for accurate integration. Longer delays needed for quaternary carbons.[1]
Number of Scans 16-321024-4096Balances signal-to-noise with experiment time. More scans are needed for the less sensitive ¹³C nucleus.[1]
Spectral Width 0-15 ppm0-220 ppmCovers the expected range of chemical shifts for all protons and carbons in the molecule.[1]
Decoupling N/AProton DecouplingSimplifies the spectrum to single lines for each carbon and enhances signal via the Nuclear Overhauser Effect.[1]

Conclusion

This technical guide provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By combining established principles of NMR spectroscopy with data from analogous structures, we have assigned every proton and carbon signal to its respective position in the molecule. The outlined experimental protocol offers a robust, field-proven methodology for acquiring high-quality spectral data, ensuring the accuracy and reliability required for advanced scientific research. The precise reporting of these spectral parameters is critical for unequivocal structure verification and for building reliable databases for future dereplication and metabolomic studies.[9]

References

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Phenoxy-benzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved from [Link]

  • Giraudeau, P., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

  • University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzoic acid, 4-[(phenoxyacetyl)amino]- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products. Retrieved from [Link]

Sources

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 3-(4-Aminophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 3-(4-Aminophenoxy)benzoic acid. Addressed to researchers and professionals in the fields of chemical synthesis and drug development, this document details the theoretical underpinnings, experimental protocols, and in-depth spectral interpretation for this multifunctional molecule. By examining the distinct vibrational modes of its constituent functional groups—a primary aromatic amine, a diaryl ether, and an aromatic carboxylic acid—we establish a reliable methodology for structural verification and quality assessment. The guide explains the causality behind experimental choices, from sample preparation to data acquisition, ensuring a robust and reproducible analytical workflow. Key spectral features are systematically assigned, and a summary table is provided for quick reference.

Introduction: The Analytical Imperative

This compound is a molecule of significant interest in materials science and pharmaceutical development, often serving as a versatile building block or monomer. Its structure incorporates three key pharmacophores: a carboxylic acid, a primary amine, and a diaryl ether linkage. This unique combination of functional groups imparts specific chemical properties, but also presents a distinct analytical challenge. Verifying the integrity of the molecular structure is paramount to ensuring the desired functionality and purity of any downstream product.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for this purpose. It is a rapid, non-destructive, and highly sensitive technique that provides a unique molecular "fingerprint" based on the vibrational frequencies of a molecule's chemical bonds. This guide serves as an authoritative resource for performing and interpreting the FT-IR spectrum of this compound, enabling scientists to confirm its identity with confidence.

Foundational Principles: Molecular Vibrations and IR Absorption

The basis of FT-IR spectroscopy lies in the interaction of infrared radiation with matter. When the frequency of the incident IR radiation matches the natural vibrational frequency of a specific chemical bond, the molecule absorbs the radiation, resulting in an excited vibrational state. For a vibration to be "IR active," it must induce a change in the molecule's net dipole moment.

The structure of this compound contains a rich variety of bonds, each with characteristic vibrational modes (stretching, bending, wagging, etc.), which will manifest as distinct absorption bands in the IR spectrum.

Figure 1: Molecular structure of this compound with key functional groups.

Based on this structure, we can predict the primary regions of IR absorption:

  • O-H and N-H Stretching Region (3500-2500 cm⁻¹): This region will be dominated by the very broad O-H stretch of the carboxylic acid, which arises from strong intermolecular hydrogen bonding, and the distinct symmetric and asymmetric N-H stretches of the primary amine.[1][2]

  • C=O Stretching Region (1750-1650 cm⁻¹): A strong, sharp absorption from the carbonyl group of the carboxylic acid is expected here. Its position is influenced by conjugation with the aromatic ring.[3]

  • Fingerprint Region (1650-600 cm⁻¹): This complex region contains a wealth of structural information, including C=C stretching from the aromatic rings, N-H bending, C-O stretching from the ether and carboxylic acid, and C-H out-of-plane bending vibrations.[4]

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality FT-IR spectrum is contingent upon a meticulous experimental procedure. For a solid sample like this compound, the potassium bromide (KBr) pellet method is a well-established and reliable technique.[5] The causality for this choice is that KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and forms a solid matrix that minimizes scattering effects when prepared correctly.

Figure 2: Standard workflow for FT-IR analysis of a solid sample using the KBr pellet method.

Step-by-Step Methodology:

  • Sample and KBr Preparation:

    • Gently dry a small amount (1-2 mg) of the this compound sample to remove any residual moisture, which can introduce a broad O-H band around 3400 cm⁻¹.

    • Use spectroscopy-grade KBr powder (approx. 100-200 mg), which has been stored in a desiccator or oven to ensure it is anhydrous.

  • Grinding and Mixing:

    • In an agate mortar and pestle, thoroughly grind the KBr to a fine, consistent powder.[5]

    • Add the 1-2 mg of sample to the KBr. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

    • Continue grinding the mixture for several minutes until it is a homogenous, fine powder. This step is critical; insufficient grinding leads to large particle sizes that scatter infrared radiation and cause distorted, sloping baselines.[6]

  • Pellet Formation:

    • Transfer the powder mixture into a pellet die assembly.

    • Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a translucent, glass-like pellet.[7] A clear pellet indicates good particle size distribution and compaction.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • First, perform a background scan with an empty sample compartment. This is a self-validating step that measures the ambient atmosphere (H₂O, CO₂) and instrument response, which is then automatically subtracted from the sample scan.[8]

    • Perform the sample scan. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A typical resolution is 4 cm⁻¹.

In-Depth Spectral Analysis and Discussion

The FT-IR spectrum of this compound is a composite of the absorptions from its constituent functional groups. The following is a detailed interpretation of the expected peaks.

  • High Wavenumber Region (4000-2500 cm⁻¹):

    • N-H Stretching (Amine): Two distinct, medium-intensity bands are expected between 3400-3500 cm⁻¹ and 3300-3400 cm⁻¹ .[9] These correspond to the asymmetric and symmetric N-H stretching vibrations of the primary aromatic amine group (-NH₂), respectively. Their presence is a definitive marker for the primary amine.

    • Aromatic C-H Stretching: Weak to medium sharp peaks are typically observed just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹), corresponding to the C-H stretching vibrations on the two aromatic rings.[4]

    • O-H Stretching (Carboxylic Acid): The most prominent feature in this region is an extremely broad and strong absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹ .[1] This breadth is a classic indicator of the O-H stretching in a hydrogen-bonded carboxylic acid dimer. This band will often overlap with the C-H stretching peaks.[3]

  • Mid-Wavenumber Region (2000-1500 cm⁻¹):

    • C=O Stretching (Carboxylic Acid): An intense, sharp absorption band is expected between 1710-1680 cm⁻¹ .[3] This is the carbonyl (C=O) stretch. Its position in this range, rather than at higher wavenumbers, is due to the conjugation of the carbonyl group with the aromatic ring, which slightly weakens the C=O bond.[10]

    • N-H Bending (Amine): A medium to strong band should appear in the 1650-1580 cm⁻¹ range, which is attributed to the N-H in-plane bending (scissoring) vibration of the primary amine.[2]

    • Aromatic C=C Stretching: Several medium-intensity bands are expected between 1600-1450 cm⁻¹ . These arise from the C=C stretching vibrations within the benzene rings and are characteristic of aromatic compounds.

  • Fingerprint Region (1500-600 cm⁻¹):

    • C-O Stretching (Ether and Acid): This region contains crucial C-O stretching information. A strong, characteristic band for the asymmetric C-O-C stretch of the diaryl ether is expected around 1240-1250 cm⁻¹ . Additionally, a strong band associated with the C-O stretch of the carboxylic acid group, coupled with O-H in-plane bending, should appear between 1320-1210 cm⁻¹ .[3]

    • C-N Stretching (Amine): The stretching vibration for the aromatic C-N bond typically appears as a strong band in the 1335-1250 cm⁻¹ range.[2] This may overlap with the C-O stretching bands.

    • O-H Out-of-Plane Bending: A broad, medium-intensity band centered around 920 cm⁻¹ can often be attributed to the out-of-plane (OOP) bending of the hydrogen-bonded carboxylic acid OH group.[3]

    • C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region are due to C-H OOP bending of the aromatic rings. The exact positions of these bands are highly diagnostic of the substitution pattern on the rings.

Summary of Key Spectral Features

The following table provides a quick reference for the expected vibrational frequencies and their assignments for this compound.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3500 - 3400MediumAsymmetric N-H StretchPrimary Aromatic Amine
3400 - 3300MediumSymmetric N-H StretchPrimary Aromatic Amine
3300 - 2500Strong, Very BroadO-H Stretch (H-Bonded Dimer)Carboxylic Acid
3100 - 3000Weak-MediumAromatic C-H StretchAromatic Rings
1710 - 1680Strong, SharpC=O Stretch (Conjugated)Carboxylic Acid
1650 - 1580Medium-StrongN-H Bend (Scissoring)Primary Aromatic Amine
1600 - 1450Medium, MultipleC=C Ring StretchesAromatic Rings
1335 - 1250StrongAromatic C-N StretchPrimary Aromatic Amine
1320 - 1210StrongC-O Stretch / O-H Bend CouplingCarboxylic Acid
~1245StrongAsymmetric C-O-C StretchDiaryl Ether
~920Medium, BroadO-H Out-of-Plane BendCarboxylic Acid
900 - 675StrongAromatic C-H Out-of-Plane BendsAromatic Rings

Conclusion

The FT-IR spectrum of this compound provides a definitive confirmation of its complex molecular structure. The successful identification of the molecule relies on the systematic assignment of key absorption bands corresponding to its primary amine, carboxylic acid, diaryl ether, and aromatic functionalities. The presence of the dual N-H stretching peaks, the intensely broad O-H stretch overlapping a sharp and strong C=O absorption, and the characteristic C-O-C ether stretch in the fingerprint region collectively serve as a robust analytical signature. By following the detailed experimental protocol and interpretive guide presented herein, researchers can confidently utilize FT-IR spectroscopy for the qualitative analysis and structural verification of this important chemical compound.

References

  • NIST. (n.d.). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) m-aminobenzoic acid, (b) PABA polymer and (c).... Retrieved from [Link]

  • Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4. Zeitschrift für Naturforschung A. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier Transformed Infrared (FTIR) spectroscopy for analysis of cholesteryl acrylate liquid crystall-indium tin oxide composites. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectra and quantum chemical calculations of 3,4-diaminobenzoic acid. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • NIST. (n.d.). 4-Aminobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • UCLA. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • ResearchGate. (n.d.). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition. Retrieved from [Link]

  • ACS Publications. (n.d.). Near-Infrared Spectra of Primary Aromatic Amines. Analytical Chemistry. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of Solvents on IR Spectrum of Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Low-frequency vibrational modes of benzoic acid investigated by terahertz time-domain spectroscopy and theoretical simulations. Retrieved from [Link]

  • NIH. (n.d.). Diagnostic Potential of FT-IR Fingerprinting in Botanical Origin Evaluation of Laurus nobilis L. Essential Oil is Supported by GC-FID-MS Data. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • MDPI. (n.d.). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines]. Retrieved from [Link]

  • Wiley Online Library. (2002). Collective Vibrational Modes in Biological Molecules Investigated by Terahertz Time-Domain Spectroscopy. Biopolymers. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

  • YouTube. (2013). FTIR Spectroscopy (Solid Sample Analysis). Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Vibrational Modes. Retrieved from [Link]

Sources

A Technical Guide to the Reactivity of Amino and Carboxylic Acid Groups in 3-(4-Aminophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-(4-Aminophenoxy)benzoic acid is a bifunctional organic molecule that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a rigid diphenyl ether linkage connecting a nucleophilic aromatic amine with an acidic carboxylic acid, presents both unique opportunities and challenges for chemical synthesis and modification. Understanding the delicate interplay of reactivity between the amino and carboxylic acid functionalities is paramount for the strategic design of novel therapeutics and advanced polymers. This in-depth technical guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of these two key functional groups, offering field-proven insights and detailed experimental protocols for their selective manipulation.

Molecular Architecture and Electronic Landscape

The reactivity of the amino and carboxylic acid groups in this compound is fundamentally dictated by the electronic effects exerted by the constituent parts of the molecule.

The ether oxygen, positioned on the phenoxy bridge, plays a pivotal role. Through resonance, the oxygen's lone pairs donate electron density to both aromatic rings. This electron-donating effect is particularly pronounced on the ring bearing the amino group (the aniline moiety), increasing the electron density at the ortho and para positions. Consequently, the nitrogen atom of the amino group becomes more nucleophilic than that of aniline itself.

Conversely, the carboxylic acid group is a meta-directing, electron-withdrawing group. It deactivates the benzoic acid ring towards electrophilic aromatic substitution and decreases the basicity of the carboxylate anion. The interplay of these opposing electronic influences across the diphenyl ether scaffold is a key consideration in planning selective chemical transformations.

Caption: Electronic influences within this compound.

Comparative Reactivity: A Tale of Two Functional Groups

Functional GroupEstimated pKaPredominant Species at pH 7Reactivity Profile
Amino Group (-NH₂)~4.5 - 5.0Neutral (-NH₂)Nucleophilic
Carboxylic Acid (-COOH)~4.0 - 4.5Anionic (-COO⁻)Poorly Electrophilic

Disclaimer: pKa values are estimated based on structurally similar compounds and the electronic effects within the molecule. Experimental determination is recommended for precise applications.

This pKa data reveals a critical insight: at neutral pH, the amino group exists predominantly in its neutral, nucleophilic form (-NH₂), while the carboxylic acid is primarily in its deprotonated, anionic carboxylate form (-COO⁻). This has profound implications for selective functionalization:

  • The Amino Group as the Primary Nucleophile: Under neutral to basic conditions, the amino group is the more reactive nucleophile, readily participating in reactions such as acylation, alkylation, and arylation.

  • The Carboxylate Group's Reduced Reactivity: The anionic carboxylate is a poor electrophile and a weak nucleophile, rendering it relatively unreactive towards many common reagents under neutral or basic conditions.

Strategic Pathways for Selective Functionalization

Harnessing the inherent reactivity differences between the amino and carboxylic acid groups allows for a high degree of selectivity in chemical synthesis.

Selective N-Acylation: Favoring Amide Bond Formation

The formation of an amide bond at the amino group, while leaving the carboxylic acid untouched, is a common and highly achievable transformation. The key is to employ reaction conditions that favor the nucleophilicity of the amine.

Causality Behind Experimental Choices:

  • Reaction Conditions: Conducting the reaction under neutral or slightly basic conditions ensures the amino group remains deprotonated and thus highly nucleophilic. The use of a non-nucleophilic base (e.g., triethylamine, pyridine) is crucial to scavenge the acidic byproduct (e.g., HCl from an acyl chloride) without competing in the reaction.

  • Acylating Agent: Acyl chlorides and anhydrides are highly reactive electrophiles that readily react with the nucleophilic amine. The choice of solvent is also important; aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are preferred to avoid side reactions with the acylating agent.

Self-Validating Protocol for Selective N-Acetylation:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.05 eq) dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with the addition of water. Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield N-(4-(3-carboxyphenoxy)phenyl)acetamide.

G start This compound + Acetyl Chloride conditions DCM, Et₃N 0°C to RT start->conditions product N-acylated Product conditions->product workup Aqueous Work-up & Purification product->workup final_product Pure N-(4-(3-carboxyphenoxy)phenyl)acetamide workup->final_product

Caption: Workflow for selective N-acylation.

Selective O-Esterification: Activating the Carboxylic Acid

To selectively modify the carboxylic acid group, its electrophilicity must be enhanced, typically under acidic conditions. The classic Fischer-Speier esterification is a reliable method for this transformation.[3]

Causality Behind Experimental Choices:

  • Acid Catalysis: The use of a strong acid catalyst (e.g., concentrated sulfuric acid) serves a dual purpose. Firstly, it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by an alcohol. Secondly, it protonates the basic amino group, forming an ammonium salt (-NH₃⁺). This positively charged group is non-nucleophilic, effectively "protecting" the amine from participating in the reaction.

  • Le Chatelier's Principle: Esterification is an equilibrium process. Using the alcohol as the solvent (in large excess) drives the equilibrium towards the ester product. The removal of water, a byproduct, can also be employed to further increase the yield.

Self-Validating Protocol for Selective Methyl Esterification:

  • Dissolution: Suspend this compound (1.0 eq) in anhydrous methanol. The alcohol serves as both the reactant and the solvent.[3]

  • Acid Catalysis: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. The mixture may become warm.[3]

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude methyl 3-(4-aminophenoxy)benzoate by column chromatography.

G start This compound + Methanol (excess) conditions Conc. H₂SO₄ (cat.) Reflux start->conditions protonation Protonation of -NH₂ to -NH₃⁺ (Protection) conditions->protonation esterification Nucleophilic attack of MeOH on protonated -COOH conditions->esterification product Ester Product esterification->product workup Neutralization, Extraction & Purification product->workup final_product Pure Methyl 3-(4-aminophenoxy)benzoate workup->final_product

Caption: Workflow for selective O-esterification via Fischer-Speier reaction.

Orthogonal Protection Strategies for Complex Syntheses

For multi-step syntheses requiring the sequential modification of both functional groups, an orthogonal protection strategy is essential. This involves the use of protecting groups that can be removed under conditions that do not affect the other functional group or other parts of the molecule.

  • Protecting the Amino Group: The amine can be protected as a tert-butoxycarbonyl (Boc) carbamate. This is achieved by reacting the starting material with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The Boc group is stable to the conditions required for esterification of the carboxylic acid and can be selectively removed later with a strong acid like trifluoroacetic acid (TFA).

  • Protecting the Carboxylic Acid: The carboxylic acid can be protected as a benzyl ester. This is formed by reaction with benzyl bromide under basic conditions. The benzyl ester is stable to the conditions of N-acylation and can be selectively removed by catalytic hydrogenation, which will not affect the amide bond.

Conclusion

The reactivity of this compound is a nuanced interplay of electronic effects and reaction conditions. A thorough understanding of the relative pKa values of the amino and carboxylic acid groups provides a predictive framework for its chemical behavior. At neutral to basic pH, the amino group is the dominant nucleophile, allowing for selective N-acylation. Conversely, under strongly acidic conditions, the carboxylic acid can be activated for esterification while the amino group is deactivated by protonation. For more complex synthetic endeavors, a well-designed orthogonal protection strategy provides the necessary control to achieve the desired molecular architecture. This guide serves as a foundational resource for chemists and drug development professionals seeking to unlock the synthetic potential of this valuable bifunctional building block.

References

  • Kinetic spectrophotometric determination of Para-amino benzoic acid in pharmaceutical preparation by diazotization-coupling reaction. (2025). University of Thi-Qar Journal of Science. [Link]

  • In aminobenzoic acid, do we have three different pKa's? (2013). Chemistry Stack Exchange. [Link]

  • Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. (n.d.). Scholars Research Library. [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. (2022). Frontiers in Molecular Biosciences. [Link]

  • pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. [Link]

  • Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. (2018). ACS Omega. [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016). ResearchGate. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). RSC Advances. [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022). ResearchGate. [Link]

  • Process for preparing aminobenzoate esters. (2009).
  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. (2021). Angewandte Chemie International Edition. [Link]

  • Method for preparing benzoic acid amide compound. (2017).
  • Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. (2022). Arabian Journal of Chemistry. [Link]

  • Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. (n.d.). ResearchGate. [Link]

  • Selective n-acylation of amino alcohols. (1993).
  • Making Amides from Carboxylic Acids. (2019). YouTube. [Link]

  • n-acylated amino acids: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Synthesis of Amides from Amines. (2013). ResearchGate. [Link]

  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid with various amino acids. (2024). Indo American Journal of Pharmaceutical Research. [Link]

  • N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. (2020). Enzyme and Microbial Technology. [Link]

  • Synthesis of some Amide derivatives and their Biological activity. (n.d.). ResearchGate. [Link]

  • An environment-friendly process for selective acylation of aminophenol. (2023).
  • In aminobenzoic acid, do we have three different pKa's? (2013). Chemistry Stack Exchange. [Link]

  • CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. (2014). TSI Journals. [Link]

  • Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst. (2023). Oriental Journal of Chemistry. [Link]

  • 4-Aminobenzoic Acid. (n.d.). PubChem. [Link]

Sources

A Technical Guide to 3-(4-Aminophenoxy)benzoic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Molecular Architecture in Polymer Design

In the pursuit of high-performance materials, the thoughtful design of monomeric building blocks is paramount. The strategic incorporation of specific functional groups and structural motifs allows for the fine-tuning of polymer properties to meet the demands of advanced applications. 3-(4-Aminophenoxy)benzoic acid is a prime example of such a meticulously designed monomer. Its unique molecular architecture, featuring a flexible ether linkage, a reactive amine, and a carboxylic acid group in a meta-position, offers a compelling combination of processability and high-performance characteristics in the resulting polymers. This guide provides an in-depth exploration of the potential applications of this compound in materials science, grounded in the principles of polymer chemistry and supported by field-proven insights. We will delve into the synthesis of polymers derived from this monomer, their anticipated properties based on analogous systems, and their potential in cutting-edge applications.

The Monomer: this compound - A Structural Overview

This compound is an aromatic amino acid that possesses both an amine (-NH₂) and a carboxylic acid (-COOH) functional group, making it an ideal AB-type monomer for self-polycondensation into polyamides. The presence of a flexible ether (-O-) linkage between the two aromatic rings is a key structural feature that imparts enhanced solubility and processability to the resulting polymers, a significant advantage over many rigid aromatic polyamides (aramids)[1]. The meta-position of the carboxylic acid group introduces a kink in the polymer backbone, which disrupts chain packing and further enhances solubility[2].

Molecular Structure:

Caption: Molecular structure of this compound.

High-Performance Polyamides via Self-Polycondensation

The AB-type nature of this compound allows for its direct self-polycondensation to form aromatic polyamides. The resulting poly(3-(4-aminophenoxy)benzamide) is expected to exhibit a unique combination of thermal stability and enhanced processability.

Causality Behind Experimental Choices in Polycondensation

The synthesis of high molecular weight aromatic polyamides from amino acids requires specific conditions to drive the reaction to completion. The Yamazaki-Higashi phosphorylation reaction is a well-established and efficient method for this purpose[1]. This method utilizes a phosphite-based activating agent, such as triphenyl phosphite (TPP), in the presence of a base (pyridine) and a salt (e.g., CaCl₂ or LiCl) in an aprotic polar solvent like N-Methyl-2-pyrrolidone (NMP)[1][3].

The causality is as follows:

  • Triphenyl Phosphite (TPP) and Pyridine: TPP acts as a condensing agent. It reacts with the carboxylic acid group to form a highly reactive phosphonium salt intermediate. Pyridine acts as a base to neutralize the generated byproducts and catalyze the reaction.

  • N-Methyl-2-pyrrolidone (NMP): NMP is an excellent solvent for both the monomer and the resulting polymer, ensuring a homogeneous reaction medium, which is crucial for achieving high molecular weight.

  • Calcium Chloride (CaCl₂) or Lithium Chloride (LiCl): These salts are believed to enhance the solubility of the growing polymer chains by interacting with the amide linkages, preventing premature precipitation and allowing for the formation of longer polymer chains[2].

Experimental Protocol: Direct Polycondensation via Phosphorylation

This protocol is a representative procedure for the synthesis of poly(3-(4-aminophenoxy)benzamide) based on the Yamazaki-Higashi method[1].

Materials:

  • This compound (monomer)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Condenser

  • Beakers

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Drying: Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen. Anhydrous conditions are critical for successful polymerization[4].

  • Monomer Dissolution: In the three-necked flask equipped with a mechanical stirrer and nitrogen inlet/outlet, dissolve a specific amount of this compound and anhydrous CaCl₂ in anhydrous NMP under a gentle nitrogen purge.

  • Addition of Reagents: To the stirred solution, add anhydrous pyridine followed by triphenyl phosphite (TPP).

  • Polymerization: Heat the reaction mixture to 100-120°C and maintain for 3-4 hours under a continuous nitrogen flow. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Purification: Collect the fibrous polymer precipitate by filtration and wash it thoroughly with hot water and then with methanol to remove residual solvent and byproducts.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Polyamide_Synthesis_Workflow start Start: Dry Glassware dissolve Dissolve Monomer & CaCl₂ in NMP under N₂ start->dissolve add_reagents Add Pyridine & TPP dissolve->add_reagents polymerize Heat to 100-120°C for 3-4 hours add_reagents->polymerize precipitate Cool and Precipitate in Methanol polymerize->precipitate purify Filter and Wash with Hot Water & Methanol precipitate->purify dry Dry in Vacuum Oven purify->dry end_product Final Product: Poly(3-(4-aminophenoxy)benzamide) dry->end_product

Caption: Experimental workflow for polyamide synthesis.

Expected Properties of Poly(3-(4-aminophenoxy)benzamide)
PropertyExpected Range/ValueRationale and Citations
Glass Transition Temperature (Tg) 220 - 280 °CThe combination of aromatic rings and the semi-flexible ether linkage typically results in high Tg values. The meta-linkage may slightly lower the Tg compared to a para-isomer.[5][8]
10% Weight Loss Temperature (Td10) > 450 °C (in N₂)Aromatic polyamides exhibit excellent thermal stability due to the high bond energies of the aromatic backbone.[5][7]
Solubility Soluble in aprotic polar solvents (NMP, DMAc, DMSO)The ether linkage and meta-catenation disrupt chain packing, leading to enhanced solubility in organic solvents.[3][5]
Tensile Strength 75 - 110 MPaPolymers of this class typically form strong, flexible films with good mechanical integrity.[5][9]
Tensile Modulus 1.5 - 2.5 GPaThe rigid aromatic components contribute to a high modulus, indicating stiffness.[5][9]

Advanced Polyimides with Enhanced Processability

This compound can also be utilized as a monomer in the synthesis of polyimides, a class of polymers renowned for their exceptional thermal and chemical resistance[10][11]. By reacting it with a dianhydride, the amine functionality participates in the formation of a poly(amic acid) precursor, which is subsequently cyclized to the polyimide. The incorporation of the flexible, kinked structure of this compound is expected to yield polyimides with improved solubility and processability, addressing a common challenge with this class of materials[12].

The Two-Step Polyimide Synthesis: A Self-Validating System

The most common method for synthesizing polyimides is a two-step process[12]. This approach is inherently self-validating as the formation of a soluble, high-molecular-weight poly(amic acid) in the first step is a strong indicator of a successful polymerization.

Step 1: Poly(amic acid) Formation A dianhydride is reacted with a diamine (or an amino acid monomer) in a polar aprotic solvent at room temperature. This reaction is a nucleophilic acyl substitution where the amine group attacks the carbonyl carbon of the anhydride.

Step 2: Imidization The poly(amic acid) precursor is converted to the final polyimide through cyclodehydration. This can be achieved either by thermal treatment or by chemical methods using a dehydrating agent and a catalyst[13].

Experimental Protocol: Synthesis of a Polyimide from this compound and a Dianhydride

This protocol outlines a general procedure for the synthesis of a polyimide using this compound and a representative aromatic dianhydride, such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).

Materials:

  • This compound

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Acetic anhydride

  • Pyridine

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Glass plate

  • Doctor blade/casting knife

  • Vacuum oven

Procedure:

  • Poly(amic acid) Synthesis:

    • In a dry, nitrogen-purged three-necked flask, dissolve this compound in anhydrous DMAc.

    • Gradually add an equimolar amount of the dianhydride (e.g., 6FDA) to the stirred solution. The reaction is exothermic, so the addition should be controlled to maintain the temperature below 30°C.

    • Continue stirring at room temperature for 12-24 hours to ensure the formation of a viscous poly(amic acid) solution.

  • Film Casting and Thermal Imidization:

    • Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.

    • Place the cast film in a vacuum oven and subject it to a staged heating program, for example: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour to effect complete imidization.

    • After cooling, the flexible polyimide film can be peeled from the glass substrate.

Polyimide_Synthesis_Pathway cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization monomers This compound + Dianhydride (in DMAc, RT) paa Soluble Poly(amic acid) Precursor monomers->paa Nucleophilic Acyl Substitution imidization Thermal Treatment (e.g., up to 300°C) paa->imidization polyimide Insoluble, High-Performance Polyimide Film imidization->polyimide Cyclodehydration (-H₂O)

Caption: Two-step synthesis pathway for polyimides.

Anticipated Properties of this compound-Based Polyimides

Polyimides derived from this monomer are expected to possess excellent thermal stability, characteristic of this class of polymers, combined with improved processability.

PropertyExpected Range/ValueRationale and Citations
Glass Transition Temperature (Tg) 230 - 330 °CThe rigid imide rings and aromatic backbone lead to very high Tg values. The specific value will depend on the dianhydride used.[8][14]
Decomposition Temperature (Td) > 500 °CThe aromatic-imide structure is exceptionally stable at high temperatures.[11]
Solubility Potentially soluble in aprotic polar solvents (as poly(amic acid))The precursor poly(amic acid) is typically soluble, allowing for solution processing. The final polyimide's solubility will be enhanced by the ether linkage but may still be limited.[10][12]
Mechanical Properties High tensile strength and modulusPolyimide films are known for their toughness and excellent mechanical properties.[12]
Dielectric Constant 2.6 - 3.5The introduction of fluorine atoms (from 6FDA, for example) can lower the dielectric constant, making them suitable for microelectronics.

Potential Applications in Materials Science

The favorable combination of properties anticipated for polymers derived from this compound opens up a range of potential applications in advanced materials science.

  • High-Temperature Films and Coatings: The excellent thermal stability and mechanical integrity of the polyamides and polyimides make them suitable for producing films and coatings for demanding environments, such as in the aerospace and electronics industries[6][7].

  • Advanced Separation Membranes: The enhanced solubility allows for the fabrication of membranes for gas separation, pervaporation, and nanofiltration[15][16][17]. The ability to form thin, robust films is a key advantage in this area.

  • Matrix Resins for Composites: These polymers could serve as high-performance matrix resins for fiber-reinforced composites, offering a good balance of thermal resistance and processability.

  • Organic Electronics: While not directly evidenced in the search results for this specific monomer, the aromatic and electron-rich nature of the polymer backbone suggests potential for exploration in organic electronics, such as dielectric layers in capacitors or substrates for flexible displays, particularly if the dielectric properties can be tailored.

Conclusion and Future Outlook

This compound stands out as a promising monomer for the synthesis of a new generation of high-performance polymers. Its unique chemical structure provides a pathway to materials that bridge the gap between exceptional thermal and mechanical properties and practical processability. The polyamides and polyimides derived from this monomer are expected to be highly valuable in applications where traditional high-performance polymers fall short due to their intractability. Further research dedicated to the synthesis and comprehensive characterization of polymers from this compound is warranted to fully unlock their potential and provide the specific quantitative data needed to drive their adoption in commercial applications. The exploration of its use in copolymerizations to further tailor properties also represents a fertile ground for future innovation.

References

  • Espeso, J. F., de la Campa, J. G., Lozano, A. E., & de Abajo, J. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023. [Link]

  • Ghaffari, M., & Faghihi, K. (2018). Aromatic Polyamides. ResearchGate. [Link]

  • Ponomarev, I. I., et al. (2022). Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. MDPI. [Link]

  • Hsiao, S. H., & Yang, C. P. (1995). Synthesis and characterization of polyimides from l,3‐Bis(3‐aminophenoxy‐4'‐benzoyl)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 33(5), 769-777. [Link]

  • Kim, J. H., et al. (2024). Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability. MDPI. [Link]

  • Ponomarev, I. I., et al. (2022). Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. PubMed Central. [Link]

  • Google Patents. (n.d.). Process for producing 3-hydroxy-4-aminobenzoic acids.
  • Ponomarev, I. I., et al. (2022). Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. MDPI. [Link]

  • Zhang, Q., et al. (2025). Benzoic acid modulated interfacial polymerization for fabricating hollow fiber nanofiltration membrane for dye/salt separation. ResearchGate. [Link]

  • ResearchGate. (n.d.). Thermal properties of polyimide films. [Link]

  • Kim, J. H., et al. (2024). Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability. ResearchGate. [Link]

  • de la Campa, J. G., et al. (2019). Functional Aromatic Polyamides. PubMed Central. [Link]

  • Liu, J., et al. (2022). Synthesis of Multifunctional Polymersomes Prepared by Polymerization-Induced Self-Assembly. PubMed Central. [Link]

  • Galizia, M., et al. (2020). Mixed Matrix Membranes Using Porous Organic Polymers (POPs)—Influence of Textural Properties on CO2/CH4 Separation. PubMed Central. [Link]

  • Wadgaonkar, P. P. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. [Link]

  • Google Patents. (n.d.). Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)
  • Google Patents. (n.d.). United States Patent (19). [Link]

  • Kumar, A., & Narasimhan, B. (2012). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library. [Link]

  • Google Patents. (n.d.). Poly(p-benzamide) composition,process and product.
  • Bruma, M., & Hamciuc, E. (n.d.). COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Revue Roumaine de Chimie. [Link]

  • ResearchGate. (n.d.). Enhanced CO2 Separation Performance of Polymer Composite Membranes through the Synergistic Effect of 1,3,5-Benzenetricarboxylic Acid. [Link]

  • Greenchemicals. (n.d.). Polyamides: synthesis and properties. [Link]

  • Google Patents. (n.d.). Silyl polymeric benzoic acid ester compounds, uses, and compositions thereof.
  • Khan, M. A., et al. (2020). A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications. MDPI. [Link]

  • Vora, R. H. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks. [Link]

  • Ghaffari, M., & Faghihi, K. (2018). Aromatic Polyamides. ResearchGate. [Link]

  • Hsiao, S. H., et al. (2023). Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. MDPI. [Link]

Sources

A Technical Guide to 3-(4-Aminophenoxy)benzoic Acid: A Versatile Linker for Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality.[1] The selection of the organic linker is paramount, dictating the final architecture and properties of the framework. This technical guide provides an in-depth exploration of 3-(4-Aminophenoxy)benzoic acid, a trifunctional linker of significant interest. Its unique combination of a carboxylic acid, an amino group, and a flexible ether linkage offers a sophisticated toolkit for designing next-generation MOFs. We will delve into the linker's intrinsic properties, validated protocols for MOF synthesis, and a critical analysis of its application in high-value areas, particularly drug delivery and catalysis, providing researchers and drug development professionals with a comprehensive resource for leveraging this versatile molecule.

The Strategic Advantage of this compound as a MOF Linker

The rational design of MOFs begins with the organic linker.[2] Unlike simple dicarboxylic acids, this compound introduces several key features that empower the materials scientist:

  • Multifunctionality: It possesses three distinct functional groups: a carboxylate for coordination to metal nodes, a basic amino group for post-synthetic modification or active site integration, and an ether linkage.

  • Structural Flexibility: The ether bond provides a degree of conformational freedom, which can influence the final topology of the MOF and potentially lead to novel framework structures that are inaccessible with more rigid linkers.

  • Tunable Chemical Environment: The primary amine group serves as a chemical handle. It can be readily functionalized after the MOF has been constructed (a process known as post-synthetic modification or PSM), allowing for the precise installation of new functionalities to tailor the MOF for specific applications like targeted drug delivery or heterogeneous catalysis.[3]

  • Enhanced Guest Interactions: The amine and ether oxygen can act as hydrogen bond donors and acceptors, respectively. This enhances the affinity of the MOF for specific guest molecules, a critical feature for applications in selective adsorption, separation, and drug loading.[4]

These attributes make this compound a superior choice for creating complex, multifunctional materials.

Physicochemical Profile of the Linker

A thorough understanding of the linker's properties is a prerequisite for reproducible MOF synthesis. While comprehensive data for this specific molecule is limited, key parameters can be reliably determined using standardized methods.[5]

Table 1: Key Physicochemical Properties & Standardized Protocols
PropertyDescription & SignificanceStandardized Experimental Protocol
Solubility Determines appropriate solvents for synthesis and purification. Crucial for achieving homogeneity in the reaction mixture.Method: Equilibrium Shake-Flask. Procedure: Suspend an excess of the solid linker in a given solvent (e.g., DMF, DMSO, Ethanol, Water). Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours. Filter the saturated solution and determine the concentration of the dissolved linker via UV-Vis spectrophotometry against a standard curve.[5]
Acid Dissociation Constant (pKa) Predicts the ionization state of the carboxylic acid and amino groups at different pH values, which is critical for controlling the coordination chemistry during MOF synthesis and for pH-responsive drug release.Method: Potentiometric Titration. Procedure: Dissolve a known concentration of the linker in a suitable solvent. Titrate the solution with a standardized strong base (e.g., NaOH) while monitoring the pH. The pKa values correspond to the pH at the half-equivalence points. A separate titration with a strong acid (e.g., HCl) is performed to determine the pKa of the conjugate acid of the amino group.[5]
Partition Coefficient (LogP) Measures the lipophilicity of the linker. This can influence the MOF's interaction with biological membranes and hydrophobic drug molecules.Method: Shake-Flask with n-octanol/water. Procedure: Dissolve the linker in a biphasic system of pre-saturated n-octanol and water. After vigorous shaking and phase separation, determine the linker concentration in each phase. LogP is the base-10 logarithm of the ratio of the concentration in the octanol phase to the aqueous phase.[5]

Synthesis of Metal-Organic Frameworks: A Validated Protocol

The solvothermal method is the most prevalent and effective technique for synthesizing crystalline MOFs from this linker.[6][7] This process involves heating the reactants in a sealed vessel, allowing for the slow crystal growth necessary to form a well-ordered framework.

Causality in Experimental Design
  • Choice of Metal Source: The metal ion (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) dictates the geometry of the secondary building unit (SBU), which, along with the linker, defines the framework's topology.[8] Non-toxic metals like zinc and iron are often preferred for biomedical applications.[9]

  • Solvent System: High-boiling point polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) are typically used.[10] They are effective at dissolving the linker and metal salt precursors. Furthermore, under solvothermal conditions, DMF can sometimes decompose to generate dimethylamine, which can act as a base to deprotonate the carboxylic acid, facilitating coordination. A co-solvent system, such as DMF/H₂O, can also be employed to tune solubility and influence crystal formation.[6]

  • Temperature and Time: These parameters are critical for controlling the kinetics of nucleation and crystal growth. A typical range is 80-150 °C for 12-72 hours. Insufficient temperature or time may result in an amorphous product, while excessive conditions can lead to decomposition or the formation of undesirable dense phases.

Step-by-Step Solvothermal Synthesis Protocol

This protocol is a representative example and may require optimization for specific metal-linker combinations.

  • Precursor Preparation: In a 20 mL glass scintillation vial, dissolve 0.5 mmol of the metal salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O) in 5 mL of DMF.

  • Linker Solution: In a separate vial, dissolve 0.5 mmol of this compound in 5 mL of DMF. Gentle heating or sonication may be required to achieve full dissolution.

  • Mixing: Combine the two solutions in a single vial. The order of addition can sometimes influence the outcome and should be kept consistent.

  • Sealing and Heating: Cap the vial tightly and place it in a programmable oven. Heat the mixture to 120 °C and hold for 24 hours.

  • Cooling: Allow the oven to cool slowly to room temperature. Slow cooling is crucial for obtaining well-defined crystals.

  • Product Isolation and Washing: Decant the mother liquor. Wash the resulting crystalline powder by soaking it in fresh DMF (3 x 10 mL, 8 hours each) to remove unreacted precursors. Subsequently, exchange the DMF with a more volatile solvent like ethanol or acetone (3 x 10 mL, 8 hours each) to facilitate activation.

  • Activation: To remove the solvent molecules from the pores and expose the active sites, heat the washed product under a dynamic vacuum at a temperature below its decomposition point (e.g., 100-150 °C) for 12 hours. The activated MOF should be stored in a desiccator.

Essential Characterization

The successful formation of the desired MOF must be validated through a suite of analytical techniques.

  • Powder X-ray Diffraction (PXRD): Confirms the crystallinity and phase purity of the bulk material. The experimental pattern should match the simulated pattern from single-crystal X-ray diffraction if available.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Verifies the coordination of the carboxylate group to the metal center. A shift in the C=O stretching frequency compared to the free linker is indicative of coordination.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and confirms the removal of guest solvent molecules during activation.[11]

  • Gas Sorption Analysis (BET): Measures the specific surface area and pore volume of the activated MOF, confirming its porosity.[12]

Visualization of Key Processes

Diagram 1: MOF Self-Assembly

MOF_Assembly Conceptual Diagram of MOF Self-Assembly cluster_reactants Precursors cluster_process Process cluster_product Product Metal_Ion Metal Ion / Cluster (SBU) Solvothermal Solvothermal Synthesis Metal_Ion->Solvothermal Linker This compound Linker->Solvothermal MOF 3D Porous Framework Solvothermal->MOF Self-Assembly

Caption: Linkers and metal clusters self-assemble under solvothermal conditions to form a porous MOF.

Applications in Drug Development

MOFs constructed from this compound are exceptionally promising as carriers for therapeutic agents due to their high loading capacity and the potential for controlled release.[13][14]

Drug Loading: Mechanism and Protocol

The primary mechanism for drug loading is passive diffusion, where drug molecules from a concentrated solution enter the pores of the activated MOF.[13] The interactions between the drug and the MOF's internal surface (e.g., hydrogen bonding with the amine groups, π-π stacking with aromatic rings) are key to achieving high loading capacities.[4]

Protocol: Ibuprofen Loading via Soaking

  • Activation: Ensure the MOF is fully activated as described in section 3.2 to maximize accessible pore volume.

  • Drug Solution: Prepare a concentrated solution of Ibuprofen (e.g., 10 mg/mL) in a suitable solvent like hexane.

  • Immersion: Immerse a known mass of the activated MOF (e.g., 50 mg) in the drug solution (e.g., 10 mL).

  • Equilibration: Gently agitate the suspension at room temperature for 48-72 hours in a sealed container to prevent solvent evaporation.

  • Isolation: Separate the drug-loaded MOF from the solution by centrifugation.

  • Washing: Briefly rinse the exterior of the MOF crystals with a small amount of fresh solvent to remove surface-adsorbed drug molecules.

  • Quantification: Determine the concentration of the drug remaining in the supernatant using UV-Vis spectroscopy or HPLC. The amount of loaded drug is calculated by subtracting the amount remaining in the solution from the initial amount.

Loading Capacity (%) = [(Initial Mass of Drug - Mass of Drug in Supernatant) / Mass of MOF] x 100

Controlled Release

The release of the drug from the MOF can be triggered by various stimuli, with pH being particularly relevant for oral or tumor-targeted delivery. The protonation/deprotonation of the linker's functional groups or the drug itself can alter the host-guest interactions, triggering release. In some cases, the framework itself may controllably degrade in acidic environments (like those found in endosomes or lysosomes), releasing the payload.

Diagram 2: Drug Delivery Workflow

Drug_Delivery MOF-Based Drug Delivery Workflow A 1. Activated MOF B 2. Drug Loading (Immersion) A->B C 3. Drug-Loaded MOF B->C D 4. Administration C->D E 5. Stimulus-Triggered Release (e.g., pH change) D->E F 6. Drug Action at Target Site E->F

Caption: The process flow from MOF activation and drug loading to controlled release at a target site.

Emerging Applications: Catalysis and Sensing

The unique features of this linker extend its utility beyond drug delivery.

  • Heterogeneous Catalysis: The amine groups within the MOF structure can act as basic catalytic sites.[3] This is particularly advantageous for reactions like Knoevenagel condensations. The MOF provides a high concentration of accessible, isolated active sites, often leading to enhanced selectivity and reusability compared to homogeneous catalysts.[15]

  • Chemical Sensing: The luminescence properties of some MOFs can be modulated by the presence of specific analytes. The amine groups can act as recognition sites for metal ions or small molecules. Binding of an analyte can lead to luminescence quenching ("turn-off") or enhancement ("turn-on"), forming the basis of a highly sensitive and selective sensor.[16] For example, amino-functionalized MOFs have shown high selectivity for detecting Fe³⁺ ions.[16]

Conclusion and Future Outlook

This compound is more than just a structural component; it is a functional building block that imparts advanced capabilities to Metal-Organic Frameworks. Its inherent multifunctionality allows for the creation of porous materials with precisely tailored chemical environments. For drug development professionals, these MOFs offer a robust platform for high-capacity loading and controlled release of therapeutics.[17] For materials scientists, the possibilities in catalysis, separation, and sensing are vast and underexplored.[18][19] Future research should focus on exploring diverse metal combinations with this linker, developing scalable and green synthesis routes, and leveraging post-synthetic modification to create increasingly complex and task-specific materials. The continued investigation of this versatile linker will undoubtedly push the boundaries of what is achievable in the field of functional porous materials.

References

  • Multifunctional Lanthanide-Based Metal–Organic Frameworks Derived from 3-Amino-4-hydroxybenzoate: Single-Molecule Magnet Behavior, Luminescent Properties for Thermometry, and CO2 Adsorptive Capacity. (n.d.). National Institutes of Health. [Link]

  • Synthesis, Structure and Characterization of Some Metal Organic Framework Based on 4-Aminobenzoic Acid Schiff Base Linker. (2025). ResearchGate. [Link]

  • Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. (2025). ResearchGate. [Link]

  • Applications of Metal-Organic Frameworks as Drug Delivery Systems. (2022). National Institutes of Health. [Link]

  • Functionalized Metal–Organic Frameworks for Sensing and Catalytic Application. (n.d.). MDPI. [Link]

  • Drug Delivery Applications of Metal-Organic Frameworks (MOFs). (n.d.). ResearchGate. [Link]

  • Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. (2025). National Institutes of Health. [Link]

  • Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. (n.d.). Royal Society of Chemistry. [Link]

  • MOF nanozymes: active sites and sensing applications. (n.d.). Royal Society of Chemistry. [Link]

  • An amino group functionalized metal–organic framework as a luminescent probe for highly selective sensing of Fe3+ ions. (2025). ResearchGate. [Link]

  • Metal-Organic Framework (MOFs) for Drug Delivery Applications. (n.d.). Semantic Scholar. [Link]

  • Appending amines to metal organic frameworks. (2023).
  • Scheme 1 Synthesis of 1,3-bis-4′-(4″-aminophenoxy benzoyl) benzene (XIV). (n.d.). ResearchGate. [Link]

  • Synthesis of magnetic metal–organic framework composites, Fe3O4-NH2@MOF-235, for the magnetic solid-phase extraction of benzoylurea insecticides from honey, fruit juice and tap water samples. (2019). Royal Society of Chemistry. [Link]

  • STUDY OF SOLVOTHERMAL SYNTHESIS OF MAGNESIUM-BASED METAL-ORGANIC FRAMEWORKS. (2023). Malaysian Journal of Analytical Sciences. [Link]

  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. (n.d.). Royal Society of Chemistry. [Link]

  • Process for producing 3-hydroxy-4-aminobenzoic acids. (n.d.).
  • Amino-functionalized MOFs with high physicochemical stability for efficient gas storage/separation, dye adsorption and catalytic performance. (n.d.). Royal Society of Chemistry. [Link]

  • Solvothermal synthesis of organoclay/Cu-MOF composite and its application in film modified GCE for simultaneous electrochemical detection of deoxyepinephrine, acetaminophen and tyrosine. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. (n.d.). Brieflands. [Link]

  • Electrocatalytic Hydrogen Production Properties of Poly(3- aminobenzoic acid) doped with Metal Organic Frameworks. (2017). International Journal of Electrochemical Science. [Link]

  • Ahmed Ahmed NUI Galway, SSPC Materials theme: Metal-Organic Frameworks For Drug Delivery. (2022). YouTube. [Link]

  • Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs. (2025). YouTube. [Link]

  • Amino-Functionalized Titanium Based Metal-Organic Framework for Photocatalytic Hydrogen Production. (n.d.). MDPI. [Link]

  • Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate. (2025). ResearchGate. [Link]

  • Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. (n.d.). Scholars Research Library. [Link]

  • Synthesis of metal-organic frameworks: A mini review. (n.d.). ResearchGate. [Link]

Sources

Methodological & Application

detailed experimental protocol for 3-(4-Aminophenoxy)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Laboratory Synthesis of 3-(4-Aminophenoxy)benzoic Acid

This application note provides a comprehensive, two-step experimental protocol for the synthesis of this compound, a valuable bifunctional monomer and chemical intermediate. The procedure is designed for researchers in organic chemistry, materials science, and drug development, offering detailed, step-by-step instructions grounded in established chemical principles. The narrative explains the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the reaction mechanisms.

The synthetic strategy involves an initial nucleophilic aromatic substitution (SNAr) to form a diaryl ether linkage, followed by the reduction of a nitro group to the corresponding amine. This approach is robust and utilizes common laboratory reagents.

Overall Reaction Scheme

The synthesis is performed in two distinct stages:

  • Step 1: Synthesis of 3-(4-Nitrophenoxy)benzoic acid. A nucleophilic aromatic substitution reaction between 3-hydroxybenzoic acid and 1-fluoro-4-nitrobenzene.

  • Step 2: Reduction of 3-(4-Nitrophenoxy)benzoic acid. The nitro intermediate is reduced to the target amine, this compound, using tin(II) chloride in an acidic medium.

Part 1: Synthesis of 3-(4-Nitrophenoxy)benzoic acid (Intermediate)

Principle and Rationale

This step involves the formation of a diaryl ether bond via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction proceeds through an addition-elimination pathway where a nucleophile attacks the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1]

  • Causality of Reagent Selection:

    • 3-Hydroxybenzoic Acid: Serves as the precursor to the nucleophile. The addition of a base, potassium carbonate, deprotonates the phenolic hydroxyl group, forming a more potent phenoxide nucleophile.

    • 1-Fluoro-4-nitrobenzene: This is the electrophilic partner. The aromatic ring is "activated" towards nucleophilic attack by the strongly electron-withdrawing nitro group (-NO₂) positioned para to the fluorine leaving group.[2][3] This electron withdrawal stabilizes the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction.[4] Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic, and the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[1]

    • Potassium Carbonate (K₂CO₃): A moderately strong base used to deprotonate the phenolic hydroxyl of 3-hydroxybenzoic acid. It is preferred over stronger bases like hydroxides to minimize potential side reactions.

    • Dimethylformamide (DMF): A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction between the ionic nucleophile and the aryl halide. Its high boiling point allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.

Materials and Equipment
Reagent/MaterialQuantityMolecular Weight ( g/mol )Moles (mmol)Molar Eq.
3-Hydroxybenzoic acid5.00 g138.1236.21.0
1-Fluoro-4-nitrobenzene5.11 g (4.0 mL)141.1036.21.0
Anhydrous Potassium Carbonate7.50 g138.2154.31.5
N,N-Dimethylformamide (DMF)100 mL---
5% Hydrochloric Acid (HCl)~200 mL---
Deionized WaterAs needed---
Ethyl AcetateAs needed---
Brine (Saturated NaCl)As needed---
Anhydrous Magnesium SulfateAs needed---
  • Equipment: 250 mL three-neck round-bottom flask, reflux condenser, nitrogen inlet, magnetic stirrer hotplate, thermometer, separatory funnel, Büchner funnel, rotary evaporator.

Detailed Experimental Protocol: Step 1
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-hydroxybenzoic acid (5.00 g, 36.2 mmol) and anhydrous potassium carbonate (7.50 g, 54.3 mmol).

  • Solvent Addition: Add 100 mL of N,N-dimethylformamide (DMF).

  • Initial Heating: Begin stirring the suspension and heat the mixture to 80 °C under a nitrogen atmosphere. Maintain this temperature for 1 hour to ensure the formation of the potassium phenoxide salt.

  • Addition of Electrophile: Add 1-fluoro-4-nitrobenzene (5.11 g, 36.2 mmol) dropwise to the reaction mixture.

  • Reaction: Increase the temperature to 130-140 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v).

  • Work-up - Quenching: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Pour the dark reaction mixture into 400 mL of cold deionized water with stirring.

  • Acidification: Acidify the aqueous mixture to a pH of approximately 2-3 by slowly adding 5% aqueous HCl. This step protonates the carboxylate, causing the crude product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water to remove inorganic salts and residual DMF.

  • Drying: Dry the crude 3-(4-nitrophenoxy)benzoic acid in a vacuum oven at 60-70 °C overnight. The product is typically a light yellow or off-white solid and can be used in the next step without further purification.

Part 2: Synthesis of this compound (Final Product)

Principle and Rationale

This step accomplishes the reduction of the aromatic nitro group to a primary amine. While various methods exist for this transformation, such as catalytic hydrogenation, the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a classic and highly effective method.[5]

  • Causality of Reagent Selection:

    • Tin(II) Chloride (SnCl₂): Acts as the reducing agent. In the acidic medium, Sn(II) is a mild and selective reducing agent for nitro groups. It donates electrons in a stepwise manner to the nitro group, which is protonated by the acid.[6][7] The tin is oxidized from Sn(II) to Sn(IV) in the process.

    • Concentrated Hydrochloric Acid (HCl): Serves multiple purposes. It acts as a solvent, protonates the nitro group to make it a better electron acceptor, and provides the protons required for the formation of water molecules from the oxygen atoms of the nitro group. It also keeps the tin salts soluble.

    • Sodium Hydroxide (NaOH): Used during the work-up to neutralize the excess HCl and to precipitate the tin salts as tin hydroxides (Sn(OH)₄), allowing for their removal by filtration. Crucially, since the final product is amphoteric (containing both an acidic carboxyl group and a basic amino group), careful pH adjustment is necessary to precipitate the zwitterionic product at its isoelectric point.

Materials and Equipment
Reagent/MaterialQuantityMolecular Weight ( g/mol )Moles (mmol)Molar Eq.
3-(4-Nitrophenoxy)benzoic acid5.00 g259.2119.31.0
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)21.8 g225.6596.55.0
Concentrated Hydrochloric Acid (37%)50 mL---
Ethanol50 mL---
6M Sodium Hydroxide (NaOH)~150-200 mL---
Deionized WaterAs needed---
  • Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer hotplate, ice bath, Büchner funnel, pH paper or pH meter.

Detailed Experimental Protocol: Step 2
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the crude 3-(4-nitrophenoxy)benzoic acid (5.00 g, 19.3 mmol) in 50 mL of ethanol.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (21.8 g, 96.5 mmol) to the suspension.

  • Acid Addition: Slowly and carefully add 50 mL of concentrated hydrochloric acid. The reaction is exothermic, and the addition should be done in a fume hood.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 2-3 hours. The solution should become homogeneous and lighter in color as the reaction proceeds. Monitor the reaction by TLC until the nitro-intermediate is consumed.

  • Work-up - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Basification: Slowly and carefully neutralize the cold solution by adding 6M aqueous NaOH with vigorous stirring. A thick, white precipitate of tin(IV) hydroxide will form. Continue adding NaOH until the pH of the solution is approximately 6-7. This pH range corresponds to the isoelectric point of the amino acid product, minimizing its solubility and causing it to precipitate.

  • Isolation of Crude Product: Filter the thick suspension through a pad of celite in a Büchner funnel to remove the tin hydroxides. Wash the filter cake with plenty of warm deionized water.

  • Precipitation of Final Product: Combine the filtrate and washings. If the product has not fully precipitated, cool the filtrate in an ice bath and adjust the pH carefully to ~6 if necessary.

  • Final Collection and Drying: Collect the precipitated this compound by vacuum filtration. Wash the solid with cold deionized water and then with a small amount of cold ethanol. Dry the product in a vacuum oven at 70-80 °C.

Workflow Visualization

SynthesisWorkflow cluster_step1 Step 1: S_NAr Reaction cluster_step2 Step 2: Nitro Reduction A 1. Mix 3-Hydroxybenzoic Acid, K₂CO₃, and DMF B 2. Heat to 80°C for 1h A->B C 3. Add 1-Fluoro-4-nitrobenzene B->C D 4. Heat to 130-140°C (4-6h, Monitor by TLC) C->D E 5. Cool and Quench in Water D->E F 6. Acidify with HCl to pH 2-3 E->F G 7. Filter and Dry F->G H Intermediate: 3-(4-Nitrophenoxy)benzoic acid G->H I 1. Suspend Intermediate in EtOH H->I To Next Step J 2. Add SnCl₂·2H₂O and Conc. HCl I->J K 3. Reflux for 2-3h (Monitor by TLC) J->K L 4. Cool in Ice Bath K->L M 5. Neutralize with NaOH to pH 6-7 L->M N 6. Filter to Remove Tin Salts M->N O 7. Collect Precipitate, Wash, and Dry N->O P Final Product: This compound O->P

Caption: Overall workflow for the two-step synthesis of this compound.

Purification and Characterization

Purification

The final product can be further purified by recrystallization. A suitable solvent system is an ethanol/water mixture.

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Slowly add hot deionized water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol until the solution is clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

PurificationWorkflow A 1. Dissolve Crude Product in Minimum Hot EtOH B 2. Add Hot Water until Turbid A->B C 3. Add Hot EtOH until Clear B->C D 4. Cool Slowly to Room Temp C->D E 5. Cool in Ice Bath D->E F 6. Filter Crystals E->F G 7. Wash with Cold EtOH/Water F->G H 8. Dry Under Vacuum G->H I Purified Product H->I

Caption: Step-by-step workflow for the recrystallization of the final product.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

  • Melting Point: Compare the experimentally determined melting point with the literature value.

  • ¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns. The disappearance of the nitro-aromatic protons and the appearance of new signals corresponding to the amino-substituted ring are key indicators.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H stretching (amine), O-H and C=O stretching (carboxylic acid), and C-O-C stretching (diaryl ether).

  • Mass Spectrometry (MS): Determine the molecular weight of the compound and confirm its elemental composition via high-resolution mass spectrometry (HRMS).

  • Purity Analysis (HPLC): The purity of the final compound can be quantitatively assessed using High-Performance Liquid Chromatography (HPLC).[8]

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 1-Fluoro-4-nitrobenzene: Toxic if inhaled, harmful in contact with skin and if swallowed. It is a suspected carcinogen and may cause damage to organs through prolonged exposure.[9][10] Handle with extreme care.

  • 3-Hydroxybenzoic Acid: May cause skin and serious eye irritation. May cause respiratory irritation.[11]

  • N,N-Dimethylformamide (DMF): A skin and eye irritant. It is a reproductive hazard. Avoid inhalation and skin contact.

  • Concentrated Hydrochloric Acid (HCl): Highly corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme caution.

  • Tin(II) Chloride (SnCl₂): Harmful if swallowed. Causes skin irritation and serious eye damage.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Neutralization with acid is highly exothermic.

Dispose of all chemical waste in accordance with local, regional, and national regulations.

References
  • Google Patents (2021). CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids.
  • Google Patents (1986).
  • Google Patents (2016). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal (n.d.). Nitro Reduction. [Link]

  • ResearchGate (2018). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. [Link]

  • The Organic Chemistry Tutor (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • ResearchGate (2018). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. [Link]

  • Wikipedia (n.d.). Ullmann condensation. [Link]

  • Chad's Prep (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]

  • Google Patents (2006). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
  • ACS Publications (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]

  • PubChem (n.d.). 3-((4-Methoxyphenyl)amino)benzoic acid. National Center for Biotechnology Information. [Link]

  • MDPI (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules. [Link]

  • Wikipedia (n.d.). Reduction of nitro compounds. [Link]

  • ResearchGate (2017). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. [Link]

  • Chemistry Steps (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate (2014). Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate. [Link]

  • UniTo (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]

  • Sciencemadness.org (2011). Nitroaromatic Reduction w/Sn. [Link]

  • MDPI (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules. [Link]

  • PubMed (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. [Link]

  • KPU Pressbooks (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • Google Patents (2014).
  • Google Patents (1981). US4288615A - Process for recovering 3-nitrobenzoic acid.
  • Scholars Research Library (2012). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. [Link]

Sources

Application Note: Synthesis and Characterization of Advanced Polyimides Utilizing an Aminophenoxy Benzoic Acid Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Conventional Polyimides

Aromatic polyimides are a distinguished class of high-performance polymers, renowned for their exceptional thermal stability, robust mechanical properties, and excellent chemical resistance.[1][2] These characteristics make them indispensable in demanding applications, from aerospace engineering to microelectronics.[2] The conventional synthesis route involves the polycondensation of an aromatic diamine with an aromatic dianhydride.[1][3]

This guide focuses on a nuanced approach: the incorporation of a 3-(4-aminophenoxy)benzoic acid-like structure into the polyimide backbone. It is crucial to note that this compound itself is an AB-type monomer containing one amine and one carboxylic acid group, making it unsuitable for direct polycondensation with a dianhydride to form a polyimide. Instead, this document outlines the principles and a validated protocol for using a custom diamine that incorporates this structural motif, such as 3,5-bis(4-aminophenoxy)benzoic acid . The presence of the ether linkages introduces flexibility and potential for improved solubility, while the pendant carboxylic acid group provides a reactive site for post-polymerization modifications, such as cross-linking or grafting, thereby enabling the design of "smart" functional materials.

The Underlying Chemistry: A Two-Step Polycondensation Pathway

The synthesis of polyimides is most reliably achieved through a two-step process that separates the polymer chain growth from the final, thermally demanding ring-closure.[4][5] This method allows for the formation of a high-molecular-weight, processable intermediate, which is critical for creating high-quality films and coatings.

Step 1: Poly(amic acid) Formation The first step is a nucleophilic addition reaction between the diamine and the dianhydride.[4] The highly nucleophilic amino groups of the diamine attack the electrophilic carbonyl carbons of the anhydride groups.[4] This reaction is typically performed at ambient or sub-ambient temperatures in a polar, aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). The choice of a low temperature is critical to prevent premature imidization, which would cause the polymer to precipitate from the solution, thus limiting the achievable molecular weight.[5] The result is a viscous solution of the linear polymer precursor, poly(amic acid).

Step 2: Imidization (Cyclodehydration) The second step involves the conversion of the poly(amic acid) into the final polyimide through the elimination of water, a process known as cyclodehydration.[6][7] This can be accomplished via two primary methods:

  • Thermal Imidization: The poly(amic acid) solution is cast into a film and subjected to a carefully controlled, stepwise heating program, often reaching temperatures of 300-350°C.[4] This process drives off the solvent and the water byproduct, forcing the amic acid linkages to close into the highly stable five-membered imide rings.[8][9]

  • Chemical Imidization: This method is performed at lower temperatures and involves treating the poly(amic acid) solution with a dehydrating agent, typically an acid anhydride like acetic anhydride, in the presence of a tertiary amine catalyst such as pyridine or triethylamine.[4][10] While this avoids high-temperature processing, it requires rigorous purification to remove residual reagents.

This guide will focus on the thermal imidization route, as it is widely used for producing high-quality polymer films.

Polyimide Synthesis Mechanism cluster_0 Step 1: Poly(amic acid) Formation cluster_1 Step 2: Imidization (Cyclodehydration) Diamine Diamine (Nucleophile) PAA Poly(amic acid) Precursor Diamine->PAA + Polar Aprotic Solvent Room Temperature Dianhydride Dianhydride (Electrophile) Dianhydride->PAA PI Polyimide PAA->PI Heat (Δ) ~150-300°C Water Water (Byproduct) PI->Water Release

Caption: General two-step reaction pathway for polyimide synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of a polyimide film from a functional diamine, 3,5-bis(4-aminophenoxy)benzoic acid (DAPBA) , and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) . The selection of 6FDA is strategic; its bulky, fluorinated bridging group disrupts polymer chain packing, enhancing solubility and optical transparency.

Part A: Synthesis of the Poly(amic acid) Precursor Solution

Materials:

  • Diamine (DAPBA): 1 equivalent (e.g., 4.14 g, 10 mmol)

  • Dianhydride (6FDA): 1 equivalent (e.g., 4.44 g, 10 mmol), high purity grade

  • N-methyl-2-pyrrolidone (NMP): Anhydrous, sufficient to achieve a 15-20% solids concentration

  • Argon or Nitrogen gas: High purity

Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Argon/Nitrogen inlet and outlet (bubbler)

  • Funnel and spatula

Procedure:

  • System Preparation: Assemble the flask with the stirrer and gas inlet/outlet. Flame-dry the glassware under vacuum or oven-dry at 120°C overnight and cool under a stream of inert gas.

  • Diamine Dissolution: Add the diamine (DAPBA) to the flask. Introduce anhydrous NMP via syringe to achieve the target concentration (e.g., ~35 mL for a 20% w/v solution). Begin stirring under a positive pressure of inert gas until the diamine is fully dissolved.

  • Dianhydride Addition: This step is critical. Add the dianhydride (6FDA) to the stirring diamine solution in small portions over 30-60 minutes. Adding the solid dianhydride slowly to the dissolved diamine is known to favor the formation of high molecular weight polymer by maintaining stoichiometry and controlling the reaction exotherm.[4]

  • Polymerization: After the addition is complete, rinse the funnel with a small amount of NMP to ensure all dianhydride is transferred. Continue stirring the solution at room temperature (20-25°C) under a constant, gentle flow of inert gas for 24 hours. The solution will become noticeably viscous as the poly(amic acid) chains grow.

Part B: Polyimide Film Formation via Thermal Imidization

Equipment:

  • Glass plates (e.g., soda-lime glass)

  • Doctor blade or casting knife

  • Programmable, high-temperature vacuum oven

Procedure:

  • Casting: Pour the viscous poly(amic acid) solution onto a clean, dry glass plate. Use a doctor blade to cast a film of uniform thickness (e.g., 200-300 µm).

  • Solvent Removal (Pre-drying): Place the cast film in a vacuum oven at 80°C for 4 hours. This step gently removes the bulk of the NMP solvent without initiating significant imidization.[5]

  • Thermal Curing (Imidization): Execute a stepwise thermal curing program under vacuum or an inert atmosphere. A validated heating schedule is as follows:[5][11]

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 1 hour

    • 300°C for 1 hour This gradual increase in temperature allows for the controlled removal of the water byproduct, preventing the formation of voids and ensuring a high degree of imidization.[11]

  • Film Recovery: After the final heating step, turn off the oven and allow it to cool slowly to room temperature. The resulting tough, flexible polyimide film can typically be peeled from the glass substrate after soaking in warm water.

Experimental Workflow cluster_A Part A: PAA Synthesis cluster_B Part B: Film Formation & Imidization A1 1. Dissolve Diamine in NMP under N2 A2 2. Add Dianhydride in portions A1->A2 A3 3. Stir at RT for 24 hours A2->A3 A4 Viscous Poly(amic acid) Solution A3->A4 B1 4. Cast PAA Solution on Glass Plate A4->B1 B2 5. Pre-dry in Vacuum (80°C, 4h) B1->B2 B3 6. Stepwise Thermal Cure (150°C -> 300°C) B2->B3 B4 Final Polyimide Film B3->B4

Caption: Step-by-step workflow for polyimide synthesis and film casting.

Verification and Characterization

Post-synthesis characterization is essential to validate the chemical structure and quantify the physical properties of the resulting polyimide.

Technique Purpose Expected Result / Observation
FTIR Spectroscopy To confirm the conversion of the amic acid to the imide structure.Disappearance of broad N-H and O-H stretching bands (~3300-3400 cm⁻¹). Appearance of characteristic imide absorptions: asymmetric C=O stretch (~1780 cm⁻¹), symmetric C=O stretch (~1720 cm⁻¹), and C-N-C stretch (~1370 cm⁻¹).[2]
Thermogravimetric Analysis (TGA) To assess thermal stability.High decomposition temperature (Td), typically defined at 5% or 10% weight loss. For aromatic polyimides, this is often >500°C in a nitrogen atmosphere.[12]
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg), which indicates the upper service temperature and provides insight into chain rigidity.A distinct step-change in the heat flow curve indicating the Tg. For high-performance polyimides, Tg values are typically between 250°C and 350°C.[11][12]
Tensile Testing To measure mechanical properties like tensile strength, Young's modulus, and elongation at break.The resulting films are expected to be tough and flexible, with a high tensile strength (e.g., >100 MPa) and modulus (e.g., 1.5–2.5 GPa).[12]
Solubility Testing To evaluate processability in the fully imidized form.The incorporation of flexible ether linkages and bulky 6F groups should render the polyimide soluble in polar aprotic solvents like NMP, DMAc, and THF, which is a significant advantage over many conventional, intractable polyimides.[11][13]

Conclusion

The protocol detailed herein provides a robust and reproducible method for synthesizing advanced, functional polyimides. By utilizing a custom diamine containing an aminophenoxy benzoic acid moiety, researchers can create materials with tailored properties. The pendant carboxylic acid group serves as a versatile handle for subsequent chemical modifications, opening avenues for the development of novel materials for applications in gas separation membranes, low-dielectric insulators, and high-temperature composites. The combination of rational monomer design and controlled polymerization conditions is paramount to achieving polymers with superior performance characteristics.

References

  • Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. MDPI. Available from: [Link]

  • US20180022873A1 - Poly(amic acid) synthesis and conversion to high molecular weight polyimide. Google Patents.
  • The Synthesis and Characteristic of A New Soluble Polyimides. J-STAGE. Available from: [Link]

  • Thermal imidization of poly(amic ester) to polyimide. ResearchGate. Available from: [Link]

  • Synthesis and Characterization of New Polyimides Based on 3,6-Bis(4-aminophenoxy)benzonorbornane. ResearchGate. Available from: [Link]

  • Upgrading Polyimides Through Enhanced Process Technology. Halocarbon. (2020-04-23). Available from: [Link]

  • FOCUS ON POLYIMIDES. Zeus. Available from: [Link]

  • Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks. Available from: [Link]

  • COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Revue Roumaine de Chimie. Available from: [Link]

  • (PDF) Synthesis and Properties of New Aromatic Polyimides Based on 2,6-Bis(4-aminophenoxy)naphthalene and Aromatic Tetracarboxylic Dianhydrides. ResearchGate. Available from: [Link]

  • The synthesis of a novel polyimide precursor. NASA Technical Reports Server. Available from: [Link]

  • Synthesis of polyimide via thermal imidization. The chemical structures... ResearchGate. Available from: [Link]

  • A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications. National Institutes of Health (NIH). Available from: [Link]

  • Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Publishing. Available from: [Link]

Sources

Application Notes & Protocols: High-Performance Aramid Fiber Production via Polycondensation of 3-(4-Aminophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. While traditional para-aramids like poly(p-phenylene terephthalamide) offer incredible stiffness and strength, their rigid rod-like structure leads to poor solubility, complicating processing.[1] This guide details the synthesis and fiber processing of an advanced aramid derived from the self-polycondensation of 3-(4-aminophenoxy)benzoic acid. The introduction of an ether linkage into the polymer backbone imparts increased flexibility and solubility compared to conventional aramids, enabling easier processing without a significant compromise in thermal and mechanical properties.[1][2] These protocols are designed for researchers and material scientists, providing a comprehensive framework from monomer polymerization to the spinning of high-performance fibers.

Scientific Foundation & Rationale

The unique properties of the aramid derived from this compound stem directly from its molecular architecture. Unlike the linear, rigid chains of para-aramids, the meta-catenation of the benzoic acid moiety and the flexible ether linkage introduce a "kink" in the polymer backbone.

Causality behind Monomer Choice:

  • Enhanced Solubility: The non-linear structure disrupts the tight chain packing that characterizes para-aramids, allowing solvent molecules to penetrate and dissolve the polymer more readily.[3] This is a critical advantage for creating the high-concentration, viscous solutions ("dopes") required for fiber spinning.[1]

  • Maintained Thermal Stability: The aromatic rings and amide linkages are inherently stable, ensuring the final polymer retains a high decomposition temperature and good thermal performance, a hallmark of the aramid family.[4]

  • High-Strength Potential: While more flexible, the polymer chains can still be highly aligned during the fiber spinning process. This orientation allows for the formation of extensive intermolecular hydrogen bonds between adjacent amide groups, which is the primary source of the fiber's high tensile strength.[5]

The Polycondensation Reaction

The synthesis of poly(3-(4-aminophenoxy)benzamide) is achieved through a direct polycondensation reaction. This method is favored for its efficiency in forming high molecular weight polymers from AB-type monomers (containing both an amine and a carboxylic acid group). The reaction is typically facilitated by a phosphorylation agent, such as triphenyl phosphite in the presence of pyridine, which activates the carboxylic acid group for nucleophilic attack by the amine group of another monomer.

Polycondensation cluster_reactants Reactants cluster_process Process cluster_products Products Monomer n  this compound Reaction Direct Polycondensation (e.g., Triphenyl Phosphite / Pyridine) Solvent: NMP/LiCl Monomer->Reaction Polymer Poly(3-(4-aminophenoxy)benzamide) Reaction->Polymer Byproduct + (2n-1) H₂O (or other small molecules) Reaction->Byproduct

Caption: Polycondensation of the AB-type monomer.

Experimental Protocols

Protocol I: Direct Polycondensation Synthesis

This protocol outlines the synthesis of high molecular weight poly(3-(4-aminophenoxy)benzamide) using the Yamazaki-Higashi reaction conditions, which provide excellent yields and molecular weights.

Rationale for Key Choices:

  • Solvent System (NMP/LiCl): N-methyl-2-pyrrolidone (NMP) is a polar aprotic solvent capable of dissolving the aromatic monomer and the resulting polymer.[6] The addition of lithium chloride (LiCl) is crucial; it breaks up the strong intermolecular hydrogen bonds of the growing polymer chains, preventing premature precipitation and allowing for the achievement of higher molecular weights.

  • Condensing Agents (Triphenyl Phosphite/Pyridine): This combination forms a reactive phosphonium salt with the carboxylic acid group, making it an excellent leaving group upon nucleophilic attack by the amine. Pyridine acts as a base to neutralize the generated HCl and as a catalyst.

  • Inert Atmosphere (Nitrogen): A dry nitrogen atmosphere is essential to prevent the oxidation of amine groups at elevated temperatures and to exclude atmospheric moisture, which can hydrolyze the condensing agents and interfere with the polymerization.[7]

Materials & Equipment:

  • This compound (monomer)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium Chloride (LiCl), dried

  • Triphenyl phosphite (TPP)

  • Pyridine, anhydrous

  • Methanol (for precipitation)

  • Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and condenser

  • Heating mantle with temperature controller

  • Vacuum oven

Step-by-Step Procedure:

  • Reactor Setup: Assemble the reaction flask, ensuring all glassware is thoroughly dried. Equip it with a mechanical stirrer for efficient mixing of the viscous solution. Purge the entire system with dry nitrogen gas for at least 30 minutes.

  • Reagent Charging: Under a positive nitrogen flow, charge the flask with this compound, dried LiCl, and anhydrous NMP. (See Table 1 for typical concentrations).

  • Dissolution: Stir the mixture at room temperature until the monomer and LiCl are fully dissolved. Gentle heating (to ~40-50°C) may be applied to expedite dissolution.

  • Initiation: Add anhydrous pyridine, followed by the dropwise addition of triphenyl phosphite (TPP). An exothermic reaction may be observed.

  • Polymerization: Heat the reaction mixture to 100-120°C and maintain for 3-5 hours. The viscosity of the solution will increase significantly as the polymerization progresses, indicating the formation of high molecular weight polymer.[2]

  • Precipitation: Allow the viscous polymer solution (dope) to cool to room temperature. Slowly pour the dope into a large volume of vigorously stirring methanol to precipitate the polymer as a fibrous white solid.

  • Washing: Collect the polymer by filtration. Wash the solid extensively with fresh methanol to remove residual solvent, unreacted monomer, and byproducts. A final wash with hot water can help remove any remaining salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C overnight or until a constant weight is achieved.

Table 1: Typical Reaction Parameters for Polycondensation

Parameter Value/Range Rationale
Monomer Concentration 10-15 wt% in NMP Balances reaction rate and solution viscosity.
LiCl Concentration 3-5 wt% relative to NMP Ensures polymer remains in solution.
Monomer:TPP:Pyridine 1 : 1.1 : 2.2 (molar ratio) Excess TPP and Pyridine drive the reaction to completion.
Reaction Temperature 100-120 °C Promotes rapid polymerization without significant side reactions.

| Reaction Time | 3-5 hours | Sufficient time to achieve high molecular weight. |

Protocol II: Aramid Fiber Spinning (Dry-Jet Wet Spinning)

Dry-jet wet spinning is the preferred method for producing high-performance aramid fibers. It combines a brief extrusion in air with coagulation in a liquid bath, a process that is critical for achieving superior mechanical properties.[6][8]

Rationale for Key Choices:

  • Spin Dope Solvent (H₂SO₄): Concentrated (98-100%) sulfuric acid is one of the few solvents capable of dissolving fully aromatic polyamides at high concentrations (e.g., ~20 wt%) to form a liquid crystalline phase.[9] This phase is essential for producing highly oriented fibers.

  • Air Gap: As the liquid crystalline dope is extruded, it passes through a short air gap before entering the coagulation bath. This step imparts a high degree of shear and elongational flow, which stretches and aligns the rigid polymer molecules along the fiber axis.[8] This pre-orientation is locked in during coagulation and is a primary determinant of the final fiber's strength and modulus.

  • Coagulation Bath (Cold Water/Weak Acid): The cold, non-solvent bath rapidly removes the sulfuric acid, causing the polymer to precipitate and solidify, trapping the molecular orientation achieved in the air gap.[8][9]

  • Post-Spin Drawing: Drawing the nascent fibers under tension at elevated temperatures further enhances molecular alignment, increases crystallinity, and perfects the fiber structure, maximizing its mechanical properties.[10]

SpinningWorkflow cluster_Dope Dope Preparation cluster_Spinning Fiber Formation cluster_Post Post-Processing Polymer Dried Aramid Polymer Dope Liquid Crystalline Spin Dope Polymer->Dope Solvent Conc. H₂SO₄ Solvent->Dope Extrusion Extrusion through Spinneret Dope->Extrusion AirGap Air Gap (High Shear & Orientation) Extrusion->AirGap Coagulation Coagulation Bath (e.g., Cold Water) AirGap->Coagulation Washing Washing & Neutralization Coagulation->Washing Drying Drying Washing->Drying Drawing Hot Drawing (Final Orientation) Drying->Drawing Winding Winding Drawing->Winding

Caption: Workflow for Dry-Jet Wet Spinning of Aramid Fibers.

Step-by-Step Procedure:

  • Dope Preparation: Carefully and slowly dissolve the dried aramid polymer in concentrated sulfuric acid in a jacketed, stirred vessel. This process is highly exothermic and must be done with cooling to maintain a low temperature (~10-20°C). The final concentration should be sufficient to form an anisotropic, liquid crystalline solution.

  • Extrusion: Filter the spin dope and pump it through a multi-filament spinneret at a controlled rate.

  • Spinning: Extrude the filaments through a short air gap (typically a few centimeters) and then directly into a coagulation bath of cold water or a dilute aqueous acid solution (0-5°C).

  • Washing and Neutralization: Guide the resulting bundle of nascent fibers through a series of baths to thoroughly wash away residual acid and neutralize them (e.g., using a dilute sodium bicarbonate solution).

  • Drying: Pass the washed fibers over heated rollers or through a drying oven under slight tension to remove water.

  • Drawing: Subject the dried fibers to multi-stage drawing by passing them over a series of godets (rollers) rotating at increasing speeds, often including a pass over a hot plate or through a heated tube (400-500°C) to maximize molecular orientation and crystallinity.[11] The draw ratio is a critical parameter for final properties.

  • Winding: Wind the final, highly oriented aramid fibers onto a spool.

Validation & Characterization Protocols

Successful synthesis and processing must be validated through rigorous characterization of both the bulk polymer and the final fiber.

Polymer Characterization
  • Inherent Viscosity (η_inh): A dilute solution viscometry measurement (e.g., 0.5 g/dL in NMP or H₂SO₄ at 30°C) provides a reliable estimate of the polymer's molecular weight. High inherent viscosity (e.g., >1.0 dL/g) is indicative of successful polymerization.[12]

  • FTIR Spectroscopy: Confirms the chemical identity of the polymer. Look for characteristic peaks: N-H stretching (~3300 cm⁻¹), amide C=O stretching (~1650 cm⁻¹), and C-O-C ether stretching (~1240 cm⁻¹).[2]

  • NMR Spectroscopy: ¹H and ¹³C NMR in a solvent like DMSO-d₆ or H₂SO₄-d₂ can confirm the detailed molecular structure and purity of the polymer.[2]

Fiber Characterization
  • Thermogravimetric Analysis (TGA): Performed under a nitrogen atmosphere to determine thermal stability. The onset of decomposition (T_onset) and the temperature of 5% weight loss (T_d5) are key metrics. Aramids typically show stability up to 450°C.[13][14]

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (T_g), which reflects the polymer's chain mobility and operational temperature range.[13][14]

  • Tensile Testing: The most critical test for fibers. Performed on single filaments or yarns according to ASTM standards to measure Tensile Strength, Young's Modulus, and Elongation at Break.

  • Wide-Angle X-ray Diffraction (WAXD): Provides information on the degree of crystallinity and the orientation of the polymer chains within the fiber. Highly oriented fibers will show sharp, localized reflections.

Table 2: Representative Properties of Ether-Linkage Aramids

Property Typical Value Significance
Glass Transition (T_g) 270 - 300 °C Defines the upper service temperature for non-structural applications.[13][14]
Decomposition (T_d5) > 450 °C Confirms excellent thermal stability characteristic of aramids.[13][14]
Tensile Strength > 100 MPa (film) Indicates inherent strength; fiber values will be significantly higher.[13][14]

| Elongation at Break | > 50% (film) | Reflects the increased chain flexibility from the ether linkage.[13][14] |

Safety & Handling

  • Solvents: NMP is a reproductive toxicant. Concentrated sulfuric acid is extremely corrosive. Handle both in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves.

  • Reagents: Triphenyl phosphite and pyridine are toxic and irritants. Avoid inhalation and skin contact.

  • Polymerization: The reaction can be exothermic. Monitor the temperature closely, especially during the addition of TPP.

  • Fiber Spinning: The spin dope is highly corrosive. Ensure all equipment is compatible with concentrated sulfuric acid. Have appropriate neutralization agents (e.g., sodium bicarbonate) readily available in case of spills.

References

  • Kim, D., et al. (2024). Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability. In Polymers. Available at: [Link]

  • López-Carrasquero, F., et al. (2022). Synthesis and Characterization of a Self-Polycondensation Diazaphthalanone Monomer and Its Polymers from Polycondensation Reactions. In Polymers. Available at: [Link]

  • Various Authors. (n.d.). Fiber spinning methods. Available at: [Link]

  • Ghosh, M., & Sen, A. K. (2007). Synthesis and characterization of polyamides and poly(amide–imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile. In Journal of Applied Polymer Science. Available at: [Link]

  • Wikipedia contributors. (2024). Aramid. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • CIRFS. (n.d.). Aramid. Available at: [Link]

  • Espeso, J. F., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene. In Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]

  • BTRA. (2024). A concise overview of the aramid fiber spinning process. In Bombay Textile Research Association. Available at: [Link]

  • Jassal, M., & Ghosh, S. (2002). Aramid fibres - An overview. In Indian Journal of Fibre & Textile Research. Available at: [Link]

  • Textile School. (2024). How To Manufacture High-Strength Aramid (Kevlar) Fibers. Available at: [Link]

  • Kwolek, S. L. (1971). U.S. Patent No. 3,600,350. Google Patents.
  • The Operator. (2024). The Science of Strength: Exploring the Advanced Chemistry of Aramid Fibers. Available at: [Link]

  • Zhang, Y., et al. (2024). Sustainable Polyurethane Systems: Integrating Green Synthesis and Closed-Loop Recovery. In Polymers. Available at: [Link]

  • Blades, H. (1984). U.S. Patent No. 4,466,935. Google Patents.
  • Kim, D., et al. (2024). Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability. PubMed. Available at: [Link]

  • Kim, D., et al. (2024). Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability. ResearchGate. Available at: [Link]

  • Oishi, Y., et al. (2015). Synthesis of Aramids by Bulk Polycondensation of Aromatic Dicarboxylic Acids with 4,4'-Oxydianiline. Royal Society of Chemistry. Available at: [Link]

  • Mukherjee, S., et al. (2020). Melt Polycondensation Strategy to Access Unexplored l-Amino Acid and Sugar Copolymers. In Biomacromolecules. Available at: [Link]

  • National Institutes of Health. (2024). Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability. Available at: [Link]

  • Wikipedia contributors. (2024). Polyurethane. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Kim, J., et al. (2024). KR Patent No. 102693954B1. Google Patents.
  • Gabriel, S. (2017). U.S. Patent No. 9,580,863. Google Patents.
  • Mason, P. E., et al. (2019). Self-assembly of aromatic amino acids: a molecular dynamics study. In Physical Chemistry Chemical Physics. Available at: [Link]

  • de la Campa, J. G., et al. (2013). Functional Aromatic Polyamides. In Polymers. Available at: [Link]

  • Oishi, Y., et al. (2015). Synthesis of aramids by bulk polycondensation of aromatic dicarboxylic acids with 4,4′-oxydianiline. In Polymer Chemistry. Available at: [Link]

  • Shaik, J., et al. (2013). Scheme 1 Synthesis of 1,3-bis-4′-(4″-aminophenoxy benzoyl) benzene (XIV). ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Purification of 3-(4-Aminophenoxy)benzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, technically detailed guide for the purification of 3-(4-Aminophenoxy)benzoic acid via recrystallization. The protocol herein is designed for researchers, scientists, and professionals in drug development who require a high-purity solid material. This guide moves beyond a simple list of steps to explain the fundamental principles and scientific rationale behind each stage of the process, ensuring a robust and reproducible purification outcome. Key sections include a discussion of the physicochemical properties of the target molecule, a systematic approach to solvent selection, a detailed step-by-step recrystallization protocol, and troubleshooting advice for common challenges.

Introduction: The Rationale for Recrystallization

This compound is a molecule of significant interest in medicinal chemistry and materials science, possessing a unique combination of a carboxylic acid, an aromatic amine, and an ether linkage. The purity of this compound is paramount for its successful application in subsequent synthetic steps or biological assays. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2][3] The underlying principle of recrystallization is based on the differential solubility of a compound in a given solvent at different temperatures.[2][4][5] An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature.[4] As the saturated hot solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, which are present in smaller concentrations, remain dissolved in the solvent and are thus separated from the purified solid.[2]

The amphoteric nature of this compound, with both an acidic carboxylic group and a basic amino group, presents unique challenges and opportunities in solvent selection, which will be addressed in this guide.

Physicochemical Properties and Considerations

  • Amphoteric Nature : The presence of both an acidic (carboxylic acid) and a basic (amino) functional group means the compound's solubility will be highly dependent on the pH of the solvent system.[6][7]

  • Polarity : The molecule possesses polar functional groups capable of hydrogen bonding, suggesting solubility in polar solvents.

  • Aromaticity : The multiple aromatic rings contribute to van der Waals interactions and may favor solubility in certain organic solvents.

A critical aspect of designing a successful recrystallization protocol is the selection of an appropriate solvent.

Strategic Solvent Selection: A Systematic Approach

The choice of solvent is the most critical variable in recrystallization. An ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at room temperature. [1][4]

  • Inertness : The solvent should not react with the compound being purified.[1]

  • Volatility : The solvent should have a relatively low boiling point for easy removal from the purified crystals.[1][8]

  • Safety : The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[1]

Given the structure of this compound, a range of solvents with varying polarities should be screened. A general principle is that "like dissolves like"; therefore, solvents with similar functional groups or polarities to the solute are often good starting points.[9]

Protocol for Solvent Screening
  • Preparation : Place approximately 10-20 mg of crude this compound into several small test tubes.

  • Initial Solubility Test (Room Temperature) : To each test tube, add 0.5 mL of a different test solvent (see Table 1 for suggestions). Agitate the mixture and observe the solubility. A suitable solvent will not dissolve the compound at this stage.

  • Hot Solubility Test : If the compound is insoluble at room temperature, heat the test tube in a water bath or on a hot plate. Add the solvent dropwise while heating until the solid dissolves completely.

  • Cooling and Crystal Formation : Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath. Observe for the formation of crystals.

  • Solvent Evaluation : The ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble upon heating, and which yields a good crop of crystals upon cooling.

Solvent Polarity Boiling Point (°C) Rationale for Screening
WaterHigh100The polar nature of the target compound may allow for solubility in hot water.
EthanolMedium-High78Often a good solvent for compounds with hydrogen bonding capabilities.[10]
MethanolHigh65Similar to ethanol, but with higher polarity.
Ethyl AcetateMedium77A less polar solvent that may provide a good solubility differential.
AcetoneMedium-High56A polar aprotic solvent that can be effective for a range of organic compounds.
Acetic Acid (dilute aq.)High~100The acidic nature can protonate the amino group, potentially altering solubility favorably.
Ethanol/Water MixtureVariableVariableA solvent pair can be used to fine-tune the polarity and solubility characteristics.

Table 1: Suggested Solvents for Screening.

Detailed Recrystallization Protocol

This protocol assumes that a suitable solvent (or solvent pair) has been identified through the screening process described above. For the purpose of this guide, we will proceed with a hypothetical optimal solvent system of ethanol/water.

Materials and Equipment
  • Crude this compound

  • Selected recrystallization solvent(s) (e.g., Ethanol, deionized water)

  • Erlenmeyer flasks (at least two)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Graduated cylinders

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Watch glass

  • Ice bath

  • Drying oven or vacuum desiccator

Experimental Workflow Diagram

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation and Drying A Place crude compound in Erlenmeyer flask B Add minimal amount of hot primary solvent (Ethanol) A->B C Heat and stir until dissolved B->C D If insoluble impurities are present, perform hot gravity filtration C->D if needed E Add hot co-solvent (Water) dropwise until cloudy (saturation) C->E if no hot filtration D->E F Add a few drops of primary solvent to redissolve E->F G Allow to cool slowly to room temperature F->G H Cool further in an ice bath G->H I Collect crystals by vacuum filtration H->I J Wash with a small amount of cold solvent I->J K Dry the purified crystals J->K

Caption: Workflow of the recrystallization process.

Step-by-Step Methodology
  • Dissolution : Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the primary solvent (e.g., ethanol) and begin heating and stirring on a hot plate. Continue to add the hot primary solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[4]

  • Decolorization (if necessary) : If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes. The activated charcoal will adsorb the colored impurities.

  • Hot Gravity Filtration (if necessary) : If either activated charcoal was used or insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Inducing Crystallization :

    • Single Solvent System : If using a single solvent, remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4]

    • Two-Solvent System (e.g., Ethanol/Water) : While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated. Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again. Remove the flask from the heat, cover it, and allow it to cool slowly.

  • Cooling : Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of the purified compound.

  • Isolation of Crystals : Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing : Wash the crystals with a small amount of the cold recrystallization solvent (or the solvent in which the compound is less soluble in a two-solvent system) to remove any residual impurities adhering to the crystal surfaces.

  • Drying : Transfer the purified crystals to a watch glass and allow them to air dry or place them in a drying oven at a temperature well below the compound's melting point. For a more thorough drying, a vacuum desiccator can be used.

Purity Assessment and Troubleshooting

Parameter Method Indication of Purity
Melting Point Mel-Temp ApparatusA sharp melting point range (typically < 2°C) close to the literature value.
Thin Layer Chromatography (TLC) Silica gel plate with a suitable mobile phaseA single spot for the recrystallized product.
Spectroscopy (NMR, IR) NMR, FT-IR spectrometersSpectra consistent with the expected structure and free of impurity signals.

Table 2: Methods for Purity Assessment.

Troubleshooting Common Recrystallization Issues
  • Oiling Out : The compound comes out of solution as an oil instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. To remedy this, reheat the solution, add more solvent, and allow it to cool more slowly.

  • No Crystal Formation : This may occur if too much solvent was used or if the solution is supersaturated. Try scratching the inside of the flask with a glass rod at the meniscus to provide a surface for nucleation. Alternatively, add a "seed crystal" of the pure compound.

  • Low Recovery : This can be caused by using too much solvent, not cooling the solution sufficiently, or premature crystallization during hot filtration.

Conclusion

The protocol detailed in this application note provides a robust and scientifically grounded method for the purification of this compound by recrystallization. By understanding the principles of solubility and systematically selecting an appropriate solvent, researchers can achieve a high degree of purity, which is essential for the compound's use in further research and development.

References

  • BenchChem. (2025). Physicochemical Properties of 4-(4-aminophenoxy)benzoic Acid: An In-depth Technical Guide.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • PubChem. (n.d.). 4-(4-Aminophenyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (1992). US5118815A - Method for crystallization of amino acids.
  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Esterification of 4-(4-Aminophenoxy)benzoic Acid for Derivative Synthesis.
  • ResearchGate. (2025). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids.
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application - Chemistry. Retrieved from [Link]

  • Google Patents. (1991). US5057615A - Process for purifying tryptophan.
  • European Patent Office. (n.d.). EP 0206635 A1 - Preparation of 3-amino-4-hydroxybenzoic acids. Retrieved from [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]

  • ACS Publications. (n.d.). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Retrieved from [Link]

  • Organic Syntheses. (n.d.). protocatechuic acid. Retrieved from [Link]

  • Reddit. (2025). Solubility of 4-Aminophenol & 3-Nitrobenzaldehyde in Ethyl Acetate. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Aminophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-Aminophenoxy)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this valuable bifunctional molecule, providing in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our aim is to equip you with the scientific rationale and practical insights needed to navigate the complexities of this synthesis.

Introduction: The Synthetic Landscape

The synthesis of this compound typically proceeds through a two-stage process. The first stage involves the formation of a diaryl ether linkage, most commonly via a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group to the desired amine. Each of these steps presents a unique set of challenges that can impact yield, purity, and scalability. This guide will dissect these challenges and provide robust solutions.

A common synthetic approach involves the reaction of 3-fluoro-nitrobenzene with 4-hydroxybenzoic acid to form the diaryl ether, followed by the reduction of the nitro group. This pathway is often favored due to the high activation of the fluoro-substituted ring towards nucleophilic attack by the phenoxide.

Troubleshooting Guide

This section is dedicated to addressing specific experimental issues you may encounter.

Part 1: Diaryl Ether Formation via Nucleophilic Aromatic Substitution

Question 1: My diaryl ether formation reaction is showing low conversion, with a significant amount of starting material remaining. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the SNAr reaction for diaryl ether formation is a common issue. The primary causes often revolve around incomplete deprotonation of the phenol, insufficient reaction temperature, or solvent effects.

  • Causality: The nucleophile in this reaction is the phenoxide ion, which is generated by deprotonating the hydroxyl group of 4-hydroxybenzoic acid. Incomplete deprotonation will result in a lower concentration of the active nucleophile, thus slowing down the reaction. The choice of base and solvent is critical here. A base that is not strong enough to fully deprotonate the phenol will lead to an equilibrium mixture and consequently, lower yields. Furthermore, polar aprotic solvents are crucial for SNAr reactions as they solvate the cation of the base, leaving the anion more nucleophilic.

  • Troubleshooting Steps:

    • Base Selection: Ensure you are using a sufficiently strong base to completely deprotonate the phenolic hydroxyl group. Potassium carbonate (K2CO3) is a common choice, but for less reactive systems, stronger bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) may be necessary.

    • Solvent Choice: Use a high-quality, anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are excellent for SNAr reactions. Ensure the solvent is dry, as water can protonate the phenoxide and reduce its nucleophilicity.

    • Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at a lower temperature, consider increasing it. Monitor the reaction for potential decomposition of starting materials or products at higher temperatures.

    • Reaction Time: It's possible the reaction has not been allowed to run to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Question 2: I am observing the formation of multiple side products in my diaryl ether synthesis. What are these impurities and how can I minimize their formation?

Answer:

The formation of side products is often due to the reactivity of the carboxylic acid group or competing side reactions.

  • Causality: The carboxylic acid functionality can also be deprotonated by the base, potentially leading to side reactions or altering the solubility of the starting material. Additionally, at high temperatures, decarboxylation of the benzoic acid derivative can occur. Polymerization of the starting materials is another possibility, especially if trace metals are present.

  • Troubleshooting Steps:

    • Protecting Groups: To prevent side reactions involving the carboxylic acid, consider protecting it as an ester (e.g., methyl or ethyl ester) prior to the SNAr reaction. The ester can then be hydrolyzed back to the carboxylic acid after the ether linkage is formed.

    • Control of Stoichiometry: Use a precise stoichiometry of reactants. An excess of the base can sometimes promote side reactions.

    • Temperature Management: Avoid excessively high temperatures that might lead to decarboxylation or other decomposition pathways. A temperature screen can help identify the optimal balance between reaction rate and selectivity.

Part 2: Reduction of the Nitro Group

Question 3: My nitro group reduction is incomplete, or I am observing the formation of intermediates. How can I drive the reaction to completion?

Answer:

Incomplete reduction of the nitro group is a frequent problem and can be attributed to catalyst deactivation, insufficient reducing agent, or suboptimal reaction conditions.

  • Causality: Catalytic hydrogenation is a common method for nitro group reduction, often employing catalysts like Palladium on carbon (Pd/C). The catalyst can be poisoned by impurities in the starting material or solvent. The choice of hydrogen source (e.g., H2 gas, ammonium formate) and the reaction conditions (pressure, temperature) are also critical for achieving full conversion. Metal/acid reductions (e.g., Sn/HCl, Fe/HCl) can also be sluggish if the metal surface is not activated or if the acid concentration is too low.

  • Troubleshooting Steps:

    • Catalyst Activity: Use a fresh, high-quality catalyst. If you suspect catalyst poisoning, try purifying your nitro-intermediate before the reduction step.

    • Hydrogen Source: When using catalytic transfer hydrogenation with a source like ammonium formate, ensure a sufficient excess is used. For reductions with H2 gas, ensure the system is properly purged and maintained at the appropriate pressure.

    • Reaction Conditions: For catalytic hydrogenation, ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen source. For metal/acid reductions, gentle heating can sometimes improve the reaction rate.

    • Alternative Reducing Agents: If one method is consistently failing, consider an alternative. For example, if catalytic hydrogenation is problematic, a metal/acid reduction might be more effective, or vice-versa.[1][2]

Question 4: I am concerned about the chemoselectivity of the nitro reduction. Will other functional groups in my molecule be affected?

Answer:

Chemoselectivity is a valid concern, especially in complex molecules. The carboxylic acid group is generally stable under most nitro reduction conditions, but other functional groups could be susceptible.

  • Causality: The choice of reducing agent is paramount for achieving chemoselectivity. For instance, some strong reducing agents might also reduce the carboxylic acid. The ether linkage is generally stable.

  • Troubleshooting Steps:

    • Mild Reducing Agents: For sensitive substrates, consider milder and more selective reducing agents. For example, transfer hydrogenation with ammonium formate and Pd/C is often very selective for the nitro group.[3]

    • Protecting Groups: If your molecule contains other sensitive functional groups (e.g., aldehydes, ketones), they may need to be protected before the nitro group reduction.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the SNAr reaction in the context of this synthesis?

A1: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (the phenoxide of 4-hydroxybenzoic acid) attacks the electron-deficient aromatic ring of the nitro-substituted benzene derivative at the carbon bearing the leaving group (e.g., fluorine). This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the diaryl ether product. The presence of the electron-withdrawing nitro group is crucial as it stabilizes the negative charge of the Meisenheimer complex through resonance, thereby activating the ring towards nucleophilic attack.[4][5]

Q2: Which is a better method for diaryl ether formation in this case: Ullmann condensation or SNAr?

A2: While both are viable, the SNAr reaction is often preferred for this specific transformation. The Ullmann condensation typically requires harsh reaction conditions, such as high temperatures and a copper catalyst, which can lead to side reactions, especially with functionalized substrates.[6][7][8] The SNAr reaction, particularly with a highly activated substrate like 3-fluoro-nitrobenzene, can often be carried out under milder conditions, offering better functional group tolerance and potentially higher yields.

Q3: How can I effectively purify the final product, this compound, given its amphoteric nature?

A3: The amphoteric nature of the product, containing both a basic amino group and an acidic carboxylic acid group, makes purification challenging. A common and effective method is isoelectric precipitation. By adjusting the pH of an aqueous solution of the crude product, you can find the isoelectric point where the molecule has a net zero charge and its solubility is at a minimum, causing it to precipitate out in a purer form. Recrystallization from a suitable solvent system is also a viable option. Column chromatography can be challenging due to the compound's potential to streak on silica gel, but it can be attempted with polar solvent systems, possibly with the addition of a small amount of acid or base to suppress ionization.[9][10]

Q4: What are the key safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specifically, be cautious when handling strong bases like sodium hydride, which is flammable and reacts violently with water. When running reactions at elevated temperatures, ensure proper temperature control to avoid runaway reactions. If using hydrogen gas for the reduction, take all necessary precautions for handling a flammable gas. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(4-nitrophenoxy)benzoate

This protocol uses a protected carboxylic acid to avoid side reactions during the SNAr step.

  • Esterification of 3-hydroxybenzoic acid:

    • To a solution of 3-hydroxybenzoic acid (1 eq.) in methanol, add a catalytic amount of sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 3-hydroxybenzoate.

  • SNAr Reaction:

    • To a solution of methyl 3-hydroxybenzoate (1 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

    • Add 1-fluoro-4-nitrobenzene (1.1 eq.) to the mixture.

    • Heat the reaction mixture to 100-120 °C and stir for 8-12 hours, monitoring by TLC.

    • After completion, cool the mixture and pour it into ice-cold water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product by column chromatography or recrystallization to obtain methyl 3-(4-nitrophenoxy)benzoate.

Protocol 2: Synthesis of this compound
  • Hydrolysis of the Ester:

    • Dissolve methyl 3-(4-nitrophenoxy)benzoate (1 eq.) in a mixture of THF and water.

    • Add lithium hydroxide (2-3 eq.) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture with 1N HCl to pH 2-3 to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain 3-(4-nitrophenoxy)benzoic acid.

  • Reduction of the Nitro Group:

    • To a solution of 3-(4-nitrophenoxy)benzoic acid (1 eq.) in ethanol or methanol, add 10% Pd/C (5-10 mol% by weight).

    • Add ammonium formate (3-5 eq.) in portions.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After completion (typically 1-3 hours), cool the reaction mixture and filter through a pad of Celite to remove the catalyst.[3]

    • Wash the Celite pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization or isoelectric precipitation.

Data Presentation

StepReactantsKey ReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
Esterification 3-hydroxybenzoic acid, MethanolH2SO4 (cat.)MethanolReflux4-6>90
SNAr Methyl 3-hydroxybenzoate, 1-fluoro-4-nitrobenzeneK2CO3DMF100-1208-1270-85
Hydrolysis Methyl 3-(4-nitrophenoxy)benzoateLiOHTHF/H2ORT4-6>90
Reduction 3-(4-nitrophenoxy)benzoic acidPd/C, NH4HCO2EthanolReflux1-385-95

Visualizations

Experimental Workflow

G cluster_0 Part 1: Diaryl Ether Synthesis cluster_1 Part 2: Final Product Formation Esterification Esterification of 3-hydroxybenzoic acid SNAr SNAr Reaction with 1-fluoro-4-nitrobenzene Esterification->SNAr Methyl 3-hydroxybenzoate Hydrolysis Ester Hydrolysis SNAr->Hydrolysis Methyl 3-(4-nitrophenoxy)benzoate Reduction Nitro Group Reduction Hydrolysis->Reduction 3-(4-nitrophenoxy)benzoic acid Purification Purification (Isoelectric Precipitation) Reduction->Purification Crude Product Final_Product Final_Product Purification->Final_Product Pure this compound

Caption: Synthetic workflow for this compound.

Troubleshooting Decision Tree: Low Yield in SNAr

G Start Low Yield in SNAr Reaction Check_Base Is the base strong enough? (e.g., K2CO3, t-BuOK) Start->Check_Base Check_Solvent Is the solvent polar aprotic and anhydrous? (e.g., DMF, DMSO) Check_Base->Check_Solvent Yes Strong_Base Use a stronger base (e.g., t-BuOK, NaH) Check_Base->Strong_Base No Check_Temp Is the reaction temperature optimal? Check_Solvent->Check_Temp Yes Dry_Solvent Use anhydrous solvent Check_Solvent->Dry_Solvent No Increase_Temp Increase reaction temperature Check_Temp->Increase_Temp No Optimize_Conditions Re-evaluate all conditions Check_Temp->Optimize_Conditions Yes Strong_Base->Optimize_Conditions Dry_Solvent->Optimize_Conditions Increase_Temp->Optimize_Conditions

Caption: Decision tree for troubleshooting low SNAr yield.

References

  • [Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Organic Process Research & Development]([Link] redução)

Sources

preventing oxidation of the amino group during synthesis and storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Oxidation of the Amino Group

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into preventing the oxidative degradation of amino groups—a critical challenge in chemical synthesis and long-term compound storage. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to ensure the integrity of your molecules.

Section 1: Understanding Amino Group Oxidation

The lone pair of electrons on the nitrogen atom makes amines susceptible to oxidation. This reactivity is a double-edged sword; it is fundamental to their desired chemical transformations but also a primary pathway for degradation. Oxidation can lead to a variety of undesired products, including amine oxides, nitroso, and nitro compounds, often identifiable by a change in color (e.g., yellowing or browning) and the appearance of impurities in analytical profiles.[1][2]

The primary culprits of amino group oxidation are atmospheric oxygen (autoxidation), peroxides often found as impurities in reagents and excipients, and exposure to light and elevated temperatures.[3][4] The process is often a free-radical chain reaction, which, once initiated, can propagate and lead to significant degradation of the target molecule.[5]

Key Factors Influencing Oxidation:
  • Molecular Structure: The steric and electronic environment around the amino group influences its susceptibility to oxidation.

  • Presence of Oxygen: Direct exposure to air is a major contributor to oxidative degradation.[4]

  • Impurities: Trace metals and peroxides in solvents or reagents can catalyze oxidation.[3]

  • Environmental Conditions: Light, heat, and humidity can accelerate oxidative processes.[6][7]

Section 2: Troubleshooting Guide - A-Q&A Approach

This section addresses common issues encountered during synthesis and storage, providing direct answers and actionable solutions.

Q1: My amine-containing compound is turning yellow/brown during storage. What is happening and how can I fix it?

A1: The discoloration you are observing is a classic sign of oxidation.[2][8] Amines, particularly tertiary amines, are prone to forming colored impurities over time due to oxidation.[8]

  • Immediate Action: If the compound is critical for an upcoming experiment, re-purification via distillation or chromatography is recommended to remove the colored oxidation byproducts.[2]

  • Root Cause Analysis & Prevention:

    • Atmosphere: Was the compound stored under an inert atmosphere (e.g., nitrogen or argon)? If not, future batches should be. This is the most crucial step in preventing autoxidation.

    • Container: Is the container sealed properly and made of an inert material? Amber glass vials are recommended to protect against light.[9]

    • Temperature: Was the compound stored at the recommended temperature? Generally, storing amines at temperatures below 30°C (86°F) helps maintain stability.[10] For sensitive compounds, refrigeration or freezing may be necessary.

Q2: I'm seeing unexpected peaks in my LC-MS/GC-MS analysis of a synthetic intermediate. Could this be oxidation?

A2: Yes, it is highly likely. Oxidation of an amino group can result in several adducts. For a primary amine (R-NH₂), you might see peaks corresponding to the hydroxylamine (R-NHOH), nitroso (R-N=O), or nitro (R-NO₂) derivatives. For tertiary amines (R₃N), the formation of an N-oxide (R₃N⁺-O⁻) is common.[1][11]

  • Troubleshooting Steps:

    • Mass Analysis: Check the mass-to-charge ratio (m/z) of the unexpected peaks. An increase of 16 amu often corresponds to the addition of an oxygen atom (N-oxide formation), while an increase of 30 amu could indicate a nitroso group.

    • Review Reaction Conditions: Were any reagents used that could have contained peroxide impurities (e.g., some grades of ethers or povidone)? Was the reaction run open to the air for an extended period?

    • Analytical Controls: Run a control sample of your starting material that has been intentionally exposed to air or a mild oxidant (like hydrogen peroxide) to see if you can reproduce the impurity peaks. This can help confirm their identity.[12][13]

Q3: My reaction yield is consistently low when working with an amine-containing substrate. Could oxidation be the culprit?

A3: Absolutely. If the amino group is essential for the desired reaction, its oxidation to a less reactive or unreactive species will directly impact your yield.

  • Preventative Measures During Synthesis:

    • Degas Solvents: Before use, sparge your reaction solvents with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Inert Atmosphere: Conduct your reaction under a positive pressure of nitrogen or argon.

    • Protecting Groups: If the amino group is not the intended site of reaction, consider protecting it. This is a cornerstone of modern organic synthesis.[14]

Section 3: Proactive Prevention Strategies

1. Strategic Use of Protecting Groups

Protecting the amino group is often the most robust strategy to prevent its oxidation during a multi-step synthesis.[14] The choice of protecting group is critical and depends on the overall synthetic route and the stability of your molecule to the deprotection conditions.

Common Amine Protecting Groups:
Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsKey Advantages
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA)[15]Stable to a wide range of non-acidic conditions.
CarboxybenzylCbzBenzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)[16]Stable to acidic and basic conditions.
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., piperidine)[17]Mild deprotection conditions.

Experimental Protocol: Boc Protection of a Primary Amine
  • Dissolve the amine substrate in a suitable solvent (e.g., dichloromethane or THF).

  • Add a base, such as triethylamine or diisopropylethylamine (1.1 equivalents).

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equivalents) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Perform an aqueous workup to remove the base and any water-soluble byproducts.

  • Purify the Boc-protected amine by column chromatography if necessary.

dot digraph "Protecting_Group_Workflow" { graph [fontname = "helvetica", fontsize = 10, size="7.6,5", ratio=fill]; node [shape=box, style=filled, fontname = "helvetica", fontsize = 10]; edge [fontname = "helvetica", fontsize = 9];

start [label="Amine-Containing\nSubstrate", fillcolor="#F1F3F4", fontcolor="#202124"]; protect [label="Protect Amino Group\n(e.g., Boc, Cbz, Fmoc)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Perform Desired\nChemical Transformation", fillcolor="#34A853", fontcolor="#FFFFFF"]; deprotect [label="Deprotect Amino Group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Final Product with\nFree Amino Group", fillcolor="#F1F3F4", fontcolor="#202124"];

start -> protect; protect -> reaction; reaction -> deprotect; deprotect -> product; } caption [label="Workflow for Amine Protection in Synthesis", shape=plaintext, fontname="helvetica", fontsize=10]; }

2. Judicious Use of Antioxidants

For long-term storage of amine-containing compounds, especially active pharmaceutical ingredients (APIs), the addition of an antioxidant can be highly effective.[3][] Antioxidants work by reacting with and neutralizing oxidizing agents before they can damage the target molecule.[5]

Commonly Used Antioxidants:
AntioxidantSolubilityTypical Use Case
Butylated Hydroxytoluene (BHT)Oil-soluble[]Formulations containing lipids or oils.
Butylated Hydroxyanisole (BHA)Oil-soluble[]Similar to BHT, often used in combination.
Vitamin E (Tocopherols)Oil-soluble[]Protection of lipid-based formulations.[19]
Ascorbic Acid (Vitamin C)Water-soluble[20]Aqueous formulations.
Sodium Sulfite/BisulfiteWater-soluble[]Aqueous solutions, particularly for injections.

Note: The choice and concentration of an antioxidant must be carefully validated to ensure compatibility with the drug substance and the final product formulation.

dot digraph "Antioxidant_Mechanism" { graph [fontname = "helvetica", fontsize = 10, size="7.6,5", ratio=fill]; node [shape=ellipse, style=filled, fontname = "helvetica", fontsize = 10]; edge [fontname = "helvetica", fontsize = 9];

Amine [label="Amine (R-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidant [label="Oxidizing Agent\n(e.g., O2, Peroxide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antioxidant [label="Antioxidant", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidized_Amine [label="Oxidized Amine\n(Degradation)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Neutralized_Oxidant [label="Neutralized Oxidant", fillcolor="#34A853", fontcolor="#FFFFFF"];

Oxidant -> Amine [label=" attacks"]; Amine -> Oxidized_Amine [label=" leads to"]; Oxidant -> Antioxidant [label=" intercepted by", color="#4285F4", fontcolor="#4285F4"]; Antioxidant -> Neutralized_Oxidant [label=" becomes"]; } caption [label="Mechanism of Antioxidant Protection", shape=plaintext, fontname="helvetica", fontsize=10]; }

3. Optimized Storage and Handling

Proper storage and handling are simple yet critical measures to prevent oxidation.

  • Inert Atmosphere: Always store sensitive amines under an inert gas like nitrogen or argon. For small-scale lab storage, flushing the vial with the inert gas before sealing is a common practice.

  • Light Protection: Use amber or opaque containers to shield compounds from light, which can catalyze oxidation.[7][9]

  • Temperature Control: Store compounds at recommended temperatures, which are often cool to cold (2-8 °C or -20 °C), to slow down the rate of degradation.[10]

  • Solvent Purity: Use high-purity, peroxide-free solvents, especially for long-term solution-state storage.

Section 4: FAQs

Q: Are primary, secondary, or tertiary amines more susceptible to oxidation? A: The susceptibility can vary, but tertiary amines readily form N-oxides, which is a very common degradation pathway.[1] Aromatic amines are generally more easily oxidized than aliphatic amines due to the electron-donating nature of the amino group to the aromatic ring.

Q: Can I use a vacuum to remove oxygen before storing my compound? A: While pulling a vacuum can remove some oxygen, backfilling with an inert gas is a more reliable and effective method for ensuring an oxygen-free headspace in your storage container.

Q: I suspect peroxide contamination in my solvent. How can I test for and remove it? A: Commercial test strips are available for the qualitative detection of peroxides in solvents like THF and diethyl ether. To remove peroxides, you can pass the solvent through a column of activated alumina. Caution: Never distill solvents to dryness, as this can concentrate explosive peroxides.

Q: Are there any analytical techniques specifically for detecting amine oxides? A: Yes, techniques like liquid chromatography-mass spectrometry (LC-MS) are very effective. Gas chromatography (GC) can also be used, but sometimes requires derivatization of the amine oxide.[21]

References

  • 23.11: Oxidation of Amines - Chemistry LibreTexts. (2021).
  • 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. (2021).
  • Lars, E., & Eide, H. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
  • Pharmaceutical Excipients Antioxidants. (n.d.).
  • Amino Protecting Groups Stability. (n.d.).
  • Application of Gas Chromatography to the Detection of tert-Amine Oxides. (n.d.). Analytical Chemistry.
  • Eide-Haugmo, I. (n.d.). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research.
  • Stabilization of Pharmaceuticals to Oxidative Degradation. (2025).
  • Atmospheric Autoxidation of Amines. (n.d.). Environmental Science & Technology.
  • Troubleshooting unexpected color development in Ninhydrin test. (n.d.).
  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.).
  • Thermal stability and thermal decomposition study of hindered amine light stabilizers. (2025).
  • Protecting Groups for Amines: Carbamates. (2018).
  • Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation. (n.d.).
  • Amine Oxide: Synthesis and Analysis. (2024). MDPI.
  • Edmondson, D. E. (n.d.). STRUCTURAL INSIGHTS INTO THE MECHANISM OF AMINE OXIDATION BY MONOAMINE OXIDASES A AND B. PMC.
  • Antioxidants. (n.d.).
  • Chemical Storage and Handling Recommendations. (2016).
  • Color stabilization of amines. (n.d.).
  • Addressing Instability in APIs Prone to Oxidation in Tablet Formulations. (2025).
  • An Overview of Antioxidants. (2008).
  • Amine oxide process and composition. (n.d.).
  • Boc Protecting Group for Amines. (n.d.).
  • Bach, R. D., & Schlegel, H. B. (n.d.). Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. The Nature of the Oxygen-Transfer Step.
  • Amino Acid Deriv
  • MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. (n.d.).
  • Babić, S., & Turkalj, I. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC.
  • Rhule, S. (n.d.).
  • Specific Chemical Handling and Storage - FAA USA Safety and Health Programs. (n.d.).
  • Are amines often yellow? (2023).
  • Preservatives and Antioxidants Database. (n.d.).
  • Formation and Determination of Aldehydes in Amine C
  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2025).
  • Rochelle, G. T. (n.d.). Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861).
  • Antioxidant Excipients. (n.d.).
  • Protecting Groups in Peptide Synthesis. (n.d.).
  • Oxidised Degradation Products of APIs. (n.d.).
  • Workup: Amines. (n.d.). Retrieved from University of Rochester Department of Chemistry.
  • Chemicals. (n.d.).
  • A tertiary amine reacts with hydrogen peroxide to form a tertiary... (n.d.).
  • Protection for the AMINE.pptx. (n.d.).
  • Amino Acid-Protecting Groups. (2025).
  • Hach, V., & McDonald, M. (n.d.). Reactions of Amine Oxides and Hydroxylamines with Sulfur Dioxide. Canadian Science Publishing.
  • Oxid
  • Lecture 16 Protecting groups and racemization of Amino Acids. (2021).
  • Hydrogen peroxide oxidation of tertiary amines. (n.d.).

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to 3-(4-Aminophenoxy)benzoic Acid and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of 3-(4-Aminophenoxy)benzoic acid and its key isomers. In the landscape of pharmaceutical development and materials science, the precise characterization of molecular isomers is paramount. The subtle shifts in substituent positions on a core scaffold can dramatically alter a compound's physicochemical properties, biological activity, and ultimately, its therapeutic potential. The aminophenoxybenzoic acid framework, possessing amino, ether, and carboxylic acid functionalities, presents a rich field for investigation. However, a significant gap exists in the publicly available, consolidated spectroscopic data for these compounds.

This document aims to bridge that gap by not only presenting available experimental data but also by providing a robust predictive framework based on established spectroscopic principles. By understanding the expected spectral signatures of these isomers, researchers can more effectively identify and characterize them, accelerating the pace of discovery. We will delve into the nuances of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering both theoretical insights and practical experimental protocols.

The Isomeric Landscape

The isomers under consideration are structural variations of aminophenoxybenzoic acid, where the positions of the amino group and the benzoic acid's connection to the phenoxy linker are altered. This guide will focus on the following representative isomers to illustrate the spectroscopic differentiation:

  • This compound

  • 2-(4-Aminophenoxy)benzoic acid

  • 4-(4-Aminophenoxy)benzoic acid

  • 3-(3-Aminophenoxy)benzoic acid

  • 4-(3-Aminophenoxy)benzoic acid

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule. The position, intensity, and shape of absorption bands provide a molecular fingerprint. For the aminophenoxybenzoic acid isomers, the key vibrational modes are associated with the O-H of the carboxylic acid, the N-H of the amine, the C=O of the carbonyl group, and the C-O of the ether linkage.

Predicted IR Spectral Characteristics

The IR spectra of these isomers are expected to be complex in the fingerprint region (below 1500 cm⁻¹), but key functional group absorptions will be readily identifiable.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the range of 3300-2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers characteristic of carboxylic acids in the solid state.[1]

  • N-H Stretch (Primary Amine): Two distinct, sharp to moderately broad bands are expected in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine group.[2]

  • C-H Stretch (Aromatic): Sharp absorption bands will appear just above 3000 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band is predicted between 1710 and 1680 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring will likely shift this absorption to a lower wavenumber compared to a non-conjugated carboxylic acid.[2]

  • C=C Stretch (Aromatic): Several medium to sharp bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the aromatic rings.

  • C-O Stretch (Ether and Carboxylic Acid): Strong absorption bands are anticipated in the 1300-1200 cm⁻¹ region for the aryl ether C-O asymmetric stretch and the C-O stretch of the carboxylic acid.[3]

While the general features will be similar across the isomers, subtle shifts in the positions and intensities of these bands, particularly the C-O and aromatic C=C stretching vibrations, can be expected due to the different substitution patterns and their influence on the electronic distribution within the molecules.

Comparative IR Data of Related Compounds

Direct experimental IR data for all the target isomers is scarce. However, data from the simpler aminobenzoic acid isomers can provide a useful reference.

CompoundO-H Stretch (cm⁻¹)N-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Reference
4-Aminobenzoic acid~3300-2500 (broad)~3460, ~3360~1670[3]
3-Aminobenzoic acid~3300-2500 (broad)Not specifiedNot specified[4]
Experimental Protocol for FT-IR Spectroscopy

This protocol outlines a standard procedure for acquiring the FT-IR spectrum of a solid sample.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition start Start sample Dry Sample start->sample mix Grind Sample with KBr (1:100) sample->mix kbr KBr Powder kbr->mix pellet Press into a transparent pellet mix->pellet place_pellet Place pellet in FT-IR spectrometer pellet->place_pellet collect_bg Collect background spectrum place_pellet->collect_bg collect_sample Collect sample spectrum collect_bg->collect_sample process Process data (baseline correction, peak picking) collect_sample->process end End process->end NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition start Start sample Weigh Sample (5-10 mg) start->sample solvent Add Deuterated Solvent (e.g., DMSO-d6) sample->solvent dissolve Dissolve Sample solvent->dissolve transfer Transfer to NMR Tube dissolve->transfer place_tube Insert NMR tube into spectrometer transfer->place_tube tune Tune and shim the spectrometer place_tube->tune acquire Acquire 1H and 13C spectra tune->acquire process Process data (Fourier transform, phasing, baseline correction) acquire->process end End process->end

Caption: General workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: A small amount of the aminophenoxybenzoic acid isomer is accurately weighed and dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a vial. The solution is then transferred to an NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: The ¹H and ¹³C NMR spectra are acquired. This may involve setting parameters such as the number of scans, relaxation delay, and pulse sequence.

  • Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation to obtain the frequency-domain spectrum. The spectrum is then phased and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in structural elucidation.

Predicted Mass Spectral Characteristics
  • Molecular Ion (M⁺): All isomers of aminophenoxybenzoic acid have the same molecular formula (C₁₃H₁₁NO₃) and therefore the same nominal molecular weight of 229 g/mol . A prominent molecular ion peak is expected in the mass spectrum.

  • Fragmentation Patterns: The fragmentation of these isomers will be influenced by the presence of the ether linkage, the carboxylic acid, and the amino group. Common fragmentation pathways are expected to include:

    • Loss of H₂O (M-18): From the carboxylic acid group.

    • Loss of COOH (M-45): Cleavage of the carboxylic acid group.

    • Cleavage of the ether bond: This can lead to fragments corresponding to the aminophenoxy and benzoyl moieties. The relative abundance of these fragments can help in distinguishing the isomers. For example, cleavage of the C-O bond in the ether linkage of aryl ethers is a common fragmentation pathway. [5]

Comparative Mass Spectrometry Data of a Related Compound

The mass spectrum of 4-aminobenzoic acid shows a molecular ion peak at m/z 137, corresponding to its molecular weight. [6]

Experimental Protocol for Mass Spectrometry

This protocol outlines a general procedure for acquiring a mass spectrum using electrospray ionization (ESI).

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: The sample solution is infused into the mass spectrometer's ion source at a constant flow rate.

  • Ionization: The sample is ionized using electrospray ionization.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The abundance of each ion is measured by the detector, generating the mass spectrum.

Conclusion

The spectroscopic characterization of this compound and its isomers is a critical step in their development for various applications. While a comprehensive experimental dataset is not yet publicly available, this guide provides a strong foundation for researchers by outlining the expected spectroscopic features based on fundamental principles and data from related compounds. The detailed experimental protocols offer a standardized approach for obtaining high-quality data. It is through the careful application of these spectroscopic techniques and a thorough understanding of their theoretical underpinnings that the unique properties of each isomer can be fully elucidated, paving the way for new discoveries in medicine and materials science.

References

  • BenchChem. (2025). Physicochemical Properties of 4-(4-aminophenoxy)benzoic Acid: An In-depth Technical Guide.
  • BenchChem. (2025). Crystal Structure Analysis of 4-(4-aminophenoxy)benzoic Acid: A Methodological Whitepaper.
  • ChemicalBook. (n.d.). 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 3-Aminobenzoic acid(99-05-8) IR Spectrum.
  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
  • PubChem. (n.d.). 3-Aminobenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)benzoic Acid. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy Tutorial: Carboxylic Acids.
  • MDPI. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides.
  • BenchChem. (n.d.). Key characteristics of 4-Amino-3-methoxybenzoic acid.
  • Scribd. (n.d.).
  • National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. In NIST Chemistry WebBook.
  • YouTube. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para).
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.
  • PubChem. (n.d.). 4-(4-Aminophenyl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Benzyloxyphenyl)propionic acid. Retrieved from [Link]

  • eGyanKosh. (n.d.).
  • AIP Publishing. (1962). Proton NMR Spectra of Disubstituted Benzenes.
  • PubMed. (2011).
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters.
  • YouTube. (2023).
  • Wikipedia. (n.d.). 3-Aminobenzoic acid.
  • University of Wisconsin-La Crosse. (n.d.).
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Whitman College. (n.d.). GCMS Section 6.13.
  • YouTube. (2015).
  • PubMed. (2018). Spectroscopic investigation on structure and pH dependent Cocrystal formation between gamma-aminobutyric acid and benzoic acid.
  • Chemistry LibreTexts. (2023).
  • Rasayan Journal of Chemistry. (n.d.).
  • NIH. (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole.

Sources

A Comparative Guide to Polyamides Derived from 3- and 4-Aminophenoxy Benzoic Acids: An Isomeric Approach to Performance Tuning

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Wholly aromatic polyamides, or aramids, represent a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1] These properties, however, are intrinsically linked to their rigid molecular architecture, which often leads to significant processing challenges, most notably poor solubility in common organic solvents.[2][3] The strategic design of the monomer units is therefore a critical exercise in balancing performance with processability.

This guide provides an in-depth comparative analysis of two such polymers: the polyamides derived from the self-polycondensation of 3-aminophenoxy benzoic acid and its isomer, 4-aminophenoxy benzoic acid. While direct, head-to-head experimental data for these specific homopolymers is sparse in publicly available literature, this document will synthesize a robust comparison based on well-established principles of polymer chemistry. We will explore how the simple change from a meta (1,3) to a para (1,4) linkage in the monomer backbone dictates profound differences in the final properties of the polymer. This analysis is supported by experimental data from structurally analogous aromatic polyamides to provide a quantitative basis for comparison.

The Decisive Role of Monomer Isomerism

The fundamental differences between the polyamides derived from 3-aminophenoxy benzoic acid and 4-aminophenoxy benzoic acid originate from the geometry of the monomers themselves. The para linkage in 4-aminophenoxy benzoic acid results in a highly linear and rigid-rod-like polymer chain. In contrast, the meta linkage in 3-aminophenoxy benzoic acid introduces a distinct "kink" or bend of approximately 120 degrees into the polymer backbone. This seemingly subtle variation has a cascading effect on chain packing, intermolecular interactions, and, consequently, all major physical and thermal properties.

G cluster_0 Poly(4-aminophenoxy benzoic acid) cluster_1 Poly(3-aminophenoxy benzoic acid) a1 Benzene a2 Benzene a1->a2 a3 Benzene a2->a3 b1 Benzene b2 Benzene b1->b2 O b3 Benzene b2->b3 CO-NH b2:s->b3:n

Caption: Isomeric effect on polymer chain conformation.

Polymer Synthesis: A Generalized Approach

Aromatic polyamides from AB-type monomers like aminophenoxy benzoic acids can be synthesized via direct polycondensation, a method that avoids the need for highly reactive and moisture-sensitive diacid chlorides. The Yamazaki-Higashi reaction is a prominent example of this approach, utilizing phosphite-based activating agents.

workflow start Monomer Dissolution (3- or 4-Aminophenoxy Benzoic Acid) reagents Add Condensing Agents (Triphenyl Phosphite, Pyridine) & Metal Salt (LiCl/CaCl2) start->reagents reaction Heat under N2 Atmosphere (e.g., 100-120°C, 3-5 hours) reagents->reaction precipitation Precipitate Polymer in Methanol reaction->precipitation filtration Filter and Wash Polymer precipitation->filtration drying Dry under Vacuum (e.g., 80-100°C) filtration->drying end Characterize Final Polymer drying->end

Caption: Generalized workflow for direct polycondensation.

Experimental Protocol: Direct Polycondensation
  • Setup: A dry, three-necked flask is equipped with a mechanical stirrer, a nitrogen inlet, and an outlet.

  • Charging Reagents: The flask is charged with the aminophenoxy benzoic acid monomer, a metal salt (e.g., calcium chloride or lithium chloride) to maintain polymer solubility, and a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

  • Initiation: The mixture is stirred under a gentle nitrogen flow until all solids dissolve. Pyridine and triphenyl phosphite are then added as the condensing agent system.

  • Polymerization: The reaction mixture is heated to approximately 110°C and maintained for 3-5 hours. The viscosity of the solution will noticeably increase as the polymer chains grow.

  • Isolation: After cooling to room temperature, the viscous polymer solution is slowly poured into a non-solvent like methanol with vigorous stirring to precipitate the polyamide.

  • Purification: The fibrous polymer is collected by filtration, washed thoroughly with hot water and methanol to remove residual salts and reagents, and finally dried in a vacuum oven.

Comparative Analysis of Key Properties

The isomeric position of the phenoxy linkage is the primary determinant of the polymer's final properties.

Thermal Stability

The thermal stability of a polymer is typically assessed by its glass transition temperature (Tg), the temperature at which it transitions from a rigid, glassy state to a more rubbery state, and its decomposition temperature (Td), often reported as the temperature of 5% or 10% weight loss via thermogravimetric analysis (TGA).

  • Poly(4-aminophenoxy benzoic acid) (Para-isomer): The linear, rigid-rod structure allows for very efficient chain packing and strong intermolecular hydrogen bonding between the amide groups. This creates a highly stable, ordered structure that requires significant thermal energy to induce molecular motion (Tg) or to break chemical bonds (Td).

  • Poly(3-aminophenoxy benzoic acid) (Meta-isomer): The kinked backbone disrupts the regularity of the polymer chains, creating more free volume and hindering efficient packing.[4] This "disordered" morphology results in weaker overall intermolecular forces, leading to a lower Tg and Td compared to its para-counterpart.

Table 1: Comparison of Thermal Properties (Based on Analogous Aromatic Polyamides)

Property Poly(3-aminophenoxy benzoic acid) (Expected) Poly(4-aminophenoxy benzoic acid) (Expected) Rationale
Glass Transition Temp. (Tg) 200 - 270°C[4] > 300°C[5] Linear structure of para-isomer allows for denser packing and stronger intermolecular forces.

| 10% Weight Loss Temp. (Td) | > 450°C[4] | > 480°C[5] | Higher structural regularity and packing efficiency of the para-isomer requires more energy for decomposition. |

Solubility

The processability of high-performance aramids is often dictated by their solubility.

  • Poly(4-aminophenoxy benzoic acid) (Para-isomer): High chain rigidity and strong hydrogen bonding make this polymer exceptionally difficult to dissolve. It is expected to be soluble only in highly aggressive solvents like concentrated sulfuric acid or polar aprotic solvents containing dissolved salts (e.g., NMP + LiCl).[1]

  • Poly(3-aminophenoxy benzoic acid) (Meta-isomer): The non-linear structure prevents the close chain packing and extensive hydrogen bonding that hinder solvation.[6] This polymer is anticipated to be readily soluble in a range of polar aprotic solvents such as NMP, N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO), significantly enhancing its processability into films and coatings.[2][7]

Table 2: Comparative Solubility Profile

Solvent Poly(3-aminophenoxy benzoic acid) (Expected) Poly(4-aminophenoxy benzoic acid) (Expected)
N-Methyl-2-pyrrolidone (NMP) Soluble[6] Soluble with added salt (e.g., LiCl)
N,N-Dimethylacetamide (DMAc) Soluble[6] Insoluble or sparingly soluble
Dimethyl Sulfoxide (DMSO) Soluble[7] Insoluble
Tetrahydrofuran (THF) Sparingly Soluble / Insoluble Insoluble

| Concentrated H₂SO₄ | Soluble | Soluble |

Mechanical Properties

The mechanical performance reflects the underlying molecular structure.

  • Poly(4-aminophenoxy benzoic acid) (Para-isomer): The rigid-rod chains can align under stress, particularly when processed into fibers, leading to extremely high tensile strength and modulus.[8] This is the principle behind ultra-strong fibers like Kevlar.

  • Poly(3-aminophenoxy benzoic acid) (Meta-isomer): The less-ordered, amorphous structure results in a polymer that is tough and flexible rather than exceptionally high-strength. It would exhibit a lower modulus but potentially higher elongation at break, making it suitable for films and coatings that require ductility.[3]

Table 3: Comparison of Mechanical Properties (Based on Analogous Aramid Films)

Property Poly(3-aminophenoxy benzoic acid) (Expected) Poly(4-aminophenoxy benzoic acid) (Expected) Rationale
Tensile Strength 90 - 110 MPa[2] 100 - 180 MPa[5] Higher chain alignment and crystallinity in the para-isomer lead to greater strength.
Tensile Modulus 2.0 - 2.8 GPa[3] 2.5 - 4.0 GPa[5] The rigid-rod nature of the para-isomer provides superior stiffness.

| Elongation at Break | 10 - 30%[3] | 5 - 15%[5] | The amorphous, kinked structure of the meta-isomer allows for greater chain extension before failure. |

Crystallinity and Liquid Crystalline Behavior

The ability of polymer chains to organize into ordered structures is highly dependent on their geometry.

  • Poly(4-aminophenoxy benzoic acid) (Para-isomer): The high degree of linearity and structural regularity makes this polymer semi-crystalline. Furthermore, concentrated solutions of such rigid-rod polymers are known to form lyotropic liquid crystalline phases.[9] This behavior is crucial for processing, as extruding the polymer from this ordered, liquid crystalline state allows for the production of highly oriented, high-strength fibers.

  • Poly(3-aminophenoxy benzoic acid) (Meta-isomer): The inherent disorder from the kinked monomer units effectively prevents crystallization. This polymer is expected to be fully amorphous, a property that contributes to its enhanced solubility and optical transparency in films.[6]

Standardized Characterization Protocols

To validate the predicted properties, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal decomposition temperature (Td).

  • Methodology:

    • Place a small, known mass (5-10 mg) of the dried polymer into a TGA crucible (platinum or alumina).

    • Place the crucible in the TGA furnace.

    • Heat the sample from ambient temperature to ~800°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the mass of the sample as a function of temperature.

    • The Td is typically reported as the temperature at which 5% or 10% of the initial mass is lost.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (Tg).

  • Methodology:

    • Seal a small amount (5-10 mg) of the polymer in an aluminum DSC pan.

    • Place the pan in the DSC cell alongside an empty reference pan.

    • Heat the sample to a temperature well above its expected Tg (e.g., 350°C for the meta-isomer) at a controlled rate (e.g., 20°C/min) to erase its thermal history.

    • Cool the sample rapidly (quench cool).

    • Reheat the sample at a controlled rate (e.g., 10 or 20°C/min). The Tg is observed as a step-like change in the heat flow curve during this second heating scan.

Conclusion

The comparison between polyamides derived from 3- and 4-aminophenoxy benzoic acid serves as a compelling illustration of structure-property relationships in polymer science. The choice of a meta versus a para linkage is a powerful tool for tuning the characteristics of the final material.

  • 4-Aminophenoxy Benzoic Acid yields a rigid, linear polyamide with superior thermal stability and the potential for ultra-high mechanical strength, driven by its semi-crystalline and liquid crystalline nature. Its primary drawback is poor solubility, which complicates processing. It is the ideal candidate for applications demanding extreme performance, such as in advanced composites and ballistic protection.

  • 3-Aminophenoxy Benzoic Acid produces a kinked, amorphous polyamide. This structure sacrifices the ultimate thermal and mechanical properties of its linear counterpart but gains a significant advantage in processability due to its excellent solubility in organic solvents. This makes it highly suitable for applications requiring tough, flexible, and transparent films and coatings.

By understanding these fundamental isomeric effects, researchers and engineers can rationally select monomers to design next-generation aromatic polyamides tailored to specific and demanding applications.

References

  • Espeso, J. F., de la Campa, J. G., Lozano, A. E., & de Abajo, J. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014–1023. Available from: [Link]

  • Reglero Ruiz, J. A., et al. (2018). Aromatic Polyamides. ResearchGate. Available from: [Link]

  • Zhang, Y., et al. (2023). Crystallization and Performance of Polyamide Blends Comprising Polyamide 4, Polyamide 6, and Their Copolymers. MDPI. Available from: [Link]

  • BenchChem. (2025). Physicochemical Properties of 4-(4-aminophenoxy)benzoic Acid: An In-depth Technical Guide. BenchChem.
  • Hsiao, S. H., et al. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N'-Bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 40(15), 2564-2574. Available from: [Link]

  • Liaw, D. J., et al. (2002). Synthesis and properties of novel polyamides based on a benzonorbornane dietheramine. Polymer Journal, 34(3), 225-233. Available from: [Link]

  • Hsiao, S. H., & Yang, C. P. (1995). Synthesis and properties of aromatic polyamides derived from 1,6-bis(4-aminophenoxy)naphthalene and aromatic dicarboxylic acids. Journal of Polymer Science Part A: Polymer Chemistry, 33(7), 1095-1105. Available from: [Link]

  • Gaina, C., et al. (2017). Functional Aromatic Polyamides. Polymers, 9(9), 414. Available from: [Link]

  • Pino, M. A., de la Campa, J. G., & Lozano, A. E. (2011). Constitutional Isomerism IV. Synthesis and Characterization of Poly(amide-ester)s from Isophthaloyl Chloride and 4-Aminophenethyl Alcohol. ResearchGate. Available from: [Link]

  • Wang, L., et al. (2019). The Structure and Properties of Polyamide/Liquid Crystal Polymer Blends. ResearchGate. Available from: [Link]

  • Hsiao, S. H., et al. (2009). Synthesis and characterization of polyamides and poly(amide–imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile. ResearchGate. Available from: [Link]

  • Hsiao, S. H., & Lin, S. H. (2008). Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3. ResearchGate. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Thermal Stability of Polymers from Aminophenoxy Benzoic Acid Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Thermally Stable Polymers

In the realm of high-performance materials, the demand for polymers that can withstand extreme thermal stress is relentless. These materials are critical components in aerospace, electronics, and automotive applications where reliability under high temperatures is non-negotiable. Aromatic polymers, characterized by their rigid backbones composed of benzene rings, form the cornerstone of this class of materials.[1] Monomers such as aminophenoxy benzoic acid are valuable precursors for creating advanced aromatic polyamides and polyimides, offering a unique combination of structural rigidity from the aromatic rings and enhanced processability due to the flexible ether linkages.

This guide provides an in-depth comparative analysis of the thermal stability of polymers derived from different aminophenoxy benzoic acid-related monomers. We will explore the fundamental structure-property relationships that govern their thermal performance, present comparative experimental data, and provide detailed protocols for the key analytical techniques used in their evaluation.

The Molecular Architecture of Thermal Stability

The exceptional thermal resistance of polymers derived from aminophenoxy benzoic acid is not accidental; it is a direct consequence of their specific molecular architecture. Several key features contribute to this stability:

  • Aromatic Backbone: The high density of aromatic rings in the polymer chain imparts significant rigidity and requires a large amount of energy to induce motion or break bonds, leading to high glass transition and decomposition temperatures.[2]

  • Stable Linkages: The ether (-O-), amide (-CO-NH-), and imide (-CO-N-CO-) linkages that form the polymer backbone possess high bond dissociation energies. Amide bonds in polyamides are particularly stable due to resonance and the formation of strong, intermolecular hydrogen bonds that tightly pack the polymer chains.[3] Polyimides form a rigid, planar heterocyclic ring, which offers even greater thermal stability.[4][5]

  • Isomeric Influence: The substitution pattern on the aromatic rings (para, meta, or ortho) profoundly impacts the polymer's final properties. Para-linked monomers result in linear, rigid-rod-like chains that pack very efficiently, maximizing intermolecular forces. This typically leads to higher glass transition temperatures (Tg) and thermal stability compared to the "kinked" or bent chains produced by meta isomers, which disrupt packing and lower Tg.

Key Metrics for Evaluating Thermal Performance

To objectively compare these polymers, we rely on standardized thermal analysis techniques that provide quantitative data on their stability.

  • Thermogravimetric Analysis (TGA): This is the primary method for determining the thermal stability and decomposition temperature of a polymer.[2] It measures the change in mass of a sample as it is heated at a constant rate. Key parameters derived from TGA are:

    • Td5 or Td10: The temperature at which the polymer has lost 5% or 10% of its initial mass, respectively. This is a common benchmark for the onset of significant decomposition.

    • Char Yield: The percentage of residual mass at a very high temperature (e.g., 800 °C) under an inert atmosphere (like nitrogen). A high char yield indicates the formation of a stable carbonaceous layer, which is often associated with good flame retardancy.

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a softer, more flexible state.[6] The Tg defines the upper service temperature limit for a polymer in many structural applications.[2]

Comparative Analysis: Polyamides vs. Polyimides

Aromatic Polyamides

Polyamides derived from aromatic monomers containing phenoxy linkages exhibit excellent thermal properties due to the combination of a rigid backbone and strong hydrogen bonding.[3] Their stability makes them suitable for demanding applications.

Polymer System DescriptionGlass Transition Temp. (Tg) (°C)10% Weight Loss Temp. (Td10) (°C) (in N2)Source
Polyamides with Adamantane Pendent Groups240 - 300> 450[2]
Polyamides from 2,3-bis[4-(4-aminophenoxy)phenyl]quinoxaline173 - 198> 395[2]

Table 1: Thermal Properties of Structurally Related Aromatic Polyamides.

Aromatic Polyimides

Polyimides represent a step up in thermal performance from polyamides. The conversion of the amic acid precursor to a closed imide ring creates an exceptionally stable structure.[4] A series of polyimides synthesized from 2,6-bis(4-aminophenoxy)naphthalene (a diamine with similar structural motifs) and various dianhydrides demonstrates this superior stability.

Polyimide from 2,6-BAPON + DianhydrideGlass Transition Temp. (Tg) (°C)10% Weight Loss Temp. (Td10) (°C) (in N2)Source
Pyromellitic dianhydride (PMDA)N/A543[7]
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)295563[7]
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)275557[7]
4,4'-Oxydiphthalic anhydride (ODPA)255553[7]
2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA)262550[7]

Table 2: Thermal Properties of Polyimides Derived from a Structurally Related Diamine.[7]

Analysis of the Data: The data clearly shows that the polyimides exhibit significantly higher decomposition temperatures (Td10 > 540 °C) compared to the polyamide systems.[2][7] Within the polyimide series, the choice of dianhydride subtly influences the Tg. The introduction of flexible ether linkages (ODPA) or bulky hexafluoroisopropylidene groups (6FDA) tends to lower the Tg by disrupting chain packing, which can be beneficial for improving processability while maintaining excellent decomposition stability.[7]

Visualizing the Monomer Structures

The isomeric placement of functional groups on the monomer is a critical determinant of the final polymer's properties.

G cluster_para Para-Substituted Monomers cluster_meta Meta-Substituted Monomers 4_4_APBA 4-(4-Aminophenoxy)benzoic Acid (Linear, Rigid Polymer) Polymer Properties Polymer Properties 4_4_APBA->Polymer Properties High Tg, Td 4_3_APBA 4-(3-Aminophenoxy)benzoic Acid (Bent Polymer) 3_4_APBA 3-(4-Aminophenoxy)benzoic Acid (Bent Polymer) 3_3_APBA 3-(3-Aminophenoxy)benzoic Acid (Highly Bent Polymer) 3_3_APBA->Polymer Properties Lower Tg, Td Monomer Isomers Monomer Isomers Monomer Isomers->4_4_APBA Leads to Monomer Isomers->4_3_APBA Monomer Isomers->3_4_APBA Monomer Isomers->3_3_APBA TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup cluster_results Data Analysis A Dry Polymer (Vacuum Oven) B Weigh 2-10 mg into TGA Pan A->B C Set N2 Purge (60 mL/min) D Program Temp Ramp (10°C/min to 800°C) C->D E Run TGA Analysis D->E F Plot Weight % vs. Temp G Determine Td5, Td10 F->G H Calculate Char Yield G->H E->F

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Conclusion

Polymers derived from aminophenoxy benzoic acid monomers are a class of high-performance materials with exceptional thermal stability. The key determinants of this stability are the rigid aromatic backbone and the robust nature of the inter-unit linkages. This guide has demonstrated through comparative data that:

  • Polyimides generally exhibit superior thermal stability compared to polyamides due to the formation of the highly stable imide ring structure. [4][7]2. The specific molecular architecture is paramount. The choice of co-monomer (e.g., dianhydride) and the isomeric position of linkages on the aminophenoxy benzoic acid monomer can be used to fine-tune properties like the glass transition temperature and processability while retaining high decomposition temperatures.

  • Rigorous, standardized testing is crucial for accurate comparison. Following validated protocols for TGA and DSC ensures that data is reliable and comparable across different studies and laboratories.

For researchers and professionals in drug development and material science, understanding these fundamental structure-property relationships is essential for the rational design of new polymers tailored for high-temperature applications.

References

  • Linseis. (n.d.). Polyamides: An Overview. Linseis Messgeräte GmbH. Available at: [Link]

  • ResearchGate. (n.d.). TGA analysis of P-amino biphenyl ether, P-amino benzoic acid and triazene monomer. ResearchGate. Available at: [Link]

  • Gao, Y., et al. (2025). Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures. PubMed Central. Available at: [Link]

  • Droste, H. D., & DiBenedetto, A. T. (1969). THE GLASS TRANSITION TEMPERATURE OF FILLED POLYMERS AND ITS EFFECT ON THEIR PHYSICAL PROPERTIES. DTIC. Available at: [Link]

  • Khattab, T. (2021). Thermal degradation kinetics of aromatic ether polymers. Mississippi State University - Scholars Junction. Available at: [Link]

  • Wang, H., et al. (2022). Effect of Antioxidants on Thermo-Oxidative Stability and Aging of Bio-Based PA56T and Fast Characterization of Anti-Oxidation Performance. National Institutes of Health. Available at: [Link]

  • Sane, A. (1998). POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks. Available at: [Link]

  • Montaudo, G., et al. (2019). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. Available at: [Link]

  • Shaposhnikova, V., et al. (2021). Synthesis of Polyimides in the Melt of Benzoic Acid. SciSpace. Available at: [Link]

  • Hsiao, S.-H., & Yang, C.-P. (1995). Synthesis and properties of novel aromatic polyimides of 2,3-bis(4-aminophenoxy)naphthalene. Macromolecules - ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Glass transition temperatures versus mixture compositions after being isothermally treated at 260 °C for 180 min. ResearchGate. Available at: [Link]

  • Achhammer, B. G., et al. (1951). Mechanism of the degradation of polyamides. NIST Technical Series Publications. Available at: [Link]

  • Haycock, R. E. (1968). Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. DTIC. Available at: [Link]

  • Hsiao, S.-H., & Yang, C.-P. (1997). Synthesis and Properties of New Aromatic Polyimides Based on 2,6-Bis(4-aminophenoxy)naphthalene and Aromatic Tetracarboxylic Dianhydrides. ResearchGate. Available at: [Link]

  • Sionkowska, A., et al. (2021). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. National Institutes of Health. Available at: [Link]

Sources

The Isomer Effect: A Comparative Guide to Monomer Isomerism's Impact on Polymer Solubility and Processability

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise control over a polymer's properties is paramount. The ability of a polymer to dissolve in a specific solvent or to be processed under certain conditions can determine the success of a formulation or the feasibility of a manufacturing process. While the choice of monomer is a primary determinant of these properties, a more subtle yet equally critical factor is the isomerism of the monomer itself. This guide provides an in-depth technical comparison of how different forms of monomer isomerism—constitutional, stereoisomerism, and geometric—profoundly influence the solubility and processability of the resulting polymers, supported by experimental data and detailed protocols.

The Underpinnings of Isomerism in Polymer Science

Monomers are the fundamental building blocks of polymers.[1] Isomers are molecules that share the same chemical formula but have a different arrangement of atoms. This seemingly small difference at the monomer level can lead to vastly different macroscopic properties in the final polymer.[2] The primary types of isomerism relevant to polymer science are:

  • Constitutional Isomerism: This occurs when monomers have the same atoms but are connected in a different order. A key example in polymerization is regioisomerism , which dictates the orientation of the monomer units within the polymer chain (e.g., head-to-tail vs. head-to-head).[3]

  • Stereoisomerism: Here, the atoms are connected in the same order, but their spatial arrangement differs. This includes:

    • Tacticity: Describes the stereochemistry of the chiral centers in the polymer backbone. The main forms are isotactic (substituents on the same side), syndiotactic (substituents on alternating sides), and atactic (substituents randomly arranged).[1]

    • Geometric Isomerism (cis/trans): This arises from restricted rotation around a double bond within the polymer chain, leading to cis (substituents on the same side) and trans (substituents on opposite sides) configurations.[4]

The specific isomeric form of the monomer units within a polymer chain dictates how those chains can pack together, the strength of their intermolecular interactions, and their overall flexibility. These molecular-level characteristics, in turn, govern the bulk properties of solubility and processability.[5]

G cluster_isomerism Types of Isomerism cluster_properties Macroscopic Properties Monomer Monomer Isomerism Isomerism Monomer->Isomerism exists as Polymer Polymer Chain Isomerism->Polymer influences structure of Solubility Solubility Polymer->Solubility determines Processability Processability Polymer->Processability determines Constitutional Constitutional (e.g., Regioisomerism) Stereoisomerism Stereoisomerism (e.g., Tacticity) Geometric Geometric (cis/trans)

Caption: Logical relationship between monomer isomerism and resulting polymer properties.

Assessing the Impact on Polymer Solubility

The solubility of a polymer is a complex phenomenon governed by the thermodynamics of mixing between the polymer chains and the solvent molecules. The adage "like dissolves like" is a useful starting point, and in polymer science, this is quantified by the concept of solubility parameters (δ) . For a polymer to dissolve, its solubility parameter should be close to that of the solvent.[6] Isomerism plays a crucial role in determining a polymer's solubility parameter by influencing its crystallinity and the nature of its intermolecular forces.

The Causality Behind Isomeric Effects on Solubility

The key to understanding how isomerism affects solubility lies in its influence on chain packing and crystallinity . Polymers with a regular, ordered structure tend to pack more efficiently, leading to a higher degree of crystallinity.[6] These crystalline regions are tightly packed and energetically stable, making it difficult for solvent molecules to penetrate and solvate the polymer chains. Consequently, highly crystalline polymers are generally less soluble than their amorphous counterparts.[6]

  • Tacticity: Atactic polymers, with their random arrangement of side groups, are generally amorphous and thus more soluble than their isotactic or syndiotactic counterparts.[7] For example, atactic polypropylene is soluble in many solvents at room temperature, whereas the highly crystalline isotactic polypropylene is largely insoluble under the same conditions.[7]

  • Geometric Isomerism: Trans isomers often lead to more linear and regular chain structures that can pack more efficiently into a crystalline lattice compared to the "kinked" structure of cis isomers.[8] This is famously demonstrated by polyisoprene: cis-1,4-polyisoprene (natural rubber) is amorphous and readily soluble, while trans-1,4-polyisoprene (gutta-percha) is semi-crystalline and less soluble.

  • Regioisomerism: Head-to-tail linkages in vinyl polymers are the norm and lead to a more regular structure. Head-to-head or tail-to-tail arrangements can disrupt this regularity, reducing crystallinity and potentially increasing solubility, although this effect is often less pronounced than that of tacticity or geometric isomerism.

Comparative Solubility Data of Polymer Isomers
PolymerIsomeric FormHansen Solubility Parameter (δt) (MPa½)General Solubility Characteristics
Polypropylene Isotactic~17.3 - 15.2[9]Generally insoluble in most solvents at room temperature. Requires heating.
Atactic~16.0Soluble in many nonpolar solvents at room temperature.[7]
Polyisoprene cis-1,4- (Natural Rubber)~16.2 (calculated)Soluble in nonpolar solvents like toluene and hexane.
trans-1,4- (Gutta-Percha)~16.5 (calculated)Less soluble than the cis isomer due to higher crystallinity.
Polymethacrylic Acid High Syndiotacticity (rr triads)-More hydrophilic and a stronger acid, leading to better aqueous solubility at lower pH compared to less syndiotactic forms.[10]

Note: Hansen solubility parameters can be calculated or determined experimentally and may vary slightly depending on the method and source. The values presented are indicative.

Experimental Protocol: Determining Polymer Solubility via Solvent Spectrum Analysis

This protocol is based on the principles outlined in ASTM D3132 and provides a systematic way to determine the solubility of a polymer across a range of solvents to estimate its solubility parameter.[11][12][13]

Objective: To determine the solubility of a polymer in a spectrum of solvents with known Hansen Solubility Parameters (HSPs) to identify the polymer's own HSP region.

Materials:

  • Polymer sample (e.g., 0.1 g per test)

  • A selection of solvents with a range of known HSPs (see Hansen Solubility Parameters resources for solvent lists)[6]

  • Small, sealable glass vials (e.g., 10 mL)

  • Graduated cylinder or pipette

  • Stirring apparatus (e.g., magnetic stirrer and stir bars, or a vortex mixer)

  • Water bath for controlled heating (optional)

G cluster_prep Preparation cluster_dissolution Dissolution cluster_assessment Assessment A 1. Weigh Polymer (e.g., 0.1 g) B 2. Add Solvent (e.g., 5 mL) A->B C 3. Agitate at RT (e.g., 24h) B->C D 4. Optional: Heat (if no dissolution at RT) C->D E 5. Visual Inspection (clear, single phase?) C->E D->E F 6. Classify Solubility (Soluble/Insoluble) E->F G 7. Plot Results (Hansen Space) F->G H 8. Determine Polymer HSP G->H

Caption: Experimental workflow for determining polymer solubility.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a small amount of the polymer (e.g., 0.1 g) and place it into a clean, dry glass vial.[14]

  • Solvent Addition: Add a measured volume of the first test solvent (e.g., 5 mL) to the vial.[14]

  • Agitation: Securely cap the vial and begin agitation. This can be done using a magnetic stirrer or by periodically vortexing the vial. Continue agitation for a set period, for example, 24 hours, at room temperature.[14]

  • Observation and Classification: After the agitation period, visually inspect the mixture.

    • Soluble: The mixture is a single, clear, homogeneous phase with no visible polymer particles.

    • Partially Soluble/Swollen: The polymer has swelled into a gel-like state, but a significant amount of undissolved material remains.

    • Insoluble: The polymer remains as a distinct, separate phase from the solvent.

  • Heating (Optional): If the polymer is insoluble at room temperature, the vial can be gently heated in a water bath to a specified temperature (e.g., 50 °C) and agitated for an additional period to assess solubility at elevated temperatures.[14]

  • Repeat for All Solvents: Repeat steps 1-5 for each solvent in your selected spectrum.

  • Data Analysis: Create a table of the solvents and their corresponding HSPs (δD, δP, δH) and note the solubility of the polymer in each. Using software or a 3D plot, map the "good" solvents (where the polymer dissolved) in Hansen space. The center of this region of solubility provides an estimate of the polymer's Hansen Solubility Parameters.

Unraveling the Impact on Polymer Processability

Processability refers to the ease with which a polymer can be shaped and formed into a final product. Key parameters include melt viscosity, melt flow index (MFI), and thermal transition temperatures like the glass transition temperature (Tg) and melting temperature (Tm). Isomerism has a profound effect on these properties by influencing chain flexibility, intermolecular forces, and the ability of chains to move past one another in the molten state.

The Causal Chain: From Isomer to Processability

The processability of a polymer is fundamentally linked to its chain mobility and free volume . Free volume refers to the unoccupied space between polymer chains.[10][15] A larger free volume allows for greater chain mobility, which translates to a lower viscosity and easier processing.

  • Tacticity: The regular structure of isotactic and syndiotactic polymers allows for closer chain packing, reducing free volume and restricting chain motion. This leads to higher melting points and melt viscosities compared to their atactic counterparts. For instance, isotactic polypropylene has a higher melting point and is more viscous in the melt than atactic polypropylene, which is a soft, amorphous material.[1]

  • Geometric Isomerism: The linear, regular structure of trans isomers allows for close packing and strong intermolecular forces, resulting in higher melting points and often higher melt viscosity.[8] The kinks in cis isomer chains disrupt packing, increase free volume, and lead to lower melting points and generally lower viscosity.[8]

  • Regioisomerism: Irregular head-to-head or tail-to-tail linkages can disrupt chain packing, increasing free volume and potentially lowering the energy required for chain slippage, which can affect melt viscosity.[16]

Comparative Processability Data of Polymer Isomers
PolymerIsomeric Form/Catalyst TypeGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Melt Flow Index (MFI) (g/10 min)General Processability Characteristics
Polypropylene Ziegler-Natta (highly isotactic)~0 to -10~160-170Varies (e.g., 1-50)[17]Higher melting point and often higher melt strength.[18]
Metallocene (controlled tacticity)~0 to -10~140-160Varies, can be tailoredLower melting point, narrower molecular weight distribution, often leading to lower viscosity for a given molecular weight.[18]
Atactic~-20Amorphous (no Tm)Not applicableSoft, tacky material, not typically melt-processed on its own.
Polybutadiene High cis-1,4~ -105~1-4VariesLow Tg, good low-temperature flexibility. Processing can be challenging due to low melt strength.[19]
High trans-1,4~ -83~145VariesHigher Tg and Tm, more crystalline, processed at higher temperatures.

Note: MFI values are highly dependent on the specific grade and test conditions (temperature and load). The values provided are indicative ranges.[12]

Experimental Protocol: Characterizing Thermal Transitions with Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the glass transition temperature (Tg) and melting temperature (Tm) of a polymer, which are critical for defining its processing window.[20]

Objective: To determine the Tg and Tm of a polymer sample.

Materials:

  • Polymer sample (5-10 mg)

  • DSC instrument

  • DSC pans (aluminum or other suitable material) and lids

  • Crimper for sealing pans

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis A 1. Weigh Sample (5-10 mg) B 2. Place in DSC Pan A->B C 3. Seal Pan B->C D 4. Load Sample & Ref. into DSC Cell C->D E 5. Heat-Cool-Heat Cycle (e.g., 10°C/min) D->E F 6. Plot Heat Flow vs. Temperature E->F G 7. Identify Tg (baseline shift) F->G H 8. Identify Tm (endothermic peak) F->H

Caption: Workflow for DSC analysis of a polymer sample.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5-10 mg of the polymer sample directly into a DSC pan.

  • Pan Sealing: Place a lid on the pan and seal it using a crimper. Ensure a good seal to prevent any loss of volatiles.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan (of the same type) into the DSC cell.

  • Thermal Program: Program the DSC instrument to perform a heat-cool-heat cycle. This is crucial to erase the thermal history of the sample.

    • First Heat: Heat the sample from a low temperature (e.g., -50 °C) to well above its expected melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).

    • Cool: Cool the sample back down to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Second Heat: Heat the sample again through the same temperature range at the same rate. The data from the second heat scan is typically used for analysis.

  • Data Analysis:

    • Plot the heat flow versus temperature from the second heating scan.

    • Determine Tg: The glass transition is observed as a step-like change in the baseline of the DSC curve. The midpoint of this transition is typically reported as the Tg.[21]

    • Determine Tm: The melting of crystalline regions is observed as an endothermic peak. The peak temperature of this endotherm is reported as the Tm.

Experimental Protocol: Assessing Melt Flow with a Melt Flow Indexer

The Melt Flow Index (MFI) is a simple, single-point measurement of the ease of flow of a molten polymer. It is widely used in industry for quality control.[22]

Objective: To determine the MFI of a polymer according to ASTM D1238.

Materials:

  • Polymer pellets or powder

  • Melt flow indexer with a standard die and piston

  • Balance

  • Timer

  • Cutting tool

Step-by-Step Methodology:

  • Instrument Setup: Set the temperature of the melt flow indexer barrel to the standard temperature for the polymer being tested (e.g., 230 °C for polypropylene).[22]

  • Loading the Polymer: Once the temperature has stabilized, load a specified amount of the polymer into the barrel.

  • Preheating: Allow the polymer to preheat in the barrel for a specified time (e.g., 5-7 minutes) to ensure it is fully melted.

  • Applying the Load: Place the specified weight on the piston. This will force the molten polymer to extrude through the die.

  • Collecting Extrudate: As the polymer extrudes, cut the extrudate at regular, timed intervals (e.g., every 30 seconds). Discard the first few cuts to ensure a steady flow has been established.

  • Weighing: Collect several extrudate samples over a set time period. Weigh these samples accurately.

  • Calculation: Calculate the average weight of the extrudates and extrapolate to determine the weight that would be extruded in 10 minutes. This value is the MFI in g/10 min.

Conclusion: Isomerism as a Design Tool

The isomeric form of a monomer is not a minor detail; it is a fundamental design parameter that has a cascading effect on the structure and properties of the resulting polymer. A thorough understanding of the relationship between monomer isomerism, polymer chain architecture, and macroscopic properties is essential for the rational design of polymers with tailored solubility and processability. By leveraging the principles outlined in this guide and employing the described experimental techniques, researchers and developers can make more informed decisions in the selection and synthesis of polymers for a wide range of applications, from advanced drug delivery systems to high-performance engineering plastics.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • Scribd. (n.d.). Polymer Solubility Criteria Explained. [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. [Link]

  • MDPI. (2020). Free Volume Space of Polymers as a New Functional Nanospace: Synthesis of Guest Polymers. [Link]

  • MDPI. (2021). Special Issue : Structure-Property Relationship of Polymer Materials. [Link]

  • ASTM International. (1996). ASTM D3132-84(1996): Standard Test Method for Solubility Range of Resins and Polymers (Withdrawn 2005). [Link]

  • ResearchGate. (2017). The three basic structures for polypropylene (a) isotactic, (b) syndiotactic and (c) atactic. [Link]

  • Patsnap Eureka. (2025). Impact of Geometric Isomers on the Thermal Properties of Polymers. [Link]

  • University of Southern Mississippi. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. [Link]

  • Rangamani, A., & Alabi, C. A. (2021). Effect of backbone and end-group regioisomerism on thermomechanical properties of vanillin-based polyurethane networks. Polymer Chemistry, 12(5), 713-722. [Link]

  • Dudowicz, J., Freed, K. F., & Douglas, J. F. (2005). The Glass Transition Temperature of Polymer Melts. The Journal of Physical Chemistry B, 109(45), 21350–21358. [Link]

  • ASTM International. (n.d.). ASTM D1238: Standard Test Method for Melt Flow Rates of Thermoplastics by Extrusion Plastometer. [Link]

  • Krishnan Ramakrishnan, R. (2018). Effect of Network Structure on Free Volume and Gas Transport Propertie. The Aquila Digital Community. [Link]

  • W.R. Grace. (2024). Metallocene vs. Ziegler-Natta Catalysts: Which to Choose?. [Link]

  • van der Meer, J. Y., et al. (2020). Influence of Tacticity on the Self-Assembly of Poly(ethylene glycol)-b-poly(lactic acid) Block Copolymers. ACS Macro Letters, 9(10), 1436–1441. [Link]

  • University of Malaya. (n.d.). POLYMER CHEMISTRY I. [Link]

  • Rangamani, A., & Alabi, C. A. (2021). Effect of backbone and end-group regioisomerism on thermomechanical properties of vanillin-based polyurethane networks. Polymer Chemistry, 12(5), 713-722. [Link]

  • ResearchGate. (n.d.). Solubility parameter of polypropylene, isotactic. [Link]

  • Cathetermelt. (2024). Melt Flow Index of various polymer materials. [Link]

  • Intertex World Resources Inc. (n.d.). BR-Polybutadiene. [Link]

  • DTIC. (2001). Polymer Solubility Experimentation: ASTM D3132 Test Report Database Documentation. Volume 1. [Link]

  • Lee, H., et al. (2018). Effects of sidechain isomerism on polymer-based non-covalent protein delivery. Chemical Communications, 54(73), 10318-10321. [Link]

  • Hamdi, S., et al. (2022). Effect of Tacticity on London Dispersive Surface Energy, Polar Free Energy and Lewis Acid-Base Surface Energies of Poly Methyl Methacrylate by Inverse Gas Chromatography. Polymers, 14(10), 2085. [Link]

  • BIT Mesra. (n.d.). MELT FLOW INDEX (MFI). [Link]

  • Bhowmick, A. K., et al. (1986). Properties of cis-and trans-polyisoprene blends. Journal of Macromolecular Science, Part B, 25(3), 283-306. [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]

  • YouTube. (2022). Polymer Tacticity (Stereochemistry of Polymers). [Link]

  • ResearchGate. (2020). Polymer Free Volume and Its Connection to the Glass Transition. [Link]

  • Longdom Publishing. (2021). Cis-Trans Isomers and its Differences in Properties. [Link]

  • Galland, G. B., et al. (2015). The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. Polymers, 7(5), 859-881. [Link]

  • Rubber World. (2021). From low-cis to high-cis, to high vinyl architecture: an insight into polybutadiene rubber. [Link]

  • ResearchGate. (2016). How do I determine the solubility of polymers?. [Link]

  • ResearchGate. (1998). Measurement of Crystallinity in Polymers Using Modulated Temperature Differential Scanning Calorimetry. [Link]

  • MDPI. (2021). Rheology and Processing of Polymers. [Link]

  • S. D. Jones, et al. (2011). Impact of polymer tacticity on the physico-chemical behaviour of polymers proposed as therapeutics. Journal of Controlled Release, 151(2), 168-175. [Link]

  • ASTM International. (1996). ASTM D3132-84(1996): Standard Test Method for Solubility Range of Resins and Polymers (Withdrawn 2005). [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. [Link]

  • NETZSCH Analyzing & Testing. (2021). Melt Rheology in PBF using Rotational Rheometry. [Link]

  • Materials Characterization Lab. (n.d.). Determination of % Crystallinity in Polymers. [Link]

  • Scribd. (n.d.). Polymer Isomerism and Conformations. [Link]

  • MDPI. (2020). Probing the Free Volume in Polymers by Means of Positron Annihilation Lifetime Spectroscopy. [Link]

  • Vrentas, J. S., & Duda, J. L. (1977). Basic Concepts in Polymer Melt Rheology and Their Importance in Processing. Journal of Applied Polymer Science, 21(1), 1-17. [Link]

  • StudySmarter. (n.d.). Stereochemistry of Polymers: Definition, Isotactic & Atactic. [Link]

  • AIDIC. (n.d.). Comparison of Melt Flow Index of Propylene Polymerisation in Loop Reactors using First Principles and Artificial Neural Network. [Link]

  • NC State University Libraries. (n.d.). Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. [Link]

  • Park, K. (n.d.). Grulke, Solubility parameter values.pdf. [Link]

  • AZoM. (2015). Quick Determination of Polymer Crystallinity by DSC. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Validation of 3-(4-Aminophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and quality control analysts, the unambiguous confirmation of a compound's identity is a foundational requirement. In the synthesis and development of novel chemical entities, such as 3-(4-Aminophenoxy)benzoic acid, verifying the molecular weight is a critical checkpoint. This guide provides an in-depth comparison of mass spectrometry techniques for this purpose, offering field-proven insights and a detailed experimental protocol for robust validation.

The Imperative of Accurate Mass Validation

This compound, with a chemical formula of C₁₃H₁₁NO₃, has a theoretical monoisotopic mass that serves as its primary identifier. Any deviation from this expected value can indicate impurities, degradation products, or an incorrect synthesis outcome. Mass spectrometry stands as the gold standard for this validation due to its exceptional sensitivity and accuracy, allowing for the precise determination of the mass-to-charge ratio (m/z) of ionized molecules.[1]

Comparing Ionization Techniques: A Causal Analysis

The journey of a molecule from a solution to a detectable ion in the mass spectrometer is governed by the ionization source. The choice of ionization technique is paramount, as it directly influences the quality of the resulting mass spectrum. For a molecule like this compound, which possesses both acidic (carboxylic acid) and basic (amine) functional groups, making it polar, the selection of an appropriate ionization method is critical.

Electron Ionization (EI): A traditional "hard" ionization technique, EI bombards the analyte with high-energy electrons (~70 eV).[2][3] While this produces a reproducible fragmentation pattern that can be useful for structural elucidation and library matching, it often leads to the complete absence of the molecular ion peak (the ion of the intact molecule).[2][3] For simple molecular weight validation, this makes EI a poor choice, as the primary piece of evidence is often missing.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar, thermally stable molecules. It creates ions through a chemical reaction with a reagent gas. While gentler than EI, it can still induce some fragmentation and is generally less effective for highly polar compounds compared to Electrospray Ionization.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique, ideal for polar and thermally labile molecules like this compound.[4] It generates ions by applying a strong electric field to a liquid sample, creating an aerosol of charged droplets.[4] As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase with minimal internal energy.[4] This process preserves the intact molecule, leading to a prominent molecular ion peak, which is essential for molecular weight confirmation.[2][4]

Given the polar nature of this compound, ESI is the superior technique. It provides a direct and unambiguous measurement of the intact molecular weight with minimal fragmentation, ensuring a trustworthy and easily interpretable result.

Experimental Protocol: Validation by High-Resolution ESI-Mass Spectrometry

This protocol outlines a self-validating system for the confirmation of this compound's molecular weight using High-Resolution Mass Spectrometry (HRMS). HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule, adding another layer of confidence to the identification.[5][6][7]

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent like methanol or acetonitrile (LC-MS grade).

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or 0.1% ammonium hydroxide for negative ion mode). The acidic or basic modifier is crucial for promoting efficient protonation or deprotonation, respectively.[2]

Instrumentation and Parameters
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Ionization Source: Electrospray Ionization (ESI).

  • Ionization Mode: Due to the presence of both an amine and a carboxylic acid group, the compound can be analyzed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. Positive mode is often preferred for molecules containing basic nitrogen atoms.

  • Infusion: Direct infusion of the working solution via a syringe pump at a flow rate of 5-10 µL/min.

  • Typical ESI Source Parameters (Positive Mode):

    • Capillary Voltage: 3.5 kV

    • Sampling Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow (N₂): 600 L/Hr

  • Mass Analyzer Settings:

    • Mass Range: m/z 50-500

    • Acquisition Mode: Full Scan

    • Resolution: >10,000 FWHM (Full Width at Half Maximum)

Data Acquisition and Analysis
  • Calibrate the Instrument: Prior to analysis, ensure the mass spectrometer is calibrated according to the manufacturer's guidelines to ensure high mass accuracy.

  • Acquire Data: Infuse the sample and acquire data for approximately 1-2 minutes to obtain a stable signal and an averaged spectrum.

  • Process the Spectrum:

    • Identify the most abundant peak in the spectrum. This should correspond to the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode.

    • Determine the exact m/z of this peak.

    • Compare the measured exact mass with the calculated theoretical exact mass. The difference, measured in parts-per-million (ppm), should ideally be less than 5 ppm for confident identification.

Workflow for Mass Spectrometric Validation

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation stock Prepare 1 mg/mL Stock Solution working Dilute to 10 µg/mL Working Solution stock->working infusion Direct Infusion via Syringe Pump working->infusion ionization Electrospray Ionization (ESI) infusion->ionization detection High-Resolution Mass Detection (e.g., Q-TOF, Orbitrap) ionization->detection spectrum Acquire Mass Spectrum detection->spectrum peak_id Identify Molecular Ion Peak ([M+H]⁺ or [M-H]⁻) spectrum->peak_id comparison Compare Experimental vs. Theoretical Mass peak_id->comparison validation Confirm Molecular Weight (<5 ppm error) comparison->validation

Caption: Experimental workflow for the validation of this compound.

Interpreting the Results: A Self-Validating System

The trustworthiness of this protocol lies in the multi-faceted data it generates. A successful validation will exhibit the following characteristics:

  • A Prominent Molecular Ion Peak: In positive ion mode, the base peak (the most intense peak) in the spectrum should correspond to the protonated molecule.[1]

  • High Mass Accuracy: The measured mass of the molecular ion should be very close to the theoretical mass.

  • Isotopic Pattern: The observed isotopic distribution for the molecular ion should match the theoretical pattern for a molecule with the elemental formula C₁₃H₁₁NO₃.

Data Summary
ParameterTheoretical ValueExpected Experimental Value (Positive ESI)Expected Experimental Value (Negative ESI)
Chemical Formula C₁₃H₁₁NO₃--
Average Molecular Weight 229.23 g/mol --
Monoisotopic Mass 229.0739 u--
Ion Species -[M+H]⁺[M-H]⁻
Expected m/z -230.0812228.0666

Note: The monoisotopic mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).

By adhering to this guide, researchers can confidently validate the molecular weight of this compound, ensuring the integrity of their starting materials and the reliability of their subsequent research and development efforts. The combination of a causally justified choice of ionization technique, a detailed high-resolution mass spectrometry protocol, and a clear framework for data interpretation provides a robust and trustworthy system for molecular identity confirmation.

References

  • Interpretation of mass spectra.
  • Gale, P. J., Duncan, M. W., & Yergey, A. L. Quantifying Small Molecules by Mass Spectrometry.LCGC International.
  • Kéki, S. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.Molecules (2019).
  • Kéki, S. (PDF) An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • Kind, T., & Fiehn, O. Advances in structure elucidation of small molecules using mass spectrometry.PMC - NIH (2010).
  • 4-(3-Aminophenoxy)benzoic acid.BLD Pharm.
  • Interpreting Mass Spectra.Chemistry LibreTexts (2024).
  • 4-Aminobenzoic acid.NIST WebBook.
  • Schymanski, E. L., et al. Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence.Environmental Science & Technology (2014).
  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds.Analytical Chemistry - ACS Publications.
  • Interpreting Mass Spectrometry Output.Waters Corporation.
  • 4-Amino-3-hydroxybenzoic acid.PubChem.
  • Krasinska, K. M. Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II.Stanford University Mass Spectrometry (SUMS) (2020).
  • Strategies for Interpreting Mass Spectra in Chemical Research.Longdom Publishing.
  • 4-(Aminomethyl)Benzoic Acid.PubChem.
  • Banerjee, S., & Mazumdar, S. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.PubMed Central (2012).
  • Chen, Y., et al. Mass Spectrometry in Small Molecule Drug Development. (2015).

Sources

Safety Operating Guide

A Researcher's Guide to Safely Handling 3-(4-Aminophenoxy)benzoic Acid: Essential PPE and Disposal Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile: A Synthesis of Structural Analogs

Understanding the potential risks is the foundation of safe chemical handling. Based on the known hazards of structurally similar compounds like 4-Aminobenzoic acid and other aromatic amines, we must anticipate the following.[1][2]

  • Skin and Eye Irritation: Direct contact with the powder or its solutions can cause significant irritation to the skin and eyes.[1][3][4] Some aromatic amines may also cause allergic skin reactions (sensitization) upon repeated contact.[1]

  • Respiratory Irritation: Inhalation of airborne dust can irritate the mucous membranes and respiratory tract.[1][4][5]

  • Potential for Systemic Toxicity: Aromatic amines as a class are known for their potential to be absorbed through the skin and can have systemic effects.[6] Therefore, minimizing exposure is paramount.

This synthesized hazard profile dictates a cautious approach, necessitating the use of both engineering controls and appropriate personal protective equipment (PPE).

Engineering Controls: Your Primary Defense

PPE is the last line of defense; your first and most effective protection comes from robust engineering controls designed to contain the chemical at its source.

  • Chemical Fume Hood: All weighing and handling of solid 3-(4-Aminophenoxy)benzoic acid must be performed within a properly functioning and certified chemical fume hood.[6] This is non-negotiable as it captures airborne particles, preventing inhalation and contamination of the general lab environment.

  • Ventilation Systems: Good general laboratory ventilation is crucial to dilute any fugitive emissions that might escape primary containment.[7][8]

  • Glove Boxes: For highly sensitive or large-scale operations where minimizing exposure is absolutely critical, a glove box provides the highest level of containment by creating a physical barrier between the operator and the chemical.[9]

Personal Protective Equipment (PPE): An Essential Barrier

When engineering controls are in place, PPE provides the necessary barrier against accidental exposure. The selection of each piece of equipment is a deliberate choice based on the identified risks.

Hand Protection
  • Selection: Nitrile gloves are the standard for handling solid chemicals.[10]

  • Causality & Experience: Nitrile offers excellent protection against incidental powder contact and has broad chemical resistance. For tasks involving solvents or prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or pinholes before use. After handling, remove gloves using a technique that avoids skin contact with the outer surface and dispose of them as contaminated waste.

Eye and Face Protection
  • Selection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.[1] For weighing powders or any task with a risk of splashing, chemical splash goggles are mandatory. A full-face shield worn over safety goggles provides the highest level of protection.[11][12]

  • Causality & Experience: Fine powders can easily become airborne and bypass standard safety glasses. Goggles provide a seal around the eyes, preventing entry of particulates.[10] A face shield protects the entire face from splashes when preparing solutions or during vigorous reactions.

Respiratory Protection
  • Selection: When working within a certified fume hood, respiratory protection is typically not required. However, if a fume hood is unavailable or during a spill cleanup outside of containment, a NIOSH-approved N95-rated (or higher) particulate respirator is necessary.[10][13]

  • Causality & Experience: The primary inhalation risk is from fine dust particles. An N95 respirator is specifically designed to filter at least 95% of these airborne particles.[12] Note that mandatory respirator use requires enrollment in a formal respiratory protection program, including fit-testing and medical clearance, as per OSHA standards.

Protective Clothing
  • Selection: A clean, buttoned laboratory coat is required to protect skin and personal clothing.[14] For larger scale work, a chemically resistant apron or coveralls should be worn over the lab coat.[13]

  • Causality & Experience: A lab coat acts as a removable barrier. In case of a spill, it can be removed quickly to prevent the chemical from reaching your skin.[10] Ensure the material is appropriate for the chemicals being used, especially when working with solvents.

Table 1: Summary of Personal Protective Equipment (PPE) Requirements

Protection AreaStandard Handling (in Fume Hood)High-Risk Tasks (e.g., Spills, Large Quantities)
Hand Single pair of nitrile glovesDouble-gloved nitrile or heavy-duty chemical-resistant gloves
Eye/Face Safety glasses with side shieldsChemical splash goggles and a full-face shield
Respiratory Not typically requiredNIOSH-approved N95 particulate respirator
Body Cotton Lab CoatChemically resistant apron over a lab coat

Step-by-Step Operational & Disposal Plan

A systematic workflow is crucial for safety and reproducibility.

Pre-Experiment Protocol
  • Area Preparation: Designate a specific area within the fume hood for the procedure.

  • Gather Materials: Place all necessary glassware, spatulas, and a labeled waste container inside the fume hood before introducing the chemical.

  • Don PPE: Put on all required PPE as detailed in Table 1.

Chemical Handling Workflow
  • Weighing: Gently open the container. Use a dedicated spatula to carefully transfer the solid to a weigh boat, minimizing dust creation.

  • Transfer & Dissolution: If making a solution, slowly add the solid to the solvent to prevent splashing.

  • Containment: Keep the stock container tightly sealed when not in use.

Post-Experiment Decontamination & Disposal
  • Waste Segregation: All items that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, must be disposed of in a clearly labeled hazardous waste container.[5][7]

  • Surface Decontamination: Wipe down the work surface inside the fume hood with a suitable solvent (e.g., 70% ethanol), followed by soap and water.

  • PPE Removal: Remove protective gear in the correct order (gloves first), avoiding contact with the contaminated exterior.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water after the procedure is complete.

The following diagram outlines the logical flow for ensuring safety during handling operations.

Chemical_Handling_Workflow cluster_prep 1. Preparation & Risk Assessment cluster_ppe 2. PPE Selection & Handling cluster_disposal 3. Decontamination & Disposal start Initiate Task with This compound check_controls Work within a certified chemical fume hood? start->check_controls ppe_standard Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat check_controls->ppe_standard Yes ppe_enhanced Enhanced PPE: - Add N95 Respirator - Chemical Goggles - Face Shield check_controls->ppe_enhanced No / Spill handle_in_hood Proceed with handling (Low dust/splash potential) ppe_standard->handle_in_hood handle_high_risk Proceed with handling (High dust/splash potential) ppe_enhanced->handle_high_risk handle_in_hood->handle_high_risk Assess Task Risk Level decontaminate Decontaminate work area and reusable equipment handle_in_hood->decontaminate handle_high_risk->decontaminate dispose_waste Dispose of all contaminated items in labeled hazardous waste container decontaminate->dispose_waste end Procedure Complete: Wash Hands Thoroughly dispose_waste->end

Caption: Logical workflow for safe handling of this compound.

By adhering to these rigorous, well-reasoned protocols, you can confidently and safely incorporate this compound into your research endeavors. Our commitment is to provide not just reagents, but the comprehensive scientific support that accelerates your path to discovery.

References

  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid. Retrieved from [Link]

  • Techno PharmChem. 4 - AMINO BENZOIC ACID MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Palamatic Process. Which equipment to select for handling toxic materials and protecting operators?. Retrieved from [Link]

  • RecSupply. Safety Data Sheet. Retrieved from [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH). amines, aromatic 2002. Retrieved from [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). Retrieved from [Link]

  • ResearchGate. (2025, August 7). Sustainable Recycling of Benzoic Acid Production Waste. Retrieved from [Link]

  • Tri-iso. MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Dival. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • Finishing Systems. (2022, June 8). Powder Coating Safety and Regulations. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Aminophenoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Aminophenoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.